BP-897
Descripción
Propiedades
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2.ClH/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23;/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWJGUZIZAPFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953482 | |
| Record name | N-(4-(4-(2-Methoxyphenyl)-1-piperazinyl)butyl)-2-naphthalenecarboxamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314776-92-6 | |
| Record name | N-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]-2-naphthalenecarboxamide hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314776-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BP 897 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314776926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-(4-(2-Methoxyphenyl)-1-piperazinyl)butyl)-2-naphthalenecarboxamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BP897 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BP-897 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20PLE5W821 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BP-897 and the Dopamine D3 Receptor: A Technical Overview of its Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive analysis of the mechanism of action of BP-897, a selective ligand for the dopamine D3 receptor (D3R). It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the pharmacological properties of this compound. The guide synthesizes key quantitative data, outlines experimental methodologies, and visualizes the signaling pathways and experimental workflows associated with the characterization of this compound.
Introduction
This compound, chemically known as N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]naphthalene-2-carboxamide, is a compound that has garnered significant interest for its high affinity and selectivity for the dopamine D3 receptor.[1][2][3] The D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in brain regions associated with cognition, emotion, and reward.[4] This localization has made the D3 receptor a promising target for therapeutic interventions in neuropsychiatric disorders, including substance use disorders.[2][5] this compound has been extensively studied for its potential in treating cocaine addiction.[2][6]
The functional activity of this compound at the D3 receptor has been a subject of considerable investigation, with studies variously describing it as a partial agonist or an antagonist, depending on the experimental context and the specific functional assay employed.[5][7] This guide will delve into the nuances of its interaction with the D3 receptor, presenting the evidence for its dualistic pharmacological profile.
Quantitative Pharmacological Data
The pharmacological profile of this compound is defined by its high binding affinity for the dopamine D3 receptor and its selectivity over other dopamine receptor subtypes and other neurotransmitter receptors. The following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| Dopamine D3 | 0.92 nM | Human | [1][2][3] |
| Dopamine D2 | 61 nM | Human | [1] |
| Dopamine D1 | 3 µM | Not Specified | [1] |
| Dopamine D4 | 0.3 µM | Not Specified | [1] |
| Serotonin 5-HT1A | 84 nM | Not Specified | [2][3] |
| Serotonin 5-HT7 | 345 nM | Not Specified | [1] |
| Adrenergic α1 | 60 nM | Not Specified | [2][3] |
| Adrenergic α2 | 83 nM | Not Specified | [2][3] |
Table 2: Functional Activity of this compound at the Dopamine D3 Receptor
| Functional Assay | Cell Line | Activity | Potency | Reference |
| Forskolin-induced cAMP accumulation | NG 108-15 | Partial Agonist | EC50 = 1 nM | [1] |
| Mitogenesis Assay | NG 108-15 | Agonist | Not Specified | [1] |
| Agonist-induced Acidification Rate | CHO | Antagonist | pIC50 = 9.43 | [2][3] |
| [³⁵S]GTPγS Binding | CHO | Antagonist | pIC50 = 9.51 | [2][3][7] |
| Quinpirole-induced Inhibition of Firing Rate | Substantia Nigra (in vivo) | Antagonist | DID50 = 1.1 mg/kg, i.v. | [7] |
| Microphysiometry | CHO | Antagonist | pKb = 9.43 | [8] |
Signaling Pathways and Mechanism of Action
Dopamine D3 receptors, like other D2-like receptors, primarily couple to the Gi/o family of G proteins.[4][9] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] However, the functional consequences of D3 receptor activation can be more complex, involving other signaling cascades.
The characterization of this compound has revealed a complex mechanism of action that is dependent on the cellular context and the specific signaling pathway being measured. In some cellular systems, such as NG 108-15 cells, this compound exhibits partial agonism by inhibiting forskolin-stimulated cAMP accumulation and stimulating mitogenesis.[1] Conversely, in other systems like CHO cells, this compound acts as an antagonist, potently inhibiting the effects of full agonists in assays measuring G-protein activation, such as [³⁵S]GTPγS binding and agonist-induced acidification rate.[2][3][7] In vivo electrophysiological studies further support an antagonist profile, where this compound reverses the inhibitory effect of the D2/D3 agonist quinpirole on the firing rate of dopaminergic neurons.[7] This phenomenon, where a ligand can act as an agonist or antagonist depending on the downstream signaling pathway being measured, is known as functional selectivity or biased agonism.[9]
Caption: Canonical Gi/o-coupled signaling pathway of the Dopamine D3 receptor.
Experimental Protocols
A thorough understanding of the mechanism of action of this compound necessitates a review of the experimental methodologies used for its characterization.
Radioligand Binding Assays
These assays are fundamental for determining the affinity (Ki) of a ligand for its receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the dopamine D3 receptor.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells) or from brain tissue.[10] This involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.[10]
-
Incubation: A constant concentration of a radiolabeled ligand with known affinity for the D3 receptor (e.g., [³H]-Spiperone) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (this compound).[11][12]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.[10][13]
-
Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[10]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Caption: General workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or partial agonist.
This assay directly measures the functional consequence of Gi/o-coupled receptor activation.
-
Objective: To assess the effect of this compound on adenylyl cyclase activity.
-
General Protocol:
-
Cell Culture: Cells expressing the D3 receptor (e.g., NG 108-15) are cultured to an appropriate confluency.[1][9]
-
Stimulation: The cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels.[1][14]
-
Compound Addition: Varying concentrations of this compound are added to the cells.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or enzyme-linked immunosorbent assay (ELISA).[9][14][15]
-
Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC50 (for agonists) or IC50 (for antagonists).
-
This assay provides a more proximal measure of G-protein activation following receptor stimulation.
-
Objective: To measure the effect of this compound on the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
-
General Protocol:
-
Membrane Preparation: Membranes from D3 receptor-expressing cells are prepared as in the binding assay.
-
Incubation: Membranes are incubated with [³⁵S]GTPγS and varying concentrations of this compound, in the presence or absence of a full agonist.[7]
-
Separation and Detection: The reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.[7]
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonism, while a lack of effect on basal binding and inhibition of agonist-stimulated binding indicates antagonism.[7]
-
Caption: Comparison of cAMP and [35S]GTPγS functional assay principles.
Conclusion
This compound is a high-affinity dopamine D3 receptor ligand with a complex pharmacological profile. While exhibiting high selectivity for the D3 receptor over other dopamine receptor subtypes, its functional activity is context-dependent, demonstrating partial agonism in some cellular assays and antagonism in others, as well as in vivo. This dualistic nature highlights the phenomenon of functional selectivity and underscores the importance of utilizing a comprehensive panel of assays to fully characterize the mechanism of action of a GPCR ligand. The preclinical data on this compound have been instrumental in validating the dopamine D3 receptor as a therapeutic target for conditions such as cocaine addiction. Further research into the specific signaling pathways preferentially modulated by this compound will be crucial for understanding its therapeutic potential and for the development of future D3 receptor-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BP 897, partial dopamine D3 receptor agonists and cocaine [cocaine.wiki]
- 7. The dopamine D3 receptor partial agonist, BP 897, is an antagonist at human dopamine D3 receptors and at rat somatodendritic dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for antagonist activity of the dopamine D3 receptor partial agonist, BP 897, at human dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ricerca.uniba.it [ricerca.uniba.it]
- 12. mdpi.com [mdpi.com]
- 13. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Dopamine D3 Receptor Partial Agonist Activity of BP-897
For Researchers, Scientists, and Drug Development Professionals
Abstract
BP-897, or N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-2-naphthylcarboxamide, is a selective and potent ligand for the dopamine D3 receptor.[1][2] It has been extensively investigated for its therapeutic potential, particularly in the context of substance use disorders, such as cocaine addiction.[3][4][5] A critical aspect of its pharmacological profile is its characterization as a partial agonist at the D3 receptor. However, the expression of its intrinsic activity is highly dependent on the experimental system and assay conditions, with some studies reporting antagonist activity.[3][4][6][7] This guide provides a comprehensive technical overview of this compound's D3 receptor partial agonist activity, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Pharmacological Profile: Quantitative Data
The pharmacological profile of this compound is defined by its high affinity and selectivity for the dopamine D3 receptor over the D2 receptor and other monoaminergic receptors.[3][4]
Receptor Binding Affinities
This compound demonstrates a potent binding affinity for the human dopamine D3 receptor, with a reported 70-fold selectivity over the D2 receptor.[2][3][4] Its affinity for other receptors, such as serotonergic and adrenergic subtypes, is notably lower.[3][4]
| Receptor Target | Ligand | Preparation | Ki (nM) | Reference(s) |
| Dopamine D3 (human) | [3H]spiroperidol | CHO Cells | 0.92 | [2][3][4] |
| Dopamine D2 (human) | [3H]spiperone | CHO / COS-7 Cells | 61 | [2] |
| Serotonin 5-HT1A | - | - | 84 | [3][4] |
| Adrenergic α1 | - | - | 60 | [3][4] |
| Adrenergic α2 | - | - | 83 | [3][4] |
Table 1: Receptor Binding Affinity Profile of this compound.
Functional Activity and Intrinsic Efficacy
The functional activity of this compound is a subject of considerable discussion. Depending on the cellular context and the specific functional assay employed, it exhibits properties ranging from partial agonism to full antagonism.[8] This highlights the complexity of its interaction with the D3 receptor and the subsequent cellular response.
| Assay Type | Cell Line | Parameter | Value | Reported Activity | Reference(s) |
| cAMP Inhibition | NG108-15 | EC50 | 1 nM | Partial Agonist | [2] |
| cAMP Inhibition | NG108-15 | Emax | 55% (vs. Quinpirole) | Partial Agonist | [2] |
| Mitogenesis ([3H]thymidine) | NG108-15 | EC50 | 3 nM | Partial Agonist | [2] |
| [35S]GTPγS Binding | CHO | pIC50 | 9.51 | Antagonist | [3][4][7] |
| Microphysiometry | CHO | pKb | 9.43 | Antagonist | [6] |
| Electrophysiology (in vivo) | Rat Substantia Nigra | EC50 / DID50 | 1.1 mg/kg (i.v.) | Antagonist | [3][4][7] |
Table 2: Functional Activity Profile of this compound at the Dopamine D3 Receptor.
Dopamine D3 Receptor Signaling
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[9] Its canonical signaling pathway involves coupling to inhibitory G proteins (Gαi/o).[9][10] Activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of the second messenger cyclic AMP (cAMP).[10][11] This reduction in cAMP can modulate the activity of various downstream effectors, including Protein Kinase A (PKA).[12]
Caption: Canonical Gαi/o-coupled signaling pathway of the Dopamine D3 receptor.
Experimental Protocols
The characterization of this compound's activity relies on a suite of standardized in vitro and in vivo pharmacological assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D3 receptor (e.g., CHO cells). Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer. Protein concentration is determined via a method like the Bradford assay.
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]spiroperidol) with the prepared membranes.
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound) to compete for binding with the radioligand.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Termination & Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Filters are washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins, an early event in GPCR signaling. It is used to determine the potency (EC50) and efficacy (Emax) of agonists.[13][14]
Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the D3 receptor as described for the binding assay.
-
Assay Buffer: The assay is performed in a buffer containing MgCl2, NaCl, and GDP, which are critical for regulating G protein activity.[15]
-
Assay Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test compound (this compound). To determine antagonist activity, a fixed concentration of a known agonist (e.g., quinpirole) is also added.[7][15]
-
Incubation: Pre-incubate the plate at 30°C for approximately 15-30 minutes.[16]
-
Reaction Initiation: Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.[14][16]
-
Incubation: Incubate at 30°C for 60 minutes to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.[16]
-
Termination & Detection: The assay can be terminated by filtration (similar to the binding assay) or conducted in a homogeneous format using Scintillation Proximity Assay (SPA) beads.[13][14] For SPA, wheat germ agglutinin (WGA)-coated beads are added, which bind to the membranes. When [35S]GTPγS is bound to the G protein on the membrane, it comes into close proximity with the scintillant in the bead, producing a light signal that is detected.[13]
-
Data Analysis: The signal (counts per minute) is plotted against the log concentration of the ligand. Data are fitted to a sigmoidal dose-response curve to determine EC50 and Emax values. For antagonists, the pIC50 or pKb is calculated.[14][17]
Caption: General experimental workflow for a [35S]GTPγS binding assay.
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o coupling by quantifying the inhibition of cAMP production.
Methodology:
-
Cell Culture: Plate cells expressing the D3 receptor (e.g., CHO-K1 or NG108-15) in 96- or 384-well plates and grow to confluence.[18][19]
-
Assay Setup: Wash the cells and incubate them in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Antagonist/Inverse Agonist Mode: Add varying concentrations of the test compound (this compound).
-
Stimulation: Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin, to induce cAMP production.[2]
-
Incubation: Incubate for a defined period (e.g., 30-45 minutes) at 37°C.[19]
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, commonly based on competitive immunoassay principles like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA.[18][20]
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gαi/o-coupled D3 receptor. Data are plotted to determine the IC50 of the test compound for the inhibition of forskolin-stimulated cAMP accumulation.
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing insight into the in vivo effects of a compound.[21][22][23]
Methodology:
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting a brain region rich in D3 receptors, such as the nucleus accumbens or striatum.[21] Secure the cannula with dental cement. Allow the animal to recover for several days.[23]
-
Probe Insertion: On the day of the experiment, place the animal in a microdialysis chamber. Gently insert a microdialysis probe through the guide cannula into the target brain region.[21][23]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[22][23]
-
Equilibration & Baseline: Allow the system to equilibrate for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter levels.[23]
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.
-
Sample Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using a highly sensitive analytical method, typically HPLC with electrochemical detection (HPLC-ECD).[24]
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline level for each animal. Plot the time course of neurotransmitter changes in response to the drug administration.
Caption: Workflow for an in vivo microdialysis experiment.
Summary of In Vivo Pharmacology
Preclinical studies have demonstrated that this compound can modulate the effects of psychostimulants. It has been shown to reduce cocaine-seeking behavior in rats, particularly when that behavior is triggered by drug-associated cues.[3][4][25] However, it does not appear to have rewarding properties on its own and is not self-administered by rhesus monkeys.[1][4] In some models, it attenuates the rewarding effects of cocaine.[26] These findings suggest that by acting as a partial agonist, this compound may stabilize the dopaminergic system, occupying D3 receptors to prevent full activation by dopamine surges associated with drug cues, while providing enough tone to mitigate withdrawal symptoms. Its effects in models of Parkinson's disease have been more complex, with some studies showing it can reduce L-DOPA-induced dyskinesia, but potentially at the cost of worsening parkinsonian symptoms.[3][27]
Conclusion
This compound is a high-affinity dopamine D3 receptor ligand whose functional profile is nuanced. While binding assays confirm its potent and selective affinity for the D3 receptor, functional assays reveal a context-dependent intrinsic activity, ranging from partial agonism (cAMP, mitogenesis assays in NG108-15 cells) to antagonism ([35S]GTPγS, microphysiometry in CHO cells, and in vivo electrophysiology).[2][3][4][6][7] This "protean" agonist profile may be therapeutically advantageous, particularly for treating addiction. By providing a stabilizing influence on the D3 receptor—blocking the full effect of synaptic dopamine while maintaining a basal level of receptor stimulation—this compound represents a key pharmacological tool and a lead compound for developing novel treatments for substance use disorders and potentially other CNS conditions. A thorough understanding of the experimental systems used to characterize its activity is critical for interpreting its pharmacological effects and guiding future drug development efforts.
References
- 1. The D3R partial agonist, BP 897, attenuates the discriminative stimulus effects of cocaine and D-amphetamine and is not self-administered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BP 897, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BP 897 and cocaine use [cocaine.wiki]
- 6. Evidence for antagonist activity of the dopamine D3 receptor partial agonist, BP 897, at human dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine D3 receptor partial agonist, BP 897, is an antagonist at human dopamine D3 receptors and at rat somatodendritic dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 10. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. benchchem.com [benchchem.com]
- 22. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. BP 897, partial dopamine D3 receptor agonists and cocaine [cocaine.wiki]
- 26. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Effect of the D3 dopamine receptor partial agonist BP897 [N-[4-(4-(2-methoxyphenyl)piperazinyl)butyl]-2-naphthamide] on L-3,4-dihydroxyphenylalanine-induced dyskinesias and parkinsonism in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
BP-897: A Technical Guide to its Selectivity for Dopamine D3 versus D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP-897, a naphthamide derivative, has garnered significant attention in the field of neuroscience and pharmacology due to its notable selectivity as a partial agonist for the dopamine D3 receptor (D3R) over the dopamine D2 receptor (D2R). This preferential interaction with the D3 receptor subtype has positioned this compound as a valuable pharmacological tool for investigating the physiological roles of D3 receptors and as a potential therapeutic agent for conditions such as substance use disorders. This technical guide provides an in-depth analysis of the binding and functional selectivity of this compound, complete with detailed experimental protocols and visualizations of the associated signaling pathways.
Data Presentation: Quantitative Analysis of this compound Selectivity
The selectivity of this compound for the dopamine D3 receptor over the D2 receptor has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data from published studies.
Table 1: Radioligand Binding Affinity of this compound at Dopamine D3 and D2 Receptors
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Selectivity (D2 Ki / D3 Ki) | Reference |
| Dopamine D3 | [3H]Spiperone | CHO | 0.92 | ~70-fold | [1][2][3] |
| Dopamine D2 | [3H]Spiperone | CHO | 61 | - | [1] |
Table 2: Functional Activity of this compound at Dopamine D3 and D2 Receptors
| Assay Type | Receptor | Cell Line | Parameter | Value | Functional Profile | Reference |
| cAMP Accumulation | Human D3 | NG 108-15 | EC50 | 1 nM | Partial Agonist | [1] |
| Acidification Rate | Human D3 | CHO | pKb | 9.43 | Antagonist | [3] |
| GTPγS Binding | Human D3 | CHO | pIC50 | 9.51 | Antagonist | [3] |
| Firing Rate of Dopaminergic Neurons (in vivo) | - | Rat | EC50 | 1.1 mg/kg (i.v.) | Antagonist | [3] |
| - | Dopamine D2 | - | - | - | Weak Antagonist | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the quantitative data tables.
Radioligand Competition Binding Assay
This protocol describes a typical radioligand competition binding assay to determine the binding affinity (Ki) of this compound for dopamine D3 and D2 receptors.
Objective: To determine the inhibitory constant (Ki) of this compound at recombinant human dopamine D3 and D2 receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human dopamine D3 or D2 receptors.
-
Radioligand: [3H]Spiperone (a non-selective D2/D3 antagonist).
-
Test compound: this compound.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well microplate, add the following components in a final volume of 250 µL:
-
50 µL of assay buffer.
-
50 µL of varying concentrations of this compound (e.g., 0.01 nM to 10 µM).
-
50 µL of [3H]Spiperone at a final concentration close to its Kd for the respective receptor.
-
For total binding wells, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding wells, add 50 µL of 10 µM haloperidol.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of BP-897 Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of BP-897, a potent and selective partial agonist for the dopamine D3 receptor. The following sections detail its binding affinity profile, comprehensive experimental protocols for key binding assays, and the signaling pathways associated with its mechanism of action.
Quantitative Binding Affinity Data
This compound exhibits a high affinity for the human dopamine D3 receptor, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity is a key characteristic of its pharmacological profile. The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below.
| Receptor | Ki (nM) | Selectivity (fold vs. D3) |
| Dopamine D3 | 0.92 | - |
| Dopamine D2 | 61 | 70 |
| Dopamine D1 | 3000 | >3000 |
| Dopamine D4 | 300 | >300 |
| Serotonin 5-HT1A | 84 | 91 |
| Serotonin 5-HT7 | 345 | 375 |
| α1-Adrenergic | 60 | 65 |
| α2-Adrenergic | 83 | 90 |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
The following are detailed methodologies for conducting radioligand binding assays to determine the binding characteristics of this compound.
Radioligand Competitive Binding Assay
This assay is used to determine the affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
HEK293 cells transfected with the human dopamine D3 receptor.
-
Test compound (this compound).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Incubation Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[6]
-
Non-specific binding determinator (e.g., 10 µM haloperidol).[4]
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).[7]
-
Cell harvester.
-
Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Homogenize transfected HEK293 cells in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.[6]
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled test compound (this compound).[7] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a competing ligand like haloperidol).[4][7]
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[4][6][7]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[6][7]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
Counting: Dry the filters and measure the radioactivity retained on them using a scintillation or gamma counter.[6][7]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound. Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can then be determined. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Radioligand Saturation Binding Assay
This assay is performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
Materials:
-
Same as for the competitive binding assay, but without the unlabeled test compound.
Procedure:
-
Membrane Preparation: Follow the same procedure as for the competitive binding assay.
-
Assay Setup: In a 96-well plate, add a fixed amount of cell membrane preparation to each well. Add increasing concentrations of the radioligand to a series of wells to determine total binding. In a parallel set of wells, add the same increasing concentrations of the radioligand along with a high concentration of an unlabeled competing ligand to determine non-specific binding.[8]
-
Incubation: Incubate the plates under the same conditions as the competitive binding assay to allow the binding to reach equilibrium.[9]
-
Filtration and Washing: Terminate the assay and wash the filters as described for the competitive binding assay.
-
Counting: Measure the radioactivity on the filters.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Plot the specific binding against the concentration of the radioligand. The resulting curve should be a rectangular hyperbola. The Kd (the concentration of radioligand that binds to 50% of the receptors at equilibrium) and Bmax (the maximum number of binding sites) can be determined by non-linear regression analysis of this curve.[8][10]
Signaling Pathways and Experimental Workflows
Dopamine D3 Receptor Signaling Pathway
Activation of the dopamine D3 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), primarily leads to the inhibition of adenylyl cyclase through its coupling to Gαi/o proteins.[11][12] This results in a decrease in intracellular cyclic AMP (cAMP) levels.[1][13] this compound, as a partial agonist, can modulate this pathway.[1][2] The D3 receptor can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[13][14]
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay.
Caption: Competitive Binding Assay Workflow.
Logical Relationship for Ki Determination
The determination of the inhibition constant (Ki) from a competitive binding assay follows a logical progression from the experimental measurement of the IC50 value, which is then corrected for the concentration and affinity of the radioligand used in the assay.
Caption: Logic for Ki Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds | MDPI [mdpi.com]
- 5. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. graphpad.com [graphpad.com]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
BP-897 Pharmacokinetics and Bioavailability in Rodents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BP-897 is a selective dopamine D3 receptor partial agonist that has been investigated for its therapeutic potential, particularly in the context of substance use disorders. Understanding its pharmacokinetic (PK) and bioavailability profile in preclinical rodent models is crucial for interpreting pharmacological data and designing further studies. This technical guide synthesizes the publicly available information on the pharmacokinetics and bioavailability of this compound in rodents.
It is important to note that while multiple sources allude to studies on the stability, metabolism, and pharmacokinetics of this compound, detailed quantitative data from these studies are largely absent from the public domain.[1][2] This guide therefore focuses on the available qualitative information, provides a representative experimental protocol for how such data would be generated, and visualizes key related processes.
Qualitative Pharmacokinetic and Bioavailability Profile
Studies have demonstrated that this compound is an active compound in the central nervous system (CNS) of rodents.[1] It has been effectively administered through multiple parenteral routes, including intravenous (i.v.), subcutaneous (s.c.), and intraperitoneal (i.p.).[1] The compound's effectiveness in behavioral models following these routes of administration suggests sufficient systemic absorption and distribution to the site of action in the brain.
Furthermore, research using this compound as a radioligand has indicated good brain bioavailability.[1] Despite the lack of specific quantitative values, the low doses at which this compound shows efficacy in rodent models of cocaine-seeking behavior (e.g., 0.5 mg/kg, i.p.) suggest high potency and, by extension, adequate bioavailability to the CNS.[1]
Data on Pharmacokinetic Parameters
As of the latest available information, specific quantitative pharmacokinetic parameters such as maximal plasma concentration (Cmax), time to reach maximal plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) for this compound in rodents have not been published. Similarly, precise oral bioavailability data is not publicly available.
Table 1: Summary of Available Information on this compound Administration in Rodents
| Parameter | Information | Species | Route of Administration |
| CNS Activity | Demonstrated | Rodents | i.v., s.c., i.p. |
| Brain Bioavailability | Described as "good" | Rodents | Not specified |
| Efficacious Doses | 0.5 - 2.0 mg/kg | Rats | i.p. |
Experimental Protocols
To generate the quantitative data that is currently unavailable, a typical pharmacokinetic study in rodents would be conducted as follows. This section provides a detailed methodology for such a key experiment.
Rodent Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile and bioavailability of this compound in male Sprague-Dawley rats following intravenous and oral administration.
Materials:
-
This compound (analytical grade)
-
Vehicle for i.v. administration (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Vehicle for oral (p.o.) administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300g), cannulated (jugular vein for i.v. dosing and blood sampling, carotid artery for serial sampling if required)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the study, with ad libitum access to food and water.
-
Dosing:
-
Intravenous (i.v.) Group: Administer this compound at a dose of 1 mg/kg as a slow bolus injection via the jugular vein cannula.
-
Oral (p.o.) Group: Administer this compound at a dose of 5 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the jugular or carotid cannula at the following time points:
-
i.v. Group: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
p.o. Group: pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Immediately place blood samples into K2-EDTA tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.
-
Harvest the supernatant (plasma) and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of this compound.
-
Analyze the plasma samples from the study along with the calibration standards and quality controls.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
Signaling Pathway of this compound
This compound acts as a partial agonist at the dopamine D3 receptor. Its mechanism involves binding to the D3 receptor, which is a G protein-coupled receptor (GPCR) that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow for Rodent Pharmacokinetic Study
The following diagram outlines the logical flow of a typical pharmacokinetic study in rodents, from animal preparation to data analysis.
References
Investigating the Intrinsic Rewarding Effects of BP-897: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BP-897, a selective partial agonist for the dopamine D3 receptor, has been a subject of considerable preclinical investigation for its potential therapeutic applications, particularly in the context of substance use disorders. A key aspect of its preclinical profile is its purported lack of intrinsic rewarding effects, a characteristic that is highly desirable for a medication aimed at treating addiction. This technical guide provides an in-depth analysis of the experimental evidence supporting this claim, detailing the pharmacological properties of this compound, the methodologies of key behavioral and neurochemical assays, and the underlying signaling pathways. The data presented herein are intended to serve as a comprehensive resource for researchers and drug development professionals working on dopaminergic modulators and addiction pharmacotherapies.
Pharmacological Profile of this compound
This compound is characterized by its high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. Its functional activity is complex, exhibiting partial agonism or antagonism depending on the specific assay and the ambient dopamine tone. This dual activity is central to its therapeutic potential, as it may stabilize the dopaminergic system without causing the overstimulation associated with drugs of abuse.
Receptor Binding Affinity
The binding profile of this compound has been characterized in various radioligand binding assays. The compound demonstrates a significantly higher affinity for the dopamine D3 receptor compared to the D2 receptor, with moderate to low affinity for other neurotransmitter receptors.
| Receptor Subtype | K_i_ (nM) | Species/Tissue | Reference |
| Dopamine D3 | 0.92 | Human (recombinant) | [1] |
| Dopamine D2 | 61 | Human (recombinant) | [1] |
| Serotonin 5-HT₁ₐ | 84 | Not Specified | [1][2] |
| Adrenergic α₁ | 60 | Not Specified | [1][2] |
| Adrenergic α₂ | 83 | Not Specified | [1][2] |
| Dopamine D1 | > 1000 | Not Specified | [1] |
| Dopamine D4 | > 1000 | Not Specified | [1] |
Table 1: Receptor Binding Affinities (K_i_) of this compound.
Functional Activity
The functional activity of this compound is nuanced. In some in vitro systems, such as those measuring forskolin-stimulated cAMP accumulation, this compound acts as a partial agonist at the D3 receptor.[1][2] However, in other assays, like GTPγS binding, it can behave as an antagonist.[1][2][3] This context-dependent activity is a hallmark of partial agonists and is crucial to their modulatory effects in vivo.
In Vivo Behavioral Assays for Rewarding Effects
The intrinsic rewarding potential of a compound is typically assessed using behavioral paradigms that measure whether an animal will learn to associate a specific environment with the drug's effects (Conditioned Place Preference) or will actively work to receive the drug (Self-Administration).
Conditioned Place Preference (CPP)
The CPP paradigm is a classical conditioning model used to evaluate the motivational effects of a stimulus, in this case, a drug. A preference for the drug-paired environment is indicative of a rewarding effect, while avoidance suggests an aversive effect.
-
Apparatus: A standard three-chamber CPP apparatus is used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.
-
Habituation (Day 1): Animals (typically rats or mice) are allowed to freely explore all three chambers for a set period (e.g., 15-20 minutes) to establish baseline preference for each chamber. Animals showing a strong unconditioned preference for one of the conditioning chambers are often excluded.
-
Conditioning (Days 2-9): This phase typically consists of alternating daily sessions. On drug conditioning days, animals receive an injection of this compound (e.g., 0.05-2 mg/kg, i.p.) and are immediately confined to one of the conditioning chambers for a specific duration (e.g., 30 minutes).[4] On alternate days, they receive a vehicle injection and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across subjects.
-
Post-Conditioning Test (Day 10): In a drug-free state, animals are placed in the central chamber and allowed free access to all chambers for a set period. The time spent in each of the conditioning chambers is recorded.
Studies have consistently shown that this compound, when administered alone, does not induce a conditioned place preference at various doses.[4] In fact, at higher doses (e.g., 1 mg/kg), it has been observed to produce a conditioned place aversion (CPA), suggesting that it may have aversive properties on its own.[4] This lack of rewarding effect is a critical piece of evidence for its potential as a non-addictive therapeutic agent.
Intravenous Self-Administration (IVSA)
The IVSA paradigm is considered the gold standard for assessing the reinforcing properties of a drug, as it measures the motivation of an animal to actively seek and take the drug.
-
Surgical Preparation: Animals (typically rats or rhesus monkeys) are surgically implanted with an indwelling intravenous catheter, usually in the jugular vein, which is connected to an external infusion pump.
-
Apparatus: Animals are placed in an operant conditioning chamber equipped with two levers (or other manipulanda). One lever is designated as "active" and the other as "inactive."
-
Acquisition Phase: Presses on the active lever result in the intravenous infusion of a drug solution, often paired with a cue light or tone. Presses on the inactive lever have no consequence. The number of lever presses required to receive an infusion can be manipulated (e.g., fixed-ratio or progressive-ratio schedules of reinforcement).
-
Testing: The rate of responding on the active versus the inactive lever is the primary measure of the drug's reinforcing efficacy.
In preclinical studies, this compound has not been found to be self-administered by rhesus monkeys, indicating a lack of reinforcing effects.[1][2] Furthermore, when administered as a pretreatment, this compound has been shown to reduce the self-administration of cocaine, highlighting its potential to decrease the rewarding effects of stimulants.[1][2]
Neurochemical Effects: In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in awake, freely moving animals. This provides a direct assessment of a drug's impact on neurochemistry.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation: A guide cannula is stereotaxically implanted into a target brain region, such as the nucleus accumbens, a key area in the brain's reward circuitry.
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Dialysate Collection: Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting fluid, the dialysate, is collected at regular intervals.
-
Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using highly sensitive analytical techniques, most commonly high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Effect of this compound on Extracellular Dopamine
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by modulating the intracellular signaling cascades downstream of the dopamine D3 receptor.
Dopamine D3 Receptor Signaling
The D3 receptor is a member of the D2-like family of dopamine receptors and is coupled to inhibitory G proteins (Gαi/o). Upon activation, the G protein dissociates, and the α and βγ subunits initiate downstream signaling events.
Caption: Dopamine D3 Receptor Signaling Cascade.
As a partial agonist, this compound's binding to the D3 receptor leads to a submaximal activation of these pathways compared to a full agonist like dopamine. This results in a dampening of the overall signal, which is thought to contribute to its therapeutic effects.
Experimental Workflow Summary
The investigation of the intrinsic rewarding effects of this compound follows a logical progression from in vitro characterization to in vivo behavioral and neurochemical assessments.
References
- 1. BP 897, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for antagonist activity of the dopamine D3 receptor partial agonist, BP 897, at human dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BP-897 in Modulating Mesolimbic Dopamine Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BP-897, a selective partial agonist for the dopamine D3 receptor, has emerged as a significant pharmacological tool for investigating the complexities of the mesolimbic dopamine system. This system is critically implicated in reward, motivation, and the pathophysiology of substance use disorders. This technical guide provides an in-depth analysis of this compound's mechanism of action, its modulatory effects on mesolimbic dopamine pathways, and its therapeutic potential. We present a comprehensive summary of its binding affinities, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.
Introduction
The mesolimbic dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a cornerstone of the brain's reward circuitry. Dysregulation of this pathway is a hallmark of addiction. The dopamine D3 receptor, highly expressed in these limbic regions, represents a key target for therapeutic intervention.[1][2] this compound (N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-2-naphthamide) is a novel compound that exhibits high affinity and selectivity for the D3 receptor, acting as a partial agonist.[3][4] Its unique pharmacological profile has made it a valuable instrument in dissecting the role of the D3 receptor in modulating dopamine neurotransmission and its potential as a therapeutic agent for cocaine addiction.[2][3]
Mechanism of Action of this compound
This compound functions as a partial agonist at the dopamine D3 receptor and a weak antagonist at the D2 receptor.[5] Its high affinity for the D3 receptor allows it to effectively compete with endogenous dopamine. As a partial agonist, this compound elicits a submaximal response compared to a full agonist, thereby acting as a functional antagonist in the presence of high concentrations of dopamine, such as those induced by drugs of abuse like cocaine.[3] This dual functionality allows it to stabilize dopaminergic tone in the mesolimbic system.
Receptor Binding Profile
The selectivity of this compound for the dopamine D3 receptor over the D2 receptor is a key feature of its pharmacological profile. Quantitative data from various radioligand binding assays are summarized below.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Selectivity (D2/D3) | Reference |
| Dopamine D3 | [³H]Spiperone | CHO-hD3R Cells | 0.92 | ~70-fold | [3] |
| Dopamine D2 | [³H]Spiperone | CHO-hD2R Cells | 61 | - | [3] |
| Dopamine D3 | [³H]Spiperone | HEK-rD3 Cells | 0.125 ± 0.033 | ~2.2-fold | [6] |
| Dopamine D2 | [³H]Spiperone | HEK-rD2 Cells | 0.057 ± 0.013 | - | [6] |
| 5-HT1A | - | - | 84 | - | [2] |
| Adrenergic-α1 | - | - | 60 | - | [2] |
| Adrenergic-α2 | - | - | 83 | - | [2] |
Signaling Pathways
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[7] Activation of the D3 receptor by an agonist, including the partial agonism of this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Furthermore, D3 receptor activation has been shown to modulate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal plasticity and survival.[8][]
Modulation of Mesolimbic Dopamine Pathways
This compound's primary impact on the mesolimbic system is the normalization of dopamine neurotransmission. In states of hyperdopaminergia, such as that induced by cocaine, this compound acts as a functional antagonist, reducing the excessive dopaminergic signaling. Conversely, in a state of normal dopaminergic tone, its partial agonist activity provides a baseline level of D3 receptor stimulation.
Effects on Cocaine-Seeking Behavior
Preclinical studies have consistently demonstrated the efficacy of this compound in reducing cocaine-seeking behavior. In rodent models, this compound has been shown to decrease cue-induced reinstatement of cocaine self-administration without producing rewarding effects on its own.[2][3]
| Animal Model | Behavioral Paradigm | This compound Dose | Effect | Reference |
| Rat | Cocaine Self-Administration | 1 mg/kg, i.p. | Reduces cocaine-seeking behavior | [2] |
| Rhesus Monkey | Cocaine Self-Administration | up to 30 µg/kg, i.v. | Reduces cocaine self-administration | [10] |
| Rat | Cocaine-Induced Conditioned Place Preference | 0.5 and 1 mg/kg, i.p. | Impairs expression of cocaine CPP | [5] |
| Rat | Amphetamine-Induced Conditioned Place Preference | 1.0 and 2.0 mg/kg | Blocks expression of amphetamine CPP | [11] |
Experimental Protocols
Radioligand Binding Assay for D3 Receptor Affinity
This protocol is adapted from studies characterizing the binding of ligands to dopamine D3 receptors expressed in cell lines.[1][6]
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D3 receptor.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D3 receptor.
-
[³H]Spiperone (radioligand).
-
This compound (test compound).
-
Haloperidol or (+)-butaclamol (for determining non-specific binding).
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 3.3 mg membrane protein/assay), a fixed concentration of [³H]Spiperone (e.g., 2 nM), and varying concentrations of this compound.[1]
-
Incubation: Incubate the plate at 25°C for 120 minutes to allow binding to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Measurement
This protocol is a generalized procedure based on microdialysis studies in the nucleus accumbens of rodents.[12][13][14]
Objective: To measure extracellular dopamine levels in the nucleus accumbens of freely moving rats following administration of this compound.
Materials:
-
Adult male Wistar or Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Guide cannula.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the nucleus accumbens. Allow for a recovery period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.[12]
-
Drug Administration: Administer this compound (e.g., intraperitoneally).
-
Post-Drug Collection: Continue collecting dialysate samples for several hours.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Histology: At the end of the experiment, verify the correct placement of the microdialysis probe.
Conditioned Place Preference (CPP)
This protocol is based on studies investigating the effects of this compound on cocaine-induced CPP in rats.[5][15][16]
Objective: To assess the effect of this compound on the rewarding properties of cocaine.
Materials:
-
Adult male rats.
-
Conditioned place preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues).
-
Cocaine hydrochloride.
-
This compound.
-
Saline solution.
Procedure:
-
Pre-conditioning (Day 1): Allow rats to freely explore the entire apparatus for a set period (e.g., 15-20 minutes) to determine any initial preference for one compartment.
-
Conditioning (Days 2-9):
-
On alternating days, administer cocaine (e.g., 20 mg/kg, i.p.) and confine the rat to one compartment for a set duration (e.g., 30 minutes).[15]
-
On the other days, administer saline and confine the rat to the other compartment.
-
To test the effect of this compound on the expression of CPP, administer this compound (e.g., 0.5 or 1 mg/kg, i.p.) before the test session.[5]
-
-
Test (Day 10): Place the rat in the central compartment (if applicable) and allow free access to all compartments for a set period. Record the time spent in each compartment.
-
Data Analysis: A significant increase in time spent in the cocaine-paired compartment compared to the saline-paired compartment indicates a conditioned place preference.
Summary and Future Directions
This compound has proven to be an invaluable pharmacological agent for elucidating the role of the dopamine D3 receptor in the mesolimbic dopamine system. Its partial agonist activity and selectivity for the D3 receptor make it a promising candidate for the treatment of substance use disorders, particularly cocaine addiction. The ability of this compound to modulate dopamine-dependent behaviors without producing intrinsic rewarding effects highlights the therapeutic potential of targeting the D3 receptor.
Future research should focus on further delineating the downstream signaling pathways modulated by this compound and its long-term effects on neuronal plasticity within the mesolimbic system. Clinical trials are necessary to translate the promising preclinical findings into effective therapeutic strategies for addiction. The continued investigation of D3 receptor modulators like this compound will undoubtedly advance our understanding of the neurobiology of addiction and pave the way for novel treatment approaches.
References
- 1. mdpi.com [mdpi.com]
- 2. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Bioprojet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D3 Receptor Modulates Akt/mTOR and ERK1/2 Pathways Differently during the Reinstatement of Cocaine-Seeking Behavior Induced by Psychological versus Physiological Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The D3R partial agonist, BP 897, attenuates the discriminative stimulus effects of cocaine and D-amphetamine and is not self-administered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dopamine D(3) receptor-preferring partial agonist BP 897 dose-dependently attenuates the expression of amphetamine-conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extracellular concentration and in vivo recovery of dopamine in the nucleus accumbens using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Individual differences in cocaine-induced conditioned place preference in male rats: Behavioral and transcriptomic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
BP-897 and its Impact on Neuroplasticity in Addiction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug addiction is a chronic, relapsing brain disorder characterized by compulsive drug-seeking and use despite adverse consequences. A key underlying mechanism is the drug-induced alteration of neural circuits, a phenomenon known as neuroplasticity. These long-lasting changes in brain structure and function are thought to drive the persistent nature of addiction. The dopamine D3 receptor has emerged as a promising target for therapeutic intervention in addiction, and BP-897, a selective D3 receptor partial agonist, has shown potential in preclinical models. This technical guide provides an in-depth overview of the known and potential effects of this compound on neuroplasticity in the context of addiction, summarizing key preclinical findings, outlining relevant signaling pathways, and detailing experimental protocols for further investigation.
Pharmacological Profile of this compound
This compound is a potent and selective ligand for the dopamine D3 receptor. Its pharmacological activity is complex, exhibiting partial agonist or antagonist effects depending on the specific cellular context and the presence of dopamine. This dual activity is a key feature of its therapeutic potential, allowing it to modulate dopamine signaling in a state-dependent manner. In conditions of low dopaminergic tone, such as during withdrawal, its partial agonism may provide a stabilizing effect. Conversely, in the presence of high dopamine levels induced by drugs of abuse, it can act as a functional antagonist, dampening the drug's rewarding effects.[1]
Binding Affinities and Functional Activity
| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Human Dopamine D3 | 0.92 | Partial Agonist/Antagonist | [2][3][4] |
| Human Dopamine D2 | 61 | Partial Agonist/Antagonist | [2] |
| Human Serotonin 5-HT1A | 84 | Moderate Affinity | [2][3][4] |
| Human Adrenergic-α1 | 60 | Moderate Affinity | [2][3][4] |
| Human Adrenergic-α2 | 83 | Moderate Affinity | [2][3][4] |
Preclinical Efficacy of this compound in Addiction Models
Numerous preclinical studies have demonstrated the efficacy of this compound in reducing drug-seeking behaviors for various substances of abuse, most notably cocaine.
Effects on Drug-Seeking and Relapse Behavior
| Animal Model | Drug of Abuse | This compound Dose | Effect | Reference(s) |
| Rat | Cocaine | 1 mg/kg, i.p. | Reduces cocaine-seeking behavior | [2][4] |
| Rat | Cocaine | 0.05, 0.5, and 1 mg/kg | Dose-dependent decrease in responses for cocaine | [5] |
| Rhesus Monkey | Cocaine | up to 30 µg/kg, i.v. | Reduces cocaine self-administration; not self-administered | [2][4][6][7] |
| Rat | Amphetamine | 1.0 or 2.0 mg/kg | Blocks the expression of amphetamine-conditioned place preference | [8] |
| Rat | Nicotine | 1 mg/kg | Blocks nicotine-induced behavioral sensitization | [5] |
| Rat | Alcohol | 0.1, 1, and 3 mg/kg | Dose-dependent reduction in cue-induced ethanol-seeking behavior | [9] |
Potential Mechanisms of this compound on Neuroplasticity
While direct experimental evidence for this compound's effects on synaptic plasticity markers like long-term potentiation (LTP) and dendritic spine density in addiction models is limited in the current literature, its mechanism of action via the dopamine D3 receptor suggests several plausible pathways through which it could modulate neuroplasticity.
Dopamine D3 Receptor Signaling
The dopamine D3 receptor is a G protein-coupled receptor that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This can influence the activity of protein kinase A (PKA), a key regulator of synaptic plasticity and gene expression.
Modulation of ERK and GSK-3β Signaling Pathways
Emerging evidence suggests that dopamine D3 receptors can also modulate other signaling cascades implicated in neuroplasticity, such as the Extracellular signal-regulated kinase (ERK) and Glycogen synthase kinase 3 beta (GSK-3β) pathways.
-
ERK Pathway: The ERK pathway is a critical regulator of synaptic plasticity, learning, and memory. Activation of D3 receptors has been shown to inhibit cocaine-induced ERK activation.[10] By acting as a functional antagonist in the presence of high dopamine, this compound could potentially normalize drug-induced aberrant ERK signaling.
-
GSK-3β Pathway: GSK-3β is a serine/threonine kinase involved in a wide range of cellular processes, including neuronal development and synaptic plasticity. Dysregulation of GSK-3β has been implicated in addiction-related behaviors.[11][12] Dopamine D2-like receptors, including D3, can regulate GSK-3β activity.[1] It is plausible that this compound, through its action on D3 receptors, could influence GSK-3β signaling, thereby affecting neuroplastic changes associated with addiction.
Experimental Protocols for Investigating this compound's Effects on Neuroplasticity
To directly assess the impact of this compound on neuroplasticity in addiction models, a series of key experiments are required. Detailed methodologies for these experiments are outlined below.
Electrophysiology: Long-Term Potentiation (LTP) in Brain Slices
This protocol is designed to measure synaptic plasticity in brain regions implicated in addiction, such as the nucleus accumbens or ventral tegmental area (VTA), following chronic drug administration and treatment with this compound.
Experimental Workflow:
References
- 1. GSK-3β Activity and Hyperdopamine-dependent Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA and NMDA Receptor Trafficking at Cocaine-Generated Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BP 897, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPA receptor plasticity in the nucleus accumbens after repeated exposure to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The D3R partial agonist, BP 897, attenuates the discriminative stimulus effects of cocaine and D-amphetamine and is not self-administered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dopamine D(3) receptor-preferring partial agonist BP 897 dose-dependently attenuates the expression of amphetamine-conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Dopamine D3 Receptor Partial Agonism in Cariprazine-Induced Neurotransmitter Efflux in Rat Hippocampus and Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycogen synthase kinase 3 beta alters anxiety-, depression-, and addiction-related behaviors and neuronal activity in the nucleus accumbens shell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK3β Activity in Reward Circuit Functioning and Addiction [mdpi.com]
Preclinical Profile of BP-897: A Potential Pharmacotherapy for Cocaine Dependence
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cocaine dependence remains a significant public health issue with limited effective pharmacological treatments. The dopamine D3 receptor has emerged as a promising target for medication development due to its preferential expression in brain regions associated with reward and motivation, and its role in the reinforcing effects of cocaine. BP-897, a selective dopamine D3 receptor partial agonist, has been extensively investigated in preclinical models for its potential to treat cocaine addiction. This technical guide provides a comprehensive overview of the preclinical studies on this compound, focusing on its pharmacological profile, efficacy in animal models of cocaine dependence, and the underlying mechanisms of action.
Pharmacological Profile of this compound
This compound exhibits a high affinity and selectivity for the dopamine D3 receptor. Its characterization as a partial agonist is crucial to its therapeutic potential, as it is hypothesized to modulate dopamine signaling by acting as a functional antagonist in the presence of high dopamine levels induced by cocaine, while providing a basal level of receptor stimulation in the absence of the drug.
Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors, highlighting its selectivity for the dopamine D3 receptor.
| Receptor | Binding Affinity (Ki, nM) | Species | Reference |
| Dopamine D3 | 0.92 | Human | [1][2][3] |
| Dopamine D2 | 61 - 64.4 | Human | [1][2][3][4] |
| 5-HT1A | 84 | Not Specified | [1][2][3] |
| Adrenergic-alpha1 | 60 | Not Specified | [1][2][3] |
| Adrenergic-alpha2 | 83 | Not Specified | [1][2][3] |
Table 1: Binding Affinities of this compound for Various Receptors
Functional Activity
Studies have characterized this compound as a partial agonist at the dopamine D3 receptor. In vitro, it has been shown to decrease forskolin-stimulated cAMP levels and stimulate mitogenesis in cells expressing the D3 receptor.[1][2] However, in some cellular systems, it displays antagonist properties by potently inhibiting the effects of dopamine agonists.[1][2] This dual activity is a key feature of its pharmacological profile.
| Assay | Effect of this compound | Functional Characterization | Reference |
| Forskolin-stimulated cAMP levels | Decrease | Partial Agonist | [1][2] |
| Mitogenesis in D3-expressing cells | Stimulation | Partial Agonist | [1][2] |
| Agonist-induced acidification rate | Potent Inhibition (pIC50 = 9.43) | Antagonist | [1][2] |
| Agonist-induced GTPγS binding | Potent Inhibition (pIC50 = 9.51) | Antagonist | [1][2] |
| Agonist-induced decrease in firing rate of dopaminergic neurons | Inhibition (EC50 = 1.1 mg/kg, i.v.) | Antagonist | [1][2] |
Table 2: Functional Activity of this compound at the Dopamine D3 Receptor
Efficacy in Animal Models of Cocaine Dependence
This compound has been evaluated in several well-established animal models that mimic different aspects of cocaine addiction, including self-administration, cue-induced drug-seeking, and the rewarding effects of the drug.
Cocaine Self-Administration
In studies using rhesus monkeys, this compound itself was not self-administered, indicating a low potential for abuse.[5] Furthermore, pretreatment with this compound has been shown to reduce cocaine self-administration in this species.[1]
| Species | This compound Dose | Effect on Self-Administration | Reference |
| Rhesus Monkeys | 0.3-30 µg/kg | Not self-administered | [5] |
| Rhesus Monkeys | Not specified | Reduced cocaine self-administration | [1] |
Table 3: Effect of this compound on Cocaine Self-Administration
Cocaine-Seeking Behavior
A significant body of evidence suggests that this compound effectively reduces cocaine-seeking behavior elicited by drug-associated cues. This is a critical finding, as cue-induced craving is a major factor in relapse.
| Animal Model | Species | This compound Dose | Effect on Cocaine-Seeking | Reference |
| Second-Order Schedule of Reinforcement | Rat | 1 mg/kg, i.p. | Reduced cocaine-seeking behavior | [1][6] |
| Cue-Induced Reinstatement | Rat | 1.0 mg/kg i.p. | Attenuated cue-induced drug-seeking | [7] |
| Discriminative Stimulus Effects | Mouse | 0.01-17 mg/kg i.p. | Reduced cocaine-like discriminative stimulus effects | [5] |
Table 4: Effect of this compound on Cocaine-Seeking Behavior
Conditioned Place Preference (CPP)
The conditioned place preference paradigm is used to assess the rewarding effects of drugs. This compound has been shown to block the acquisition and expression of cocaine-induced CPP, suggesting it can interfere with the rewarding properties of cocaine.[4][8] Notably, this compound itself did not produce a conditioned place preference and at higher doses, it induced a conditioned place aversion, indicating it does not have intrinsic rewarding effects at the doses tested.[4][8]
| Phase of CPP | Species | This compound Dose | Effect on Cocaine CPP | Reference |
| Acquisition | Rat | 1 mg/kg | Prevented establishment of CPP | [4][8] |
| Expression | Rat | 0.5 and 1 mg/kg | Impaired expression of CPP | [4][8] |
| This compound Alone | Rat | 0.05-2 mg/kg | Did not support CPP; 1 mg/kg induced CPA | [4][8] |
Table 5: Effect of this compound on Cocaine-Induced Conditioned Place Preference
Experimental Protocols
Cocaine Self-Administration
Objective: To assess the reinforcing effects of cocaine and the potential of this compound to reduce cocaine intake.
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump connected to a surgically implanted intravenous catheter.
Procedure:
-
Catheter Implantation: Rats or non-human primates are surgically fitted with an indwelling intravenous catheter in the jugular vein.
-
Acquisition of Self-Administration: Animals are placed in the operant chamber and learn to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.25-0.75 mg/kg/infusion for rats). Each infusion is paired with a discrete cue (e.g., illumination of a cue light). The second "inactive" lever has no programmed consequences.
-
Maintenance: Training continues until a stable pattern of responding is established.
-
This compound Treatment: Prior to a self-administration session, animals are pretreated with various doses of this compound or vehicle.
-
Data Analysis: The number of infusions earned and lever presses are recorded and compared between treatment groups.
Second-Order Schedule of Reinforcement
Objective: To model cue-controlled drug-seeking behavior.
Apparatus: Same as for self-administration.
Procedure:
-
Initial Training: Animals are trained on a simple fixed-ratio (FR) schedule for cocaine reinforcement, where each response is reinforced with a cocaine infusion and a cue presentation.
-
Introduction of Second-Order Schedule: A second-order schedule is introduced, for example, a Fixed Interval (FI) schedule with an embedded FR requirement (e.g., FI 15 min (FR 10:S)). In this schedule, the completion of the FR component (10 lever presses) results in the presentation of the conditioned stimulus (the cue light), but the cocaine infusion is only delivered after the first FR completion following the expiration of the fixed interval (15 minutes).
-
Measurement of Drug-Seeking: The responding during the fixed intervals, which is maintained by the presentation of the conditioned stimulus alone, is taken as a measure of drug-seeking behavior.
-
This compound Treatment: this compound or vehicle is administered before the session to assess its effect on responding during the intervals.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding effects of cocaine and the ability of this compound to block these effects.
Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two outer compartments, separated by a neutral central compartment.
Procedure:
-
Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore all three compartments to determine any initial preference.
-
Conditioning: Over several days, animals receive injections of cocaine (e.g., 10-20 mg/kg, i.p.) and are confined to one of the outer compartments. On alternate days, they receive a saline injection and are confined to the other outer compartment.
-
Post-Conditioning (Test): After the conditioning phase, the animals are placed back in the central compartment in a drug-free state and allowed to freely explore all three compartments.
-
Data Analysis: The time spent in the cocaine-paired compartment during the post-conditioning test is compared to the pre-conditioning baseline. An increase in time spent in the cocaine-paired compartment indicates a conditioned place preference.
-
This compound Treatment: To test its effect on acquisition, this compound is administered before each cocaine injection during the conditioning phase. To test its effect on expression, this compound is administered before the post-conditioning test.
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound are believed to be mediated through its interaction with the dopamine D3 receptor signaling pathway. Cocaine increases synaptic dopamine levels, leading to hyper-stimulation of dopamine receptors, including D3 receptors, which contributes to its reinforcing effects.
Dopamine D3 Receptor Signaling
Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of D3 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and gene expression.
Caption: Dopamine D3 Receptor Signaling Pathway.
Proposed Mechanism of this compound in Cocaine Dependence
The partial agonist nature of this compound is key to its proposed mechanism. In the presence of high synaptic dopamine concentrations induced by cocaine, this compound is thought to act as a functional antagonist, competing with dopamine for D3 receptor binding and attenuating the excessive signaling that underlies cocaine's reinforcing effects. Conversely, during periods of abstinence when dopamine levels may be lower, the partial agonist activity of this compound may provide a sufficient level of D3 receptor stimulation to alleviate craving and prevent relapse, without producing rewarding effects itself.
Caption: Proposed Mechanism of Action of this compound.
Conclusion
Preclinical studies provide compelling evidence for the potential of this compound as a pharmacotherapy for cocaine dependence. Its selective partial agonist activity at the dopamine D3 receptor appears to effectively reduce cocaine self-administration and, most notably, attenuate cue-induced drug-seeking behavior without producing intrinsic rewarding effects or having a high abuse liability. The ability of this compound to modulate dopamine D3 receptor signaling, acting as a functional antagonist in the presence of cocaine and providing basal stimulation during abstinence, represents a promising therapeutic strategy. Further clinical investigation is warranted to translate these encouraging preclinical findings into an effective treatment for individuals with cocaine use disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 3. Examining Cocaine Conditioning Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Second-order schedules of drug reinforcement in rats and monkeys: measurement of reinforcing efficacy and drug-seeking behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shift from Goal-Directed to Habitual Cocaine Seeking after Prolonged Experience in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on BP-897 and Nicotine Addiction: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
The dopamine D3 receptor (D3R) is a promising target for the development of therapeutics for substance use disorders, including nicotine addiction. Its specific expression in limbic brain regions associated with reward and motivation makes it an attractive candidate for modulating drug-seeking behaviors with potentially fewer side effects than non-selective dopamine ligands. This document provides a comprehensive technical overview of the foundational research on BP-897, a selective D3R partial agonist. We consolidate its pharmacological profile, summarize key preclinical findings related to nicotine and cocaine addiction, detail common experimental protocols, and visualize critical pathways and workflows. While initial studies with this compound showed promise in attenuating cocaine-seeking, its efficacy in models of nicotine addiction has been questioned, revealing important nuances in the pharmacology of D3R ligands and their therapeutic potential.
Introduction to this compound
This compound, or N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]naphthalene-2-carboxamide, was one of the first selective ligands developed for the dopamine D3 receptor.[1][2] It has been extensively studied as a potential treatment for cocaine addiction and, by extension, other substance use disorders.[2][3] Its mechanism is primarily characterized as being a partial agonist at the D3 receptor with high selectivity over the closely related D2 receptor.[4][5] This partial agonism is theorized to be beneficial for addiction by providing a baseline level of D3R stimulation to alleviate withdrawal and craving, while simultaneously antagonizing the larger dopamine surges caused by abused drugs.[6][7] However, its functional activity has been a subject of debate, with some studies demonstrating antagonist properties in certain assays.[1][8] This whitepaper will explore the foundational data that defines this compound's pharmacological character and its complex profile in preclinical models of nicotine addiction.
Pharmacology of this compound
Receptor Binding Profile
This compound exhibits a high affinity and selectivity for the dopamine D3 receptor. Its binding affinity (Ki) for the D3 receptor is approximately 70 times higher than for the D2 receptor.[3][4] It shows significantly lower affinity for other dopamine receptor subtypes, as well as for adrenergic and serotonergic receptors.[3][4][5]
Table 1: Receptor Binding Profile of this compound
| Receptor Subtype | Binding Affinity (Ki) | Reference(s) |
|---|---|---|
| Dopamine D3 | 0.92 nM | [3][4][5] |
| Dopamine D2 | 61 nM | [4][5] |
| Dopamine D1 | 3 µM | [4][5] |
| Dopamine D4 | 0.3 µM | [4][5] |
| Adrenergic α1 | 60 nM | [3][4][5] |
| Adrenergic α2 | 83 nM | [3][4][5] |
| Serotonin 5-HT1A | 84 nM | [3][4][5] |
| Serotonin 5-HT7 | 345 nM |[4][5] |
Functional Activity
The functional activity of this compound is complex and appears to be assay-dependent, a common characteristic of partial agonists. In some cellular systems, it acts as a partial agonist, while in others, it behaves as a pure antagonist. This dual activity is a critical aspect of its pharmacological profile.
-
Agonist Activity: In NG 108-15 cells expressing the human D3 receptor, this compound demonstrates partial agonist activity by inhibiting forskolin-induced cyclic AMP (cAMP) accumulation and stimulating mitogenesis.[4][5][9]
-
Antagonist Activity: In contrast, studies using Chinese Hamster Ovary (CHO) cells expressing the human D3 receptor found that this compound had no intrinsic agonist activity but potently antagonized the effects of full dopamine agonists in GTPγS binding and acidification rate assays.[1][3][9] Furthermore, in vivo electrophysiology studies showed that this compound antagonized the inhibitory effects of the dopamine agonist quinpirole on the firing rate of dopaminergic neurons in the substantia nigra.[1]
Table 2: Functional Activity of this compound at the D3 Receptor
| Assay | Model System | Effect | Potency (EC50 / pIC50 / DID50) | Reference(s) |
|---|---|---|---|---|
| cAMP Accumulation | NG 108-15 cells | Partial Agonist (Inhibition) | EC50 = 1 nM | [4][5][9] |
| Mitogenesis | NG 108-15 cells | Partial Agonist (Stimulation) | EC50 = 3 nM | [9] |
| GTPγS Binding | CHO cells | Antagonist | pIC50 = 9.51 | [1][3][9] |
| Acidification Rate | CHO cells | Antagonist | pIC50 = 9.43 | [3][9] |
| Neuronal Firing Rate | Rat Substantia Nigra (in vivo) | Antagonist | DID50 = 1.1 mg/kg |[1] |
Preclinical Research in Nicotine Addiction
The primary mechanism of nicotine addiction involves the activation of nicotinic acetylcholine receptors (nAChRs) in the ventral tegmental area (VTA), which triggers dopamine release in the nucleus accumbens (NAc), a key component of the brain's reward circuitry.[10][11][12] Since D3 receptors are densely expressed in the NAc, this compound was hypothesized to be a potential therapeutic for nicotine addiction.
However, preclinical studies have yielded conflicting results. While this compound effectively reduces cocaine-seeking behavior in rats and monkeys, its efficacy in nicotine-related models is not supported by the available evidence.[3][13]
Table 3: Summary of Key Preclinical Studies of this compound in Nicotine-Seeking Behavior
| Study | Animal Model | Experimental Paradigm | This compound Doses | Key Outcome | Reference(s) |
|---|---|---|---|---|---|
| Khaled et al. (2009) | Rats | Cue-induced reinstatement of nicotine-seeking | 1-10 mg/kg (range tested in study) | Did not block reinstatement | [13][14] |
| Khaled et al. (2009) | Rats | Nicotine self-administration (FR5 schedule) | 1-10 mg/kg (range tested in study) | Did not block nicotine intake |[13][14] |
In stark contrast, the selective D3R antagonist SB 277011-A was effective in blocking cue-induced reinstatement of nicotine-seeking in the same study, suggesting that pure antagonism, rather than partial agonism, at the D3R may be required to prevent relapse to nicotine use.[13] This stands in contrast to the effects of this compound on cocaine seeking, as summarized below for comparison.
Table 4: Summary of Preclinical Studies of this compound in Cocaine-Seeking Behavior
| Study | Animal Model | Experimental Paradigm | This compound Doses | Key Outcome | Reference(s) |
|---|---|---|---|---|---|
| Pilla et al. (1999) | Rats | Cue-dependent cocaine-seeking | 1 mg/kg, i.p. | Reduced cocaine-seeking behavior | [2][3][5] |
| Garcia-Ladona & Cox (2003) | Rhesus Monkeys | Cocaine self-administration | up to 30 µg/kg, i.v. | Reduced cocaine self-administration |[3] |
Experimental Protocols
The foundational research on this compound relies on a set of standard, well-validated methodologies in pharmacology and behavioral neuroscience.
Radioligand Binding Assays
These in vitro assays are used to determine the affinity of a drug for a specific receptor.
-
Objective: To calculate the inhibition constant (Ki) of this compound at various receptor subtypes.
-
Methodology:
-
Preparation: Cell membranes are prepared from cell lines (e.g., HEK, CHO) that have been engineered to express a high density of a specific receptor (e.g., human D3R).[15]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (this compound).
-
Separation & Counting: The receptor-bound radioligand is separated from the unbound radioligand (typically by rapid filtration). The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radiolabeled ligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Intravenous Self-Administration (IVSA)
This is the gold-standard preclinical model for assessing the reinforcing (addictive) properties of a drug.
-
Objective: To determine if an animal will voluntarily work to receive a drug, and to test if a candidate therapeutic can reduce this behavior.
-
Methodology:
-
Surgery: Animals (typically rats or mice) are surgically implanted with an intravenous catheter, usually in the jugular vein.[16]
-
Training: The animal is placed in an operant conditioning chamber equipped with at least two levers or nose-poke holes. Responses on the "active" lever result in the delivery of a small, fixed dose of the drug (e.g., nicotine, 0.03-0.06 mg/kg/infusion) directly into the bloodstream, often paired with a sensory cue (e.g., a light or tone).[16][17] Responses on the "inactive" lever are recorded but have no programmed consequence.
-
Testing: The number of infusions earned over a session indicates the reinforcing strength of the drug. To test a compound like this compound, it is administered before the session, and its effect on the rate of drug self-administration is measured.
-
Cue-Induced Reinstatement
This model is used to study the mechanisms of relapse, particularly the powerful role that drug-associated cues play in motivating drug-seeking behavior.[18]
-
Objective: To model cue-induced craving and test the ability of a therapeutic agent to prevent it.
-
Methodology:
-
Phase 1: Acquisition (IVSA): As described in section 4.2, animals learn to self-administer a drug, and each infusion is paired with a conditioned stimulus (CS), such as a light cue.[13]
-
Phase 2: Extinction: The animals are placed back in the operant chamber, but lever presses no longer result in drug delivery or cue presentation. This continues for several sessions until the lever-pressing behavior diminishes to a low baseline level.
-
Phase 3: Reinstatement Test: After extinction, the animal is returned to the chamber and is presented with the drug-associated CS (but not the drug itself). A robust increase in pressing the previously active lever is termed "reinstatement." To test this compound, the compound is administered prior to this test session to see if it can block the cue-induced increase in lever pressing.[13]
-
Visualizations: Pathways and Workflows
Nicotine's Action on the Dopaminergic Reward Pathway
Nicotine acts on nAChRs in the VTA, causing depolarization of dopamine neurons that project to the Nucleus Accumbens (NAc). This leads to an increase in dopamine release in the NAc, which is critical for the reinforcing effects of the drug.[12] D3 receptors are highly concentrated in the NAc, making them a key target for modulating this circuit.
Experimental Workflow for Cue-Induced Reinstatement
This diagram illustrates the sequential phases of the reinstatement model used to study relapse behavior.
Logical Model of this compound's Action at the D3 Receptor
This compound's designation as a partial agonist means it can produce a submaximal response on its own while also blocking the effects of a full agonist like dopamine.
Discussion and Future Directions
The foundational research on this compound highlights a critical divergence in the pharmacology of addiction. While its efficacy in reducing cocaine-seeking provided a strong validation for the D3 receptor as a therapeutic target, its lack of effect in nicotine reinstatement models was equally informative.[3][13] This suggests that the neurobiological underpinnings of cue-induced seeking for different classes of drugs may not be identical, or that the level of D3R stimulation required to treat them differs.
The findings from Khaled et al. (2009), where the D3R antagonist SB 277011-A succeeded where this compound failed, strongly imply that for nicotine addiction, a complete blockade of D3R signaling during cue exposure may be more effective than the moderate stimulation and partial blockade offered by a partial agonist.[13]
Future research should focus on:
-
Full Antagonists vs. Partial Agonists: Directly comparing the efficacy of selective D3R full antagonists against partial agonists in a broader range of nicotine addiction models, including models of withdrawal and motivation.
-
Functional Selectivity: Investigating whether different D3R ligands can selectively modulate downstream signaling pathways that are specific to nicotine- vs. cocaine-seeking behavior.
-
Clinical Translation: While this compound itself did not advance as a smoking cessation aid, the preclinical data strongly supports the continued investigation of other D3R-targeting compounds, particularly antagonists, for this indication.
Conclusion
This compound is a pharmacologically complex molecule that has been instrumental in elucidating the role of the dopamine D3 receptor in addiction. It is a high-affinity D3R partial agonist with significant selectivity over the D2R. While foundational preclinical studies demonstrated its potential to reduce cue-induced cocaine-seeking, subsequent research failed to replicate this effect in models of nicotine addiction. This body of evidence suggests that partial D3R agonism, as exhibited by this compound, may be insufficient or inappropriate for preventing nicotine relapse. Instead, the research points toward selective D3R antagonists as a more promising therapeutic strategy for the development of novel smoking cessation medications.
References
- 1. The dopamine D3 receptor partial agonist, BP 897, is an antagonist at human dopamine D3 receptors and at rat somatodendritic dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BP 897, partial dopamine D3 receptor agonists and cocaine [cocaine.wiki]
- 3. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scielo.br [scielo.br]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Evidence for antagonist activity of the dopamine D3 receptor partial agonist, BP 897, at human dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. journal-jop.org [journal-jop.org]
- 11. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The selective dopamine D3 receptor antagonist SB 277011-A, but not the partial agonist BP 897, blocks cue-induced reinstatement of nicotine-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Relapse-like behavior and nAChR sensitization following intermittent access nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dopamine D1-like receptor activation decreases nicotine intake in rats with short or long access to nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cue-induced nicotine-seeking behavior after withdrawal with or without extinction in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BP-897 Conditioned Place Preference in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for conducting conditioned place preference (CPP) studies in rats using BP-897, a selective dopamine D3 receptor partial agonist. This document is intended to guide researchers in designing and executing experiments to investigate the rewarding or aversive properties of this compound and its effects on the rewarding properties of other substances.
Introduction
Conditioned place preference is a widely used preclinical behavioral paradigm to assess the motivational effects of drugs and other stimuli. The test is based on classical conditioning, where an animal learns to associate a specific environment with the effects of a substance. A preference for the drug-paired environment is interpreted as a rewarding effect, while avoidance suggests an aversive effect.[1][2]
This compound is a compound with high affinity for the dopamine D3 receptor (Ki = 0.92 nM) and significantly lower affinity for the D2 receptor (Ki = 61 nM).[3] It acts as a partial agonist at the D3 receptor.[3][4] Due to its pharmacological profile, this compound is investigated for its potential in treating drug addiction, particularly for its ability to reduce drug-seeking behavior.[4][5]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound in the conditioned place preference paradigm in rats.
Table 1: this compound Dosage and Effects in Conditioned Place Preference (CPP)
| This compound Dose (mg/kg, i.p.) | Effect on CPP | Conditioning Drug | Notes | Reference |
| 0.05 - 2 | Did not induce CPP | N/A (this compound alone) | At 1 mg/kg, conditioned place aversion (CPA) was observed. | [6][7] |
| 1 | Prevented the establishment of CPP | Cocaine (2 mg/kg, s.c.) | This compound was administered before each cocaine injection during conditioning. | [6] |
| 0.5 and 1 | Impaired the expression of CPP | Cocaine (2 mg/kg, s.c.) | A single administration of this compound was given before the test session. | [6] |
| up to 1 | Did not significantly alter the establishment or expression of CPP | Morphine (4 mg/kg, s.c.) | [6] | |
| up to 1 | Did not significantly alter the establishment or expression of CPP | Food | [6] | |
| 1.0 and 2.0 | Blocked the expression of amphetamine-induced CPP | Amphetamine (2.0 mg/kg) | This compound was administered during the test session. | [8] |
| 1.0 and 2.0 | Did not block the acquisition of amphetamine-induced CPP | Amphetamine (2.0 mg/kg) | This compound was administered with amphetamine during conditioning. | [8] |
Table 2: Receptor Binding Affinities of this compound
| Receptor | Ki (nM) | Reference |
| Dopamine D3 | 0.92 | [3][5] |
| Dopamine D2 | 61 | [3] |
| 5-HT1A | 84 | [5] |
| Adrenergic-alpha1 | 60 | [5] |
| Adrenergic-alpha2 | 83 | [5] |
Experimental Protocols
This section outlines a detailed methodology for a typical this compound conditioned place preference experiment in rats. The protocol is based on common practices described in the literature.[1][8][9][10]
1. Apparatus
A standard three-chamber CPP apparatus is typically used.[1][9] The two conditioning chambers should be distinct in terms of visual and tactile cues (e.g., different wall colors, floor textures). A smaller, neutral central chamber connects the two conditioning chambers, and removable doors are used to confine the rat to a specific chamber during conditioning.[1]
2. Experimental Phases
The CPP protocol consists of three main phases: pre-conditioning (baseline preference), conditioning, and post-conditioning (test).
2.1. Pre-Conditioning (Baseline Preference Test - Day 1)
-
Objective: To determine the initial preference of each rat for the two conditioning chambers.
-
Procedure:
-
Place the rat in the central chamber of the CPP apparatus with free access to all chambers for 15 minutes.[8]
-
Record the time spent in each of the two conditioning chambers using an automated video-tracking system.
-
An unbiased design is often used, where the drug-paired chamber is assigned randomly.[6][7] Alternatively, in a biased design, the drug is paired with the initially non-preferred chamber.[1][10]
-
2.2. Conditioning Phase (Days 2-9)
-
Objective: To associate the distinct environmental cues of one chamber with the effects of this compound or another drug.
-
Procedure: This phase typically lasts for 8 days, with one session per day.[8] The conditioning sessions for the drug and vehicle are alternated daily.
-
Drug Conditioning Days (e.g., Days 2, 4, 6, 8):
-
Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):
-
Administer the vehicle (e.g., saline).
-
Immediately confine the rat to the other chamber (vehicle-paired) for the same duration as the drug conditioning sessions.
-
-
-
To test the effect of this compound on the acquisition of CPP: Administer this compound prior to the conditioning drug (e.g., cocaine or amphetamine) on the drug conditioning days.[6][8]
-
To test for rewarding/aversive effects of this compound alone: Administer this compound on drug conditioning days and vehicle on vehicle conditioning days.[6]
2.3. Post-Conditioning (Test Phase - Day 10)
-
Objective: To measure the preference for the drug-paired chamber in a drug-free state.
-
Procedure:
-
Place the rat in the central chamber with free access to all chambers for 15 minutes.[8][10]
-
Record the time spent in each of the conditioning chambers.
-
A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline or the time spent in the vehicle-paired chamber indicates a conditioned place preference.[1] Conversely, a significant decrease indicates a conditioned place aversion.[1]
-
-
To test the effect of this compound on the expression of CPP: Administer this compound prior to the test session.[6][8]
Mandatory Visualizations
Signaling Pathway of this compound at Dopamine D3 Receptor
Caption: Signaling pathway of this compound at the dopamine D3 receptor.
Experimental Workflow for this compound Conditioned Place Preference
Caption: Experimental workflow for the this compound CPP protocol in rats.
References
- 1. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. animalab.eu [animalab.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Bioprojet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The dopamine D(3) receptor-preferring partial agonist BP 897 dose-dependently attenuates the expression of amphetamine-conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Conditioned Place Preference in Rodents and Humans | Veterian Key [veteriankey.com]
Application Notes and Protocols for Using BP-897 in a Mouse Self-Administration Paradigm
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP-897 is a selective partial agonist for the dopamine D3 receptor, demonstrating high affinity and approximately 70-fold selectivity over the D2 receptor.[1][2] It has garnered significant interest as a potential therapeutic agent for substance use disorders, particularly cocaine addiction.[1][2] Preclinical studies have shown that this compound can reduce drug-seeking behavior without producing reinforcement on its own, suggesting a low potential for abuse.[1][2] In D3 receptor knockout mice, the effects of this compound are absent, confirming its mechanism of action.[3] This document provides detailed application notes and protocols for utilizing this compound in a mouse model of cocaine self-administration.
Mechanism of Action
This compound acts as a partial agonist at the dopamine D3 receptor.[1] The D3 receptor is a G protein-coupled receptor that, upon activation, signals through Gαi/o proteins to inhibit the production of cyclic AMP (cAMP).[4] In the context of addiction, the D3 receptor is implicated in the motivation and reward-seeking behaviors associated with drug use. Drugs of abuse can lead to structural plasticity in the brain, a process influenced by the dopamine D3 autoreceptor. Activation of this receptor engages downstream signaling cascades, including the ERK and Akt/mTORC1 pathways, which are involved in cell growth and survival.[1][4] By acting as a partial agonist, this compound is thought to modulate dopamine signaling in a way that reduces the rewarding effects of drugs like cocaine and decreases the motivation to seek them out.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Reference |
| Dopamine D3 | 0.92 | [1][2] |
| Dopamine D2 | 61 | [1] |
| Serotonin 5-HT1A | 84 | [1][2] |
| Adrenergic α1 | 60 | [1][2] |
| Adrenergic α2 | 83 | [1][2] |
Table 2: Effects of this compound on Cocaine-Related Behaviors in Rodents
| Species | Behavioral Paradigm | This compound Dose (mg/kg, i.p.) | Effect | Reference |
| Rat | Cocaine-Seeking Behavior | 1 | Reduction in cocaine-seeking | [1][2] |
| Rat | Cocaine-Induced Conditioned Place Preference (Expression) | 0.5, 1 | Impaired expression of cocaine CPP | [5] |
| Mouse | Cocaine Discriminative Stimulus Effects | 0.01 - 17 | Reduced cocaine-lever selections | [4] |
Experimental Protocols
Protocol 1: Intravenous Catheterization Surgery for Mice
This protocol describes the surgical procedure for implanting an intravenous catheter in the jugular vein of a mouse, a prerequisite for intravenous self-administration studies.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps, sutures)
-
Intravenous catheter
-
Saline solution
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Shave the surgical area on the neck and back.
-
Make a small incision on the back, between the scapulae, to create a subcutaneous pocket for the catheter port.
-
Make a second small incision on the neck to expose the jugular vein.
-
Carefully dissect the tissue to isolate the jugular vein.
-
Insert the catheter into the jugular vein and secure it with sutures.
-
Tunnel the catheter subcutaneously from the neck incision to the back incision.
-
Exteriorize the catheter port through the back incision and suture the incisions.
-
Flush the catheter with saline to ensure patency.
-
Administer post-operative analgesics and antibiotics as required and allow the mouse to recover for at least 5-7 days before starting the self-administration experiments.
Protocol 2: Cocaine Self-Administration in Mice
This protocol outlines the procedure for training mice to self-administer cocaine and for testing the effects of this compound on this behavior.
Materials:
-
Operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump.
-
Cocaine hydrochloride solution.
-
This compound solution.
-
Catheterized mice.
Procedure:
Acquisition Phase:
-
Place the catheterized mouse in the operant chamber for a daily 2-hour session.
-
Program the chamber so that a press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a cue light.
-
Presses on the inactive lever should have no consequence.
-
Continue daily sessions until the mouse demonstrates stable self-administration behavior (e.g., >10 infusions per session with >80% of presses on the active lever for three consecutive days).
This compound Treatment Phase:
-
Once stable cocaine self-administration is established, begin the this compound treatment phase.
-
Prior to the self-administration session (e.g., 30 minutes before), administer a specific dose of this compound (e.g., 0.1, 1, or 10 mg/kg, i.p.) or vehicle control.
-
Place the mouse in the operant chamber and record the number of active and inactive lever presses and the number of cocaine infusions.
-
Test different doses of this compound across different sessions, ensuring a washout period between drug administrations.
Extinction and Reinstatement Phase (Optional):
-
Following the acquisition phase, replace the cocaine solution with saline. Lever presses will no longer be reinforced with the drug, leading to a decrease in responding (extinction).
-
Once responding is extinguished, test the effect of this compound on cue-induced reinstatement. On the test day, administer this compound or vehicle and present the cue light that was previously paired with cocaine infusions (without drug delivery). Measure the number of lever presses to assess drug-seeking behavior.
Mandatory Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway modulated by this compound.
Caption: Workflow for a mouse self-administration study with this compound.
References
- 1. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BP 897 and cocaine use [cocaine.wiki]
- 4. The D3R partial agonist, BP 897, attenuates the discriminative stimulus effects of cocaine and D-amphetamine and is not self-administered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous BP-897 Administration in Non-human Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous administration of BP-897 in non-human primates, summarizing its pharmacological properties and detailing relevant experimental protocols. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound, particularly in the context of substance use disorders.
Introduction to this compound
This compound is a potent and selective partial agonist for the dopamine D3 receptor.[1] It exhibits a significantly higher affinity for the D3 receptor compared to the D2 receptor, making it a valuable tool for investigating the specific roles of the D3 receptor in various neurological and psychiatric conditions. Preclinical studies in non-human primates have demonstrated that this compound can reduce cocaine self-administration without being self-administered itself, suggesting its potential as a therapeutic agent for cocaine addiction.
Pharmacological Profile of this compound
The pharmacological profile of this compound is characterized by its high affinity and selectivity for the dopamine D3 receptor. The following tables summarize the available quantitative data on its binding affinities and functional activity.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Ki (nM) | Species | Reference |
| Dopamine D3 | 0.92 | Human | [1] |
| Dopamine D2 | 61 | Human | [1] |
| Dopamine D1 | 3000 | Human | [1] |
| Dopamine D4 | 300 | Human | [1] |
| α1-Adrenergic | 60 | Not Specified | [1] |
| α2-Adrenergic | 83 | Not Specified | [1] |
| 5-HT1A | 84 | Not Specified | [1] |
| 5-HT7 | 345 | Not Specified | [1] |
Table 2: Functional Activity of this compound
| Assay | Effect | EC50 (nM) | Cell Line | Reference |
| Forskolin-induced cAMP accumulation | Inhibition | 1 | NG 108-15 cells expressing human D3 receptor | [1] |
Dopamine D3 Receptor Signaling Pathway
This compound exerts its effects by modulating the dopamine D3 receptor signaling pathway. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
General Protocol for Intravenous Catheterization in Non-human Primates
This protocol describes a generalized procedure for the surgical implantation of a chronic indwelling intravenous catheter in rhesus monkeys, a common prerequisite for intravenous drug administration studies.
Materials:
-
Anesthetic agents (e.g., ketamine, isoflurane)
-
Aseptic surgical supplies
-
Silastic or polyurethane catheter
-
Vascular access port or tether system
-
Suture materials
-
Analgesics and antibiotics
Procedure:
-
Anesthesia: Anesthetize the monkey using an appropriate anesthetic protocol (e.g., ketamine induction followed by isoflurane maintenance).
-
Surgical Preparation: Shave and aseptically prepare the surgical site (e.g., neck for jugular vein or groin for femoral vein).
-
Vessel Isolation: Carefully dissect and isolate the target vein (e.g., external jugular or femoral vein).
-
Catheter Implantation: Make a small incision in the vein and insert the catheter. Advance the catheter to the desired location (e.g., near the right atrium).
-
Securing the Catheter: Secure the catheter in place with sutures.
-
Tunneling and Exteriorization: Tunnel the external portion of the catheter subcutaneously to an exit site, typically on the back between the scapulae.
-
Connection to Port or Tether: Connect the external end of the catheter to a vascular access port implanted subcutaneously or to a tether system for continuous access.
-
Post-operative Care: Administer analgesics and antibiotics as prescribed. Regularly flush the catheter with heparinized saline to maintain patency.
Protocol for Preparation and Intravenous Administration of this compound
Disclaimer: No specific, published protocol for the intravenous formulation of this compound for non-human primate studies is currently available. The following is a generalized protocol based on common laboratory practices for similar compounds. Researchers should conduct their own formulation and stability studies.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., sterile saline, sterile water, or a solution containing a solubilizing agent if necessary)
-
Sterile vials and syringes
-
0.22 µm sterile filter
Procedure:
-
Vehicle Selection: Determine a suitable sterile vehicle in which this compound is soluble and stable. For preclinical studies, sterile saline is often a first choice. If solubility is an issue, other vehicles may need to be explored.
-
Solution Preparation:
-
Under aseptic conditions, weigh the desired amount of this compound hydrochloride.
-
Dissolve the this compound in the chosen sterile vehicle to achieve the desired stock concentration.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile vial.
-
-
Dose Calculation and Administration:
-
Calculate the volume of the this compound solution needed based on the animal's body weight and the target dose.
-
Administer the solution intravenously via the implanted catheter. The infusion rate should be slow and controlled, using an infusion pump for accuracy.
-
Protocol for Evaluating the Effect of this compound on Cocaine Self-Administration
This protocol outlines a typical experimental design to assess the effects of this compound on cocaine self-administration behavior in rhesus monkeys.
Apparatus:
-
Operant conditioning chamber equipped with response levers, stimulus lights, and an infusion pump connected to the monkey's intravenous catheter.
Procedure:
-
Training:
-
Train the monkeys to self-administer cocaine (e.g., 0.1 mg/kg/infusion) by pressing a lever. A fixed-ratio (FR) schedule of reinforcement is commonly used (e.g., FR10, meaning 10 lever presses result in one infusion).
-
Establish a stable baseline of cocaine self-administration.
-
-
This compound Pretreatment:
-
Once a stable baseline is achieved, begin pretreatment with this compound.
-
Administer this compound intravenously at various doses (e.g., 0.3, 1.0, 3.0, 10, 30 µg/kg) a set time before the start of the self-administration session.
-
Include vehicle control sessions.
-
-
Data Collection:
-
Record the number of cocaine infusions self-administered during each session.
-
Other behavioral measures, such as response rate, can also be recorded.
-
-
Data Analysis:
-
Compare the number of cocaine infusions during this compound pretreatment sessions to the baseline and vehicle control sessions to determine the effect of this compound on cocaine self-administration.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for intravenous drug administration studies in non-human primates and the logical relationship between experimental phases.
Pharmacokinetic Considerations
Note: To date, detailed pharmacokinetic data for this compound in non-human primates has not been published. This represents a significant data gap. The information that is available suggests that pharmacokinetic and toxicological studies have not been widely disseminated. Therefore, researchers should consider conducting pilot pharmacokinetic studies to determine key parameters such as half-life, clearance, and volume of distribution in their specific non-human primate model. This information is crucial for designing meaningful pharmacodynamic studies and for dose selection.
Conclusion
This compound is a promising pharmacological tool for investigating the role of the dopamine D3 receptor in substance use disorders. The protocols and data presented in these application notes provide a foundation for conducting in vivo studies in non-human primates. Researchers are encouraged to carefully consider the details of their experimental design, including the specific methodologies for intravenous administration and behavioral assessment, and to address the current gap in pharmacokinetic data through dedicated studies.
References
Application Notes and Protocols for BP-897 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal use of BP-897, a selective dopamine D3 receptor partial agonist, in in vivo rodent studies. The information compiled from peer-reviewed literature is intended to facilitate the design and execution of robust and reproducible experiments.
Introduction to this compound
This compound is a potent and selective ligand for the dopamine D3 receptor, exhibiting partial agonist activity. It has a significantly higher affinity for D3 over D2 receptors (approximately 70-fold)[1]. Its unique pharmacological profile has made it a valuable tool in preclinical research, particularly in studies related to substance use disorders and motivation. In vivo, this compound can act as either an agonist or an antagonist depending on the specific experimental context[2].
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound from in vivo rodent studies.
Table 1: Effective Dosages of this compound in Rodent Behavioral Studies
| Species | Behavioral Assay | Effective Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference(s) |
| Rat | Conditioned Place Preference (Cocaine-induced) | 0.5 - 1.0 | i.p. | Impaired expression of CPP | [3] |
| Rat | Conditioned Place Preference (Amphetamine-induced) | 1.0 - 2.0 | i.p. | Blocked the expression of amphetamine-CPP | [4] |
| Rat | Cocaine-seeking Behavior | 1.0 | i.p. | Reduced cocaine-seeking behavior | [1][5] |
| Rat | Food-seeking Behavior | 0.06 - 2.0 | i.p. | Ineffective in potentiating food reinstatement | [3] |
| Rat | Cue-induced Alcohol Relapse-like Drinking | 0.1 - 3.0 | i.p. | Dose-dependent reduction in relapse-like drinking | [6] |
| Mouse | Drug Discrimination (Cocaine/Amphetamine) | 0.01 - 17 | i.p. | Reduced drug-lever selections | [7] |
Table 2: Pharmacological and In Vivo Efficacy Data for this compound
| Parameter | Value | Species | Notes | Reference(s) |
| Dopamine D3 Receptor Binding Affinity (Ki) | 0.92 nM | - | High affinity for the D3 receptor. | [1][5] |
| Selectivity (D3 vs. D2) | ~70-fold | - | Higher affinity for D3 over D2 receptors. | [1][5] |
| In Vivo EC50 | 1.1 mg/kg | Rat | Inhibition of agonist-induced decrease in firing rate of dopaminergic neurons. | [1][5] |
Note: Detailed pharmacokinetic data such as Cmax, Tmax, and half-life for this compound in rodents are not extensively published in the available literature.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the weight of the animals.
-
Weigh the calculated amount of this compound hydrochloride.
-
Dissolve the this compound in sterile 0.9% saline to the desired final concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Draw the solution into sterile syringes for administration.
Intraperitoneal (i.p.) Injection Protocol
Animal Restraint:
-
Mice: Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Rats: For a two-person technique, one person should restrain the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand should hold the rear feet and tail. For a one-person technique, the rat can be wrapped in a towel.
Injection Procedure:
-
Position the animal so that its abdomen is accessible.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Conditioned Place Preference (CPP) Protocol
Apparatus:
-
A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.
Procedure:
-
Pre-Conditioning (Habituation):
-
For one or more days, allow the animals to freely explore all three chambers of the apparatus for a set period (e.g., 15-20 minutes).
-
Record the time spent in each chamber to establish any baseline preference. An unbiased design is often preferred where animals do not show a significant preference for either conditioning chamber.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer the substance of interest (e.g., cocaine, amphetamine) and confine the animal to one of the conditioning chambers for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle (saline) and confine the animal to the other conditioning chamber for the same duration.
-
The order of drug and vehicle administration should be counterbalanced across animals.
-
To test the effect of this compound on the acquisition of CPP, administer this compound prior to the substance of interest on drug conditioning days.
-
To test the effect of this compound on the expression of CPP, the conditioning phase is completed with the substance of interest and vehicle alone.
-
-
Post-Conditioning (Test):
-
On the test day, the animal is placed in the central chamber of the apparatus with free access to both conditioning chambers in a drug-free state.
-
To test the effect of this compound on the expression of CPP, administer this compound a set time before the test session.
-
Record the time spent in each chamber for a set period (e.g., 15-20 minutes).
-
An increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates the development of a conditioned place preference.
-
Signaling Pathways and Experimental Workflows
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. This compound Bioprojet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D(3) receptor-preferring partial agonist BP 897 dose-dependently attenuates the expression of amphetamine-conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The D3R partial agonist, BP 897, attenuates the discriminative stimulus effects of cocaine and D-amphetamine and is not self-administered - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BP-897 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP-897 is a selective partial agonist for the dopamine D3 receptor, a target of significant interest in the research and development of treatments for substance use disorders and other neuropsychiatric conditions. This document provides detailed application notes and protocols for the preparation of this compound for intraperitoneal (i.p.) injection in preclinical research models.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in the table below. This information is critical for the proper handling, storage, and formulation of the compound for in vivo studies.
| Property | Value |
| Molecular Formula | C₂₆H₃₁N₃O₂ · HCl |
| Molecular Weight | 454.0 g/mol |
| Appearance | Crystalline solid |
| Solubility | - DMF: 5 mg/mL- DMSO: 2 mg/mL- Ethanol: 2 mg/mL- DMF:PBS (pH 7.2) (1:2): 0.3 mg/mL |
Experimental Protocols
Recommended Protocol for Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge recommended)
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.
-
Prepare a stock solution in DMSO:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of sterile DMSO to dissolve the powder completely. For example, to achieve a final injection volume of 10 mL/kg with a final DMSO concentration of 10%, you would first dissolve the total required this compound in 1% of the final volume with DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Dilute with sterile saline:
-
Gradually add sterile saline to the DMSO stock solution to reach the final desired concentration and volume. It is recommended to add the saline in aliquots while vortexing to prevent precipitation of the compound.
-
A common final vehicle composition is 10% DMSO in sterile saline. For example, to prepare a 1 mg/mL solution, you could dissolve 10 mg of this compound in 1 mL of DMSO and then add 9 mL of sterile saline.
-
-
Final Preparation and Administration:
-
Visually inspect the final solution for any precipitation. If precipitation occurs, reformulation with a different vehicle composition (e.g., including a surfactant like Tween 80) may be necessary.
-
The final injection volume for intraperitoneal administration in rodents is typically 5-10 mL/kg.
-
Administer the solution via intraperitoneal injection using a sterile syringe and an appropriate gauge needle.
-
Note on Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and bioavailability of the compound while minimizing toxicity to the animal. A vehicle of 20% DMSO in saline has been used for other compounds administered intraperitoneally in mice. However, it is always recommended to perform a small pilot study to assess the tolerability of the chosen vehicle and formulation.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study involving the intraperitoneal administration of this compound.
Signaling Pathway of this compound
This compound exerts its effects by acting as a partial agonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G proteins. The activation of D3 receptors by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade can modulate the activity of various downstream effectors, including protein kinase A (PKA) and mitogen-activated protein kinase (MAPK).
The following diagram illustrates the primary signaling pathway of the dopamine D3 receptor.
Application Notes and Protocols for Locomotor Activity Assessment Following BP-897 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for assessing the effects of BP-897 on locomotor activity in preclinical rodent models. This compound is a selective dopamine D3 receptor partial agonist/antagonist that has been investigated for its potential in treating substance use disorders. Assessing the impact of novel compounds like this compound on spontaneous locomotor activity is a critical component of preclinical safety and efficacy profiling. Spontaneous locomotor activity is a fundamental behavior that can be modulated by compounds acting on the central nervous system.[1][2][3][4] The open field test is a widely accepted and validated method for quantifying various aspects of locomotor behavior, including horizontal and vertical activity, as well as anxiety-like behaviors.[5]
This document outlines the rationale, experimental design, and detailed protocols for conducting locomotor activity studies with this compound. It also includes a summary of expected outcomes based on the existing literature and provides a framework for data analysis and interpretation.
Mechanism of Action: this compound and the Dopamine D3 Receptor
This compound exhibits high affinity and selectivity for the dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). D3 receptors are primarily coupled to Gi/o proteins.[6][7][8] Upon activation by an agonist, the receptor-coupled G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8] This signaling cascade can influence neuronal excitability and neurotransmitter release. The functional effect of this compound can be complex; as a partial agonist, it can act as an agonist in the absence of the endogenous ligand (dopamine) or as an antagonist in its presence. This dual activity is crucial for its potential therapeutic effects, particularly in the context of addiction, where dopamine signaling is often dysregulated.
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 Receptor Signaling Pathway.
Data Presentation
Quantitative data from locomotor activity studies are typically presented in tabular format to allow for clear comparison between treatment groups. The following table provides an illustrative example of data that might be obtained from an open field test assessing the effects of this compound. Based on available literature, this compound administered alone is expected to have a minimal, or "saline-like," effect on spontaneous locomotor activity in naive animals.[9][10]
Table 1: Illustrative Dose-Response Effects of this compound on Spontaneous Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, i.p.) | n | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Frequency (Counts) (Mean ± SEM) | Time in Center Zone (s) (Mean ± SEM) |
| Vehicle (Saline) | - | 10 | 3500 ± 250 | 45 ± 5 | 30 ± 4 |
| This compound | 0.1 | 10 | 3450 ± 230 | 43 ± 6 | 32 ± 5 |
| This compound | 1.0 | 10 | 3550 ± 260 | 46 ± 5 | 29 ± 4 |
| This compound | 3.0 | 10 | 3400 ± 240 | 42 ± 6 | 31 ± 5 |
Note: The data presented in this table are hypothetical and serve as an example of how results would be structured. Actual results may vary based on experimental conditions.
Experimental Protocols
A standardized and well-controlled experimental protocol is essential for obtaining reliable and reproducible data. The open field test is the recommended method for assessing the effects of this compound on locomotor activity.
Open Field Test Protocol
1. Objective: To assess the effects of acute administration of this compound on spontaneous locomotor and exploratory behavior in rodents.
2. Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats), typically made of a non-porous, uniformly colored material (e.g., gray or black PVC).
-
Video camera mounted above the arena.
-
Automated video tracking software (e.g., ANY-maze, EthoVision XT).
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
70% ethanol solution for cleaning.
-
Animal scale.
-
Timers.
3. Animal Subjects:
-
Male or female adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Animals should be housed in a controlled environment with a 12:12 hour light:dark cycle and ad libitum access to food and water.
-
Animals should be acclimated to the housing facility for at least one week prior to testing.
4. Experimental Procedure:
a. Habituation:
-
Transport the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation to the new environment.[5]
-
Handle the animals for a few minutes each day for 2-3 days prior to the experiment to reduce stress-induced responses.
b. Drug Preparation and Administration:
-
On the day of the experiment, prepare fresh solutions of this compound in the appropriate vehicle.
-
Weigh each animal and calculate the injection volume based on the desired dose.
-
Administer the assigned treatment (vehicle or a specific dose of this compound) via the chosen route (e.g., i.p.). The pretreatment time will depend on the pharmacokinetic profile of this compound.
c. Open Field Testing:
-
Gently place the animal in the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the arena undisturbed for a predetermined period, typically 15-30 minutes.
-
The experimenter should leave the room during the test to avoid influencing the animal's behavior.
d. Post-Trial Procedure:
-
At the end of the session, carefully remove the animal from the arena and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol and allow it to dry completely between trials to eliminate olfactory cues that could affect the behavior of subsequent animals.[5]
5. Data Analysis: The video tracking software will automatically record and analyze various behavioral parameters. Key parameters for locomotor activity assessment include:
-
Total Distance Traveled: The total distance covered by the animal during the test session.
-
Horizontal Activity: The number of beam breaks or line crossings in the horizontal plane.
-
Vertical Activity (Rearing): The number of times the animal stands on its hind legs.
-
Time Spent in Different Zones: The arena is often virtually divided into a "center" zone and a "periphery" zone. The time spent in the center is often used as an inverse measure of anxiety-like behavior.
-
Stereotypy: The number of repetitive, unvarying behaviors.
Statistical analysis should be performed using appropriate methods, such as a one-way ANOVA followed by post-hoc tests, to compare the different treatment groups.
Experimental Workflow
Caption: Experimental Workflow for Locomotor Assessment.
Conclusion
The assessment of locomotor activity is a fundamental step in the preclinical evaluation of novel psychoactive compounds. The protocols and guidelines presented here provide a robust framework for investigating the effects of this compound on spontaneous locomotion. By adhering to standardized procedures and employing automated data collection and analysis, researchers can obtain reliable and reproducible data to inform the continued development of this compound and other dopamine D3 receptor modulators.
References
- 1. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 2. labcorp.com [labcorp.com]
- 3. va.gov [va.gov]
- 4. news-medical.net [news-medical.net]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BP-897 in Reinstatement Models of Drug-Seeking Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP-897 is a selective partial agonist for the dopamine D3 receptor, exhibiting a significantly higher affinity for the D3 subtype over the D2 receptor.[1][2] This pharmacological profile has positioned this compound as a compound of interest for the treatment of substance use disorders, particularly for its potential to mitigate relapse to drug-seeking behavior. Reinstatement models in preclinical research are pivotal for evaluating the efficacy of potential therapeutic agents in preventing relapse. These models mimic the clinical scenario where an individual, after a period of abstinence, relapses to drug use when exposed to drug-associated cues, a priming dose of the drug, or stress. This document provides a detailed overview of the application of this compound in various reinstatement paradigms, summarizing key quantitative data and providing detailed experimental protocols.
Mechanism of Action and Signaling Pathway
This compound's therapeutic potential stems from its action at the dopamine D3 receptor, which is highly expressed in limbic brain regions associated with reward and motivation. As a partial agonist, this compound is thought to stabilize dopamine signaling by providing a moderate level of D3 receptor stimulation, thereby preventing the hyper-dopaminergic state associated with drug craving and seeking, without producing rewarding effects itself.[1][3]
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[][5][6] Activation of the D3 receptor by an agonist, or partial agonist like this compound, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[][7] This signaling cascade can influence downstream effectors, including the modulation of ion channels and gene expression, ultimately impacting neuronal excitability and synaptic plasticity. Furthermore, D3 receptor signaling can also involve G protein-independent pathways, such as those mediated by β-arrestin, and can influence other signaling cascades like the MAPK/ERK pathway.[7][8]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound in various preclinical models of drug-seeking behavior.
Table 1: Effect of this compound on Cue-Induced Reinstatement of Cocaine Seeking in Rats
| Dose (mg/kg, i.p.) | Inhibition of Active Lever Pressing | Reference |
| 0.1 | No significant effect | [9][10] |
| 1.0 | No significant effect | [9][10] |
| 3.0 | ~70% inhibition | [9][10] |
Table 2: Effect of this compound on Conditioned Place Preference (CPP)
| Drug of Abuse | This compound Dose (mg/kg, i.p.) | Effect on CPP Expression | Reference |
| Cocaine | 0.5 | Impaired | [1][3] |
| Cocaine | 1.0 | Impaired | [1][3] |
| Morphine | Up to 1.0 | No significant alteration | [1][3] |
Table 3: Effect of this compound on Food-Primed Reinstatement of Food Seeking in Rats
| Dose (mg/kg) | Effect on Reinstatement | Reference |
| 0.06 - 2.0 | Ineffective | [1][3] |
Experimental Protocols
Protocol 1: Cue-Induced Reinstatement of Cocaine-Seeking Behavior in Rats
This protocol is a standard model to assess the ability of a compound to block relapse triggered by drug-associated environmental cues.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Cocaine hydrochloride solution for intravenous self-administration.
-
This compound solution for intraperitoneal (i.p.) injection.
-
Vehicle solution (e.g., saline).
-
Male Long-Evans rats with indwelling intravenous catheters.
Procedure:
-
Self-Administration Training:
-
Rats are trained to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a discrete conditioned stimulus (CS), such as the illumination of a cue light and/or an auditory tone, for a short duration (e.g., 20 seconds).[9]
-
Presses on an "inactive" lever are recorded but have no programmed consequences.
-
Training sessions are typically conducted daily for 2 hours over a period of 10-14 days, or until stable responding is achieved.
-
-
Extinction Training:
-
Following the acquisition of self-administration, rats undergo extinction sessions. During these sessions, presses on the active lever no longer result in cocaine infusion or the presentation of the conditioned stimulus.[9]
-
Extinction sessions continue until responding on the active lever decreases to a predefined criterion (e.g., <25% of the average of the last 3 self-administration sessions).
-
-
Reinstatement Test:
-
On the test day, rats are pre-treated with either this compound (e.g., 0.1, 1.0, or 3.0 mg/kg, i.p.) or vehicle.[9][10]
-
Approximately 30 minutes after injection, the rats are placed back into the operant chambers.
-
During the reinstatement session, presses on the active lever result in the presentation of the previously cocaine-paired cue (light/tone) but no cocaine infusion.
-
The number of presses on both the active and inactive levers is recorded for the duration of the session (e.g., 2 hours).
-
-
Data Analysis:
-
The primary measure of drug-seeking is the number of presses on the active lever during the reinstatement test.
-
Data are typically analyzed using ANOVA to compare the effects of different doses of this compound to the vehicle control group.
-
Protocol 2: Drug-Primed Reinstatement of Opioid-Seeking Behavior in Rats (General Protocol)
While specific studies detailing the effects of this compound on opioid-primed reinstatement are limited, D3 receptor antagonists have shown promise in attenuating opioid-seeking behavior.[11][12][13] The following is a general protocol for a heroin-primed reinstatement model, in which this compound could be evaluated.
Materials:
-
Standard operant conditioning chambers.
-
Heroin hydrochloride solution for intravenous self-administration and for priming injection.
-
This compound solution for i.p. injection.
-
Vehicle solution.
-
Male Wistar rats with indwelling intravenous catheters.
Procedure:
-
Self-Administration Training:
-
Rats are trained to self-administer heroin (e.g., 0.05 mg/kg/infusion) contingent on a lever press. Each infusion is paired with a discrete cue.
-
Training continues until stable responding is established.
-
-
Extinction Training:
-
Lever pressing is extinguished by replacing heroin infusions with saline infusions and omitting the presentation of the cue.
-
-
Reinstatement Test:
-
Prior to the test session, rats are administered this compound or vehicle.
-
Following a pre-treatment interval, a non-contingent "priming" injection of heroin (a sub-rewarding dose, e.g., 0.25 mg/kg, s.c. or i.p.) is administered.[11]
-
The rats are then placed in the operant chambers, and lever pressing is recorded under extinction conditions (i.e., no further drug or cue presentation).
-
-
Data Analysis:
-
Reinstatement of drug-seeking is measured by the increase in active lever pressing following the heroin prime compared to the final extinction session.
-
The effect of this compound is assessed by comparing lever pressing in the drug-treated groups to the vehicle-treated group.
-
Protocol 3: Cue-Induced Reinstatement of Nicotine-Seeking Behavior in Rats
The rewarding effects of nicotine are strongly influenced by environmental cues, making the cue-induced reinstatement model particularly relevant for studying smoking relapse.
Materials:
-
Standard operant conditioning chambers.
-
Nicotine hydrogen tartrate salt solution for intravenous self-administration.
-
This compound solution for i.p. injection.
-
Vehicle solution.
-
Male Sprague-Dawley rats with indwelling intravenous catheters.
Procedure:
-
Self-Administration Training:
-
Extinction Training:
-
Responding is extinguished by substituting saline for nicotine and withholding the presentation of cues.
-
-
Reinstatement Test:
-
Data Analysis:
-
The number of active lever presses is the primary dependent variable to assess the reinstatement of nicotine-seeking.
-
Conclusion
This compound demonstrates a clear potential in attenuating cue-induced reinstatement of cocaine-seeking behavior at doses that do not appear to have intrinsic rewarding or aversive effects. Its efficacy appears to be specific to drug-related cues, as it does not affect food-primed reinstatement. While its effects on opioid- and nicotine-seeking are less well-characterized, the role of the D3 receptor in addiction suggests that this compound and similar compounds warrant further investigation in these models. The provided protocols offer a framework for researchers to explore the therapeutic potential of this compound and other D3 receptor modulators in the context of relapse to various substances of abuse.
References
- 1. Analysis of opioid-seeking reinstatement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-dose polypharmacology targeting dopamine D1 and D3 receptors reduces cue-induced relapse to heroin seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains [biomolther.org]
- 6. Go/z-biased coupling profile of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple signaling routes involved in the regulation of adenylyl cyclase and extracellular regulated kinase by dopamine D(2) and D(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relapse to opioid seeking in rat models: behavior, pharmacology and circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blockade of the Dopamine D3 Receptor Attenuates Opioids-Induced Addictive Behaviours Associated with Inhibiting the Mesolimbic Dopamine System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine D3 receptor-based medication development for the treatment of opioid use disorder: Rationale, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Opioid-Seeking Reinstatement in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Measuring the Impact of BP-897 on Neuronal Activity: Application Notes and Protocols for c-fos Expression Analysis in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP-897 is a selective partial agonist for the dopamine D3 receptor (D3R), which has shown promise in preclinical studies for the treatment of substance use disorders, particularly cocaine addiction.[1][2] Its mechanism of action is thought to involve the modulation of dopaminergic pathways that are critically involved in reward and reinforcement. A key method for understanding the neuronal circuits affected by psychoactive compounds like this compound is the measurement of immediate early gene expression, such as c-fos.
The protein product of the c-fos gene, Fos, is rapidly and transiently expressed in the nucleus of neurons following neuronal activation.[3] As such, the detection of Fos protein or c-fos mRNA serves as a valuable marker for mapping neuronal activity in response to pharmacological stimuli.[4] This application note provides detailed protocols for measuring the effects of this compound on c-fos expression in the brain using immunohistochemistry (IHC) and in situ hybridization (ISH), enabling researchers to identify the specific brain regions and neuronal populations modulated by this D3R partial agonist.
Data Presentation: Quantitative Effects of this compound on c-fos Expression
The following table summarizes the known quantitative effects of this compound on c-fos expression in the rodent brain. Further research is needed to fully quantify these effects across various brain regions.
| Brain Region | Animal Model | This compound Dose | Method | Observed Effect on c-fos Expression | Reference |
| Not Specified | Rat | 0.3-3 mg/kg, i.p. | Not Specified | Dose-dependent increase in c-fos expression. | [5] |
| Not Specified | Rat | 1 mg/kg, i.p. (in combination with SKF 39393) | Not Specified | Potentiated the c-fos expression triggered by the D1 receptor agonist SKF 39393. This effect was absent in D3 receptor knockout mice. | [5] |
| Nucleus Accumbens | - | - | - | Data not yet available. | - |
| Prefrontal Cortex | - | - | - | Data not yet available. | - |
| Striatum | - | - | - | Data not yet available. | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for measuring its effects on c-fos expression.
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for Fos Protein Detection
This protocol details the steps for the immunodetection of Fos protein in brain sections following this compound administration.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Hydrogen peroxide (H₂O₂)
-
Normal goat serum (NGS)
-
Triton X-100
-
Primary antibody: Rabbit anti-c-Fos
-
Secondary antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Microscope slides
-
Mounting medium
Procedure:
-
Animal Treatment and Tissue Preparation:
-
Administer this compound or vehicle intraperitoneally (i.p.) to rodents.
-
After a survival period of 90-120 minutes to allow for peak Fos protein expression, deeply anesthetize the animals.[6]
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.[6]
-
Dissect the brain and post-fix overnight in 4% PFA at 4°C.[6]
-
Cryoprotect the brain in 30% sucrose in PBS at 4°C until it sinks.[6]
-
Section the brain coronally at 30-40 µm using a cryostat or vibratome and collect free-floating sections in PBS.[6]
-
-
Immunohistochemical Staining:
-
Wash sections three times for 5 minutes each in PBS.[6]
-
Quench endogenous peroxidase activity by incubating sections in 0.3-1% H₂O₂ in PBS for 15-30 minutes.[6]
-
Wash sections three times for 5 minutes each in PBS.[6]
-
Block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., 5% NGS with 0.3% Triton X-100 in PBS).[6]
-
Incubate sections with the primary antibody (rabbit anti-c-Fos, diluted in blocking solution) for 24-48 hours at 4°C.[4]
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with the biotinylated secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with ABC reagent for 1 hour at room temperature.
-
Wash sections three times for 10 minutes each in PBS.
-
-
Visualization and Analysis:
-
Develop the signal by incubating the sections in DAB substrate solution until the desired staining intensity is reached.[6]
-
Stop the reaction by washing the sections thoroughly in PBS.[6]
-
Mount the sections onto microscope slides, air dry, and coverslip with an appropriate mounting medium.[6]
-
Acquire images of the brain regions of interest using a bright-field microscope.
-
Quantify the number of Fos-positive cells (identified by dark nuclear staining) in each region of interest.[6]
-
Protocol 2: In Situ Hybridization (ISH) for c-fos mRNA Detection
This protocol outlines the procedure for detecting c-fos mRNA in brain sections, providing an earlier timepoint for neuronal activation compared to Fos protein detection.
Materials:
-
DEPC-treated water and solutions
-
Phosphate-buffered saline (PBS) made with DEPC-treated water
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Proteinase K
-
Triethanolamine
-
Acetic anhydride
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled c-fos riboprobe
-
Stringent wash buffers (e.g., SSC)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution
-
Microscope slides
Procedure:
-
Animal Treatment and Tissue Preparation:
-
Follow the same animal treatment and tissue preparation steps as in the IHC protocol, but with a shorter survival time of 30-60 minutes to capture peak c-fos mRNA expression.
-
Ensure all solutions and equipment are RNase-free.
-
-
In Situ Hybridization:
-
Mount brain sections onto coated microscope slides.
-
Treat sections with Proteinase K to improve probe penetration.
-
Acetylate sections with acetic anhydride in triethanolamine to reduce non-specific binding.
-
Pre-hybridize sections in hybridization buffer for 2-4 hours at the appropriate temperature.
-
Hybridize sections with the DIG-labeled c-fos riboprobe overnight in a humidified chamber at the appropriate temperature.
-
Perform stringent washes in SSC buffers to remove unbound probe.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate sections with an anti-DIG-AP antibody for 2 hours at room temperature or overnight at 4°C.
-
Wash sections to remove unbound antibody.
-
-
Visualization and Analysis:
-
Develop the signal by incubating sections in NBT/BCIP substrate solution in the dark until a colored precipitate forms.
-
Stop the reaction by washing in DEPC-treated water.
-
Coverslip the slides with an aqueous mounting medium.
-
Image the sections using a bright-field microscope.
-
Quantify the number of cells expressing c-fos mRNA in the brain regions of interest.
-
Logical Relationships
The following diagram illustrates the logical relationship between this compound, its molecular target, the resulting cellular response, and the behavioral outcome.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of the dopamine D3 receptor partial agonist, this compound, on neuronal activity in the brain. By employing immunohistochemistry and in situ hybridization to measure c-fos expression, scientists can effectively map the neuronal circuits modulated by this compound. This information is crucial for elucidating its mechanism of action and advancing the development of novel therapeutics for substance use disorders. Careful adherence to these protocols and appropriate experimental design will yield reliable and reproducible data, contributing to a deeper understanding of the neurobiology of addiction and recovery.
References
- 1. gubra.dk [gubra.dk]
- 2. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping of c-Fos Expression in Rat Brain Sub/Regions Following Chronic Social Isolation: Effective Treatments of Olanzapine, Clozapine or Fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Electrophysiology with BP-897
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo electrophysiology experiments using BP-897, a selective dopamine D3 receptor partial agonist/antagonist. This document outlines the pharmacological properties of this compound, detailed experimental protocols, and expected electrophysiological outcomes.
Introduction to this compound
This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. It exhibits a high affinity for the D3 receptor with a 70-fold selectivity over the D2 receptor.[1][2][3][4] Its functional profile is complex, acting as a partial agonist at D3 receptors, while also capable of antagonizing the effects of D3 receptor agonists.[2][5][6] This dual activity makes it a subject of interest in studying conditions such as substance abuse and neurological disorders.[1][3][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for use in in vivo electrophysiology experiments.
Table 1: Receptor Binding Affinities of this compound
| Receptor | K_i (nM) |
| Dopamine D3 | 0.92[1][2][3][4] |
| Dopamine D2 | 61[2] |
| 5-HT1A | 84[1][3][4] |
| Adrenergic-alpha1 | 60[1][3][4] |
| Adrenergic-alpha2 | 83[1][3][4] |
Table 2: In Vivo Electrophysiology and Behavioral Dosages of this compound in Rodents
| Administration Route | Dosage Range | Observed Effect | Reference |
| Intravenous (i.v.) | EC50 = 1.1 mg/kg | Inhibition of agonist-induced decrease in firing rate of dopaminergic neurons in the substantia nigra.[1][3][4] | [1][3][4] |
| Intraperitoneal (i.p.) | 0.25 - 2 mg/kg | Dose-dependent attenuation of the expression of amphetamine-conditioned place preference.[7][8] At 1 mg/kg, it can induce conditioned place avoidance.[7][9] | [7][8][9] |
| Intraperitoneal (i.p.) | 1 mg/kg | Reduction of cocaine-seeking behavior.[1][3][4] | [1][3][4] |
Signaling Pathway and Experimental Workflow
Dopamine D3 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor, a G-protein coupled receptor (GPCR).
Experimental Workflow for In Vivo Electrophysiology with this compound
This diagram outlines the typical workflow for an in vivo electrophysiology experiment involving the administration of this compound.
Experimental Protocols
This section provides a detailed protocol for a typical in vivo single-unit electrophysiology experiment in an anesthetized rodent to assess the effects of this compound on dopamine neuron firing.
1. Animal Preparation and Surgery
1.1. Anesthetize the animal (e.g., adult male Sprague-Dawley rat) with an appropriate anesthetic (e.g., chloral hydrate, 400 mg/kg, i.p., or urethane, 1.2-1.5 g/kg, i.p.). Confirm the depth of anesthesia by checking for the absence of pedal and corneal reflexes.
1.2. Place the animal in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
1.3. Perform a midline scalp incision to expose the skull. Clean the skull surface.
1.4. Drill a small burr hole over the target brain region, for example, the substantia nigra pars compacta (SNc) or the ventral tegmental area (VTA).
2. Extracellular Single-Unit Recording
2.1. Lower a recording microelectrode (e.g., glass micropipette filled with 2 M NaCl containing 2% Pontamine Sky Blue, with an impedance of 5-15 MΩ) into the target region.
2.2. Identify dopaminergic neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (2-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.
2.3. Once a stable, spontaneously active neuron is isolated, record its baseline firing rate for at least 10-15 minutes to ensure stability.
3. This compound Administration
3.1. Prepare a stock solution of this compound hydrochloride in sterile saline or another appropriate vehicle.
3.2. For intravenous administration, cannulate the lateral tail vein. Administer this compound at the desired dose (e.g., cumulative doses to achieve an EC50 of approximately 1.1 mg/kg).[1][3][4]
3.3. For intraperitoneal administration, inject the desired dose (e.g., 0.25-2 mg/kg) into the peritoneal cavity.[7][8]
4. Data Acquisition and Analysis
4.1. Record the neuronal activity continuously before, during, and after this compound administration.
4.2. Amplify and filter the electrophysiological signal. Digitize the signal and store it on a computer for offline analysis.
4.3. Use spike sorting software to discriminate single units.
4.4. Analyze the firing rate (spikes/second) in discrete time bins (e.g., 10-60 seconds).
4.5. Compare the post-drug firing rate to the baseline firing rate to determine the effect of this compound. Data can be expressed as a percentage of the baseline firing rate.
5. Histological Verification
5.1. At the end of the experiment, pass a small iontophoretic current through the recording electrode to eject the Pontamine Sky Blue, marking the recording site.
5.2. Euthanize the animal with an overdose of anesthetic and perfuse transcardially with saline followed by 4% paraformaldehyde.
5.3. Remove the brain, post-fix, and section it. Stain the sections to visualize the electrode track and the dye spot to confirm the recording location.
Logical Relationship of this compound's Effects
The following diagram illustrates the logical relationship of this compound's dual action on dopaminergic neurons.
References
- 1. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BP 897, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Bioprojet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dopamine D(3) receptor-preferring partial agonist BP 897 dose-dependently attenuates the expression of amphetamine-conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting BP-897 solubility for in vivo experiments
Welcome to the technical support center for BP-897. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo experiments with this compound, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective partial agonist for the dopamine D3 receptor.[1] It exhibits a high affinity for the D3 receptor, with approximately 70-fold greater selectivity over the D2 receptor.[1] The functional activity of this compound can be complex, as it has been reported to act as a partial agonist or an antagonist depending on the experimental conditions.[1] Its primary mechanism of action involves the modulation of intracellular signaling pathways associated with the dopamine D3 receptor.
Q2: What are the common challenges when working with this compound in in vivo studies?
A2: The most frequently encountered challenge with this compound is its poor aqueous solubility. This can lead to difficulties in preparing stable and homogenous solutions for administration, potentially causing issues with dosing accuracy, bioavailability, and experimental reproducibility. Precipitation of the compound upon dilution with aqueous vehicles like saline is a common problem.
Q3: What are the recommended administration routes for this compound in animal studies?
A3: Based on published preclinical studies, the most common route of administration for this compound in rodents is intraperitoneal (i.p.) injection.[2] There are also reports of intravenous (i.v.) administration.[2] The choice of administration route will depend on the specific experimental design and objectives.
Q4: Has this compound been observed to have intrinsic rewarding effects in animal models?
A4: Studies have shown that this compound does not appear to have intrinsic primary rewarding effects on its own.[2] In fact, at higher doses (e.g., 1 mg/kg), it has been observed to induce conditioned place aversion in rats, suggesting it may be perceived as aversive at that concentration.
Troubleshooting Guide: this compound Solubility and Formulation
This guide addresses specific issues you might encounter when preparing this compound for in vivo experiments.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| This compound does not dissolve in the initial solvent. | Insufficient solvent volume or incorrect solvent choice. | 1. Consult the solubility data table below to ensure you are using an appropriate solvent. 2. Increase the solvent volume gradually. 3. Gentle warming and vortexing can aid dissolution, but be mindful of the compound's stability at elevated temperatures. |
| Precipitation occurs when diluting the this compound stock solution with saline or PBS. | The aqueous environment is a poor solvent for this compound, leading to supersaturation and precipitation. | 1. Step-wise Dilution: Add the aqueous vehicle to the DMSO stock solution slowly and with constant mixing. Avoid adding the DMSO stock directly to a large volume of the aqueous vehicle. 2. Co-solvents: Consider using a vehicle formulation that includes co-solvents to improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] 3. Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your formulation, ideally below 10% for intraperitoneal injections, to minimize potential toxicity.[4][5] |
| The final formulation is cloudy or contains visible particles. | Incomplete dissolution or precipitation. | 1. Ensure the initial stock solution in the organic solvent is completely clear before proceeding with dilution. 2. If cloudiness persists after dilution, the formulation may not be stable. Consider preparing a fresh solution with a different co-solvent mixture. 3. For administration, it is recommended to filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any micro-precipitates. |
| Variability in experimental results between animal cohorts. | Inconsistent dosing due to an unstable formulation. | 1. Prepare the this compound formulation fresh on the day of the experiment. 2. Ensure the formulation is well-mixed before each injection to maintain homogeneity. 3. If storing the formulation for a short period, visually inspect for any signs of precipitation before use. |
Data Presentation
This compound Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. This information is critical for preparing appropriate stock solutions.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 5 mg/mL | Cayman Chemical[6] |
| Dimethyl sulfoxide (DMSO) | 2 mg/mL | Cayman Chemical[6] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | Sigma-Aldrich[7] |
| Ethanol | 2 mg/mL | Cayman Chemical[6] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | Cayman Chemical[6] |
Note: Solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvents.
Experimental Protocols
Protocol for Preparation of this compound for Intraperitoneal (i.p.) Injection in Rats
This protocol provides a detailed methodology for preparing a this compound solution for in vivo administration, based on common practices for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (e.g., 23-25 gauge for rats)
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate Required Quantities: Determine the desired final concentration of this compound (e.g., in mg/mL) and the total volume of the formulation needed for the experiment, including a slight overage. For example, to achieve a dose of 1 mg/kg in a 250g rat with an injection volume of 1 mL/kg, you would need a final concentration of 1 mg/mL.
-
Prepare the this compound Stock Solution: a. Weigh the required amount of this compound powder and place it in a sterile vial. b. Add the minimum volume of DMSO required to completely dissolve the powder, based on the solubility data (e.g., a concentration of 10 mg/mL in DMSO). c. Vortex the vial until the this compound is fully dissolved and the solution is clear. Gentle warming can be applied if necessary, but ensure the temperature does not degrade the compound.
-
Dilution to the Final Working Concentration: a. This step is critical to prevent precipitation. Slowly add the sterile 0.9% saline to the DMSO stock solution while gently vortexing. For example, to prepare a final solution with 10% DMSO, you would add 9 parts saline to 1 part of your DMSO stock solution. b. Visually inspect the solution for any signs of precipitation. A clear, homogenous solution is required for injection.
-
Sterilization: a. Draw the final formulation into a sterile syringe. b. Attach a 0.22 µm sterile syringe filter to the syringe. c. Filter the solution into a new sterile vial or directly into the dosing syringes.
-
Administration: a. Administer the this compound solution to the rats via intraperitoneal injection. For rats, the injection site is typically the lower right quadrant of the abdomen.[5] b. The recommended maximum injection volume for intraperitoneal administration in rats is 10 mL/kg.[5][8]
Important Considerations:
-
Always prepare a vehicle control group that receives the same formulation (e.g., 10% DMSO in saline) without the this compound.
-
The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.[4]
-
It is recommended to prepare the formulation fresh on the day of use.
Mandatory Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: this compound modulates the Dopamine D3 receptor signaling pathway.
Experimental Workflow for In Vivo Study
Caption: Workflow for preparing and administering this compound in vivo.
Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. caymanchem.com [caymanchem.com]
- 7. BP897 98 HPLC, solid 314776-92-6 [sigmaaldrich.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Potential off-target effects of BP-897 at high doses
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BP-897, particularly when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a high-affinity ligand for the dopamine D3 receptor (D3R).[1][2] It has been characterized as both a partial agonist and an antagonist depending on the experimental system and functional assay used.[3][4] Its primary therapeutic potential has been investigated in the context of treating cocaine addiction.[1][2]
Q2: What is the selectivity profile of this compound against the dopamine D2 receptor?
This compound exhibits a significant selectivity for the D3 receptor over the D2 receptor. Reports indicate an approximately 70-fold higher affinity for D3 versus D2 receptors.[1][2] However, at higher concentrations, engagement of the D2 receptor is possible and may contribute to certain physiological effects.
Q3: What are the known off-target binding sites for this compound at higher concentrations?
Besides the D2 receptor, this compound has been shown to have a moderate affinity for several other receptors. These include the serotonin 5-HT1A receptor and adrenergic α1 and α2 receptors.[1][2] Binding to these sites is more likely to occur at higher experimental doses and may lead to unexpected results.
Q4: What in vivo side effects have been observed with high doses of this compound?
At high doses, this compound has been reported to produce catalepsy in rats, an effect likely mediated by its interaction with dopamine D2 receptors.[1][2] Additionally, sedative effects, ptosis (drooping of the eyelid), and lethargy have been observed in monkeys at high doses, which could be attributed to its action at D3 receptors or its off-target interactions with receptors like 5-HT1A.[1]
Quantitative Data: Receptor Binding Profile of this compound
The following table summarizes the equilibrium dissociation constants (Ki) of this compound for its primary target and known off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Reported Ki (nM) | Selectivity vs. D3 | Primary/Off-Target |
| Dopamine D3 | 0.92 | - | Primary |
| Dopamine D2 | ~64.4 | ~70-fold | Off-Target |
| Adrenergic α1 | 60 | ~65-fold | Off-Target |
| Adrenergic α2 | 83 | ~90-fold | Off-Target |
| Serotonin 5-HT1A | 84 | ~91-fold | Off-Target |
Data compiled from multiple sources.[1][2] Absolute values may vary between studies.
Troubleshooting Guide
Issue: My experimental results are inconsistent with known D3 receptor pharmacology.
If you observe unexpected cellular or physiological responses, especially at high concentrations of this compound, consider the possibility of off-target effects.
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for antagonist activity of the dopamine D3 receptor partial agonist, BP 897, at human dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D3 receptor partial agonist, BP 897, is an antagonist at human dopamine D3 receptors and at rat somatodendritic dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting biphasic dose-response curves with BP-897
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals utilizing BP-897. The focus is on the interpretation of biphasic dose-response curves that may be observed during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective ligand for the dopamine D3 receptor.[1][2][3][4] It functions as a partial agonist at the D3 receptor and a weak antagonist at the D2 receptor.[2][5] This dual activity is critical to understanding its pharmacological effects. This compound exhibits a significantly higher affinity for the D3 receptor compared to the D2 receptor, with a reported 70-fold selectivity.[1][2][4][5]
Q2: I am observing a biphasic or "U-shaped" dose-response curve in my assay with this compound. What could be the cause?
A biphasic dose-response curve with this compound is a plausible outcome due to its distinct pharmacology at different concentrations. The initial phase of the curve (at lower concentrations) is likely dominated by its partial agonist activity at the high-affinity D3 receptor. As the concentration of this compound increases, it begins to engage the lower-affinity D2 receptor, where it acts as an antagonist. This D2 receptor antagonism can counteract or produce an opposing effect to the D3 receptor-mediated response, leading to a decrease in the overall observed effect and the characteristic biphasic shape.
Q3: How can I experimentally confirm that the biphasic curve is due to the dual D3/D2 receptor activity of this compound?
To dissect the contributions of D3 and D2 receptors to the observed biphasic response, you can employ the following strategies:
-
Use of Selective Antagonists: Co-incubate your system with a selective D2 antagonist alongside a dose-response of this compound. If the descending phase of the curve is attenuated or eliminated, it suggests D2 receptor involvement. Conversely, a selective D3 antagonist should block the initial stimulatory phase.
-
Cell Lines with Single Receptor Expression: If you are using a cell-based assay, utilize cell lines that express only the D3 receptor or only the D2 receptor. This will allow you to characterize the dose-response relationship for each receptor in isolation.
-
Knockout Animal Models: In in-vivo studies, the use of D3 or D2 receptor knockout animals can help elucidate the contribution of each receptor to the overall pharmacological effect of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible biphasic dose-response curves.
| Possible Cause | Suggested Action |
| Cellular Health and Passage Number: Cellular responses can vary with cell health and the number of passages. | Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before initiating the experiment. |
| Receptor Expression Levels: Fluctuations in D3 and D2 receptor expression levels between experiments can lead to variability. | Monitor and maintain consistent receptor expression levels. Consider using stable cell lines with inducible receptor expression. |
| Incubation Time: The kinetics of D3 and D2 receptor signaling may differ. | Perform a time-course experiment to determine the optimal incubation time for observing the biphasic effect. A shorter incubation may favor the D3-mediated response, while a longer incubation might be necessary to observe the D2-mediated antagonism. |
| Ligand Stability: Degradation of this compound can affect its effective concentration. | Prepare fresh stock solutions of this compound for each experiment. Verify the stability of the compound under your experimental conditions. |
Issue 2: The observed biphasic curve is shifted compared to published data.
| Possible Cause | Suggested Action |
| Assay Conditions: Differences in buffer composition, temperature, or the presence of serum can alter ligand binding and cellular responses. | Standardize and document all assay conditions. If possible, compare your experimental conditions with those reported in the literature. |
| Cellular Background: The specific cell line or animal model used can influence the response due to differences in endogenous receptor expression and signaling pathways. | Characterize the endogenous dopamine receptor expression in your experimental system. |
| Data Normalization: Improper data normalization can lead to apparent shifts in the dose-response curve. | Normalize your data to appropriate controls (e.g., vehicle and a maximal agonist) to ensure accurate comparison. |
Data Presentation
Table 1: Binding Affinities and Potencies of this compound
| Receptor | Parameter | Value | Reference |
| Dopamine D3 | Ki | 0.92 nM | [1][2][4][5] |
| Dopamine D2 | Ki | 61 nM | [2][5] |
| Human D3 Receptor (cAMP assay) | EC50 | 1 nM | [2][5] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity
This protocol describes a method to determine the binding affinity (Ki) of this compound for dopamine D3 and D2 receptors.
-
Cell Membrane Preparation: Prepare cell membranes from cell lines stably expressing either the human dopamine D3 or D2 receptor.
-
Radioligand: Use a suitable radioligand, such as [3H]-Spiperone or [3H]-7-OH-DPAT.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay to Measure Gαi/o Coupling
This protocol measures the effect of this compound on cAMP levels, which is a downstream effector of D3 and D2 receptor activation (Gαi/o coupled).
-
Cell Culture: Culture cells expressing the dopamine D3 or D2 receptor in a suitable medium.
-
Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
This compound Treatment: Add a range of concentrations of this compound to the cells and incubate for a specified time.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in each sample using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonism) or IC50 (for antagonism).
Mandatory Visualization
Caption: Proposed mechanism for the biphasic dose-response of this compound.
Caption: A typical workflow for a cell-based functional assay with this compound.
References
- 1. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BP 897, partial dopamine D3 receptor agonists and cocaine [cocaine.wiki]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: BP-897 and Conditioned Place Aversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating conditioned place aversion (CPA) induced by the dopamine D3 receptor partial agonist, BP-897.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dopamine D3 receptor partial agonist.[1] It exhibits a 70-fold higher affinity for the D3 receptor (Ki = 0.92 nM) compared to the D2 receptor (Ki = 61 nM).[1] Its mechanism of action is primarily through its partial agonism at the D3 receptor, which is coupled to inhibitory G-proteins (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3]
Q2: At what doses does this compound induce conditioned place aversion (CPA)?
A2: There are conflicting reports in the literature regarding the precise dose at which this compound induces CPA. One study reported observing CPA in rats at a dose of 1 mg/kg (i.p.).[4][5] However, another study found no evidence of conditioned aversion at doses of 1.0 or 2.0 mg/kg (i.p.) when investigating the blockade of amphetamine-induced conditioned place preference (CPP).[6] This discrepancy may be attributable to differences in experimental protocols, animal strains, or apparatus specifics.
Q3: Can this compound produce rewarding effects or conditioned place preference (CPP)?
A3: Studies have consistently shown that this compound, when administered alone, does not produce rewarding effects and does not support CPP at doses ranging from 0.05 to 2 mg/kg (i.p.).[4][5] It is also not self-administered by rhesus monkeys, further indicating a lack of reinforcing properties.[1][7]
Q4: What are the known off-target effects of this compound?
A4: While highly selective for the D3 receptor, this compound does have a moderate affinity for 5-HT1A receptors (Ki = 84 nM) and adrenergic alpha-1 (Ki = 60 nM) and alpha-2 (Ki = 83 nM) receptors.[1] At high doses, it has been reported to produce catalepsy in rats, a potential side effect that should be considered in experimental design.[1]
Troubleshooting Guide for this compound Induced CPA Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| No significant CPA observed at expected doses (e.g., 1 mg/kg). | Insufficient Conditioning: The number of drug-context pairings may be inadequate. | Increase the number of conditioning sessions (e.g., from 2-3 pairings to 4-6 pairings). |
| Apparatus Bias: Animals may have a strong inherent preference for one compartment, masking the aversive effects. | Conduct a thorough habituation phase to assess baseline preference. If a bias exists, consider using a biased experimental design where the drug is paired with the initially preferred side. | |
| Handling Stress: Excessive or inconsistent handling can create stress-induced responses that confound the results. | Ensure consistent and gentle handling of all animals throughout the experiment. Acclimatize animals to the experimental room and handling procedures before the experiment begins. | |
| Dose Selection: The effective dose for inducing CPA may vary between different rodent strains or suppliers. | Conduct a dose-response study (e.g., 0.5, 1.0, 2.0, 5.0 mg/kg) to determine the optimal dose for inducing CPA in your specific experimental conditions. | |
| High variability in CPA scores between subjects. | Individual Differences: Natural variation in drug sensitivity and anxiety levels exists within animal populations. | Increase the sample size per group to improve statistical power. Screen animals for baseline anxiety levels (e.g., using an elevated plus maze) and counterbalance groups based on these scores. |
| Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent drug exposure. | Ensure accurate and consistent intraperitoneal (i.p.) or subcutaneous (s.c.) injection techniques. | |
| Animals show signs of catalepsy or severe motor impairment. | Dose is too high: High doses of this compound are known to induce catalepsy.[1] | Reduce the dose of this compound. If a higher dose is necessary for the experimental question, carefully document and score motor side effects to differentiate them from conditioned aversion. |
| Conflicting results with previous literature. | Differences in Experimental Protocol: Variations in apparatus design (e.g., two-chamber vs. three-chamber), conditioning duration, or the use of biased vs. unbiased designs can lead to different outcomes. | Carefully review and compare your protocol with published studies. Consider piloting different protocol variations to determine the most robust method for your research question. |
Data Presentation
This compound Receptor Binding Affinity
| Receptor | Ki (nM) |
| Dopamine D3 | 0.92 |
| Dopamine D2 | 61 |
| 5-HT1A | 84 |
| Adrenergic α1 | 60 |
| Adrenergic α2 | 83 |
| Data compiled from Garcia-Ladona & Cox, 2003.[1] |
Dose-Response Effects of this compound in Behavioral Assays
| Dose (mg/kg, i.p.) | Behavioral Effect | Species |
| 0.05 - 2 | No Conditioned Place Preference | Rat |
| 1 | Conditioned Place Aversion | Rat |
| 1.0, 2.0 | No Conditioned Place Aversion (in the context of blocking amphetamine CPP) | Rat |
| 1 | Reduction in cocaine-seeking behavior | Rat |
| 0.1, 1, 3 | Dose-dependent reduction in cue-induced ethanol-seeking | Rat |
| Up to 0.03 (i.v.) | Not self-administered | Rhesus Monkey |
| Data compiled from multiple sources.[1][4][5][6][8] |
Experimental Protocols
Unbiased Conditioned Place Aversion (CPA) Protocol
This protocol is designed to assess the aversive properties of this compound in rats using a three-chamber apparatus.
1. Apparatus:
-
A three-chamber place conditioning box. The two outer chambers should be distinct in terms of visual (e.g., black vs. white walls) and tactile (e.g., grid vs. smooth floor) cues. The central chamber should be neutral. Guillotine doors separate the chambers.
2. Phases of the Experiment:
-
Phase 1: Habituation and Pre-Test (Day 1-3):
-
On Day 1, place each rat in the central chamber with the guillotine doors open and allow free exploration of all three chambers for 15-20 minutes. This allows for habituation to the apparatus.
-
On Day 2 and 3 (Pre-Test), repeat the process from Day 1 and record the time spent in each of the two outer chambers. This establishes baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded.
-
-
Phase 2: Conditioning (Day 4-9):
-
This phase consists of six days of conditioning sessions.
-
On conditioning days, administer this compound (e.g., 1 mg/kg, i.p.) or vehicle (e.g., saline).
-
Immediately after injection, confine the rat to one of the outer chambers for 30-45 minutes by closing the guillotine doors.
-
The pairing of the drug with a specific chamber should be counterbalanced across subjects. For example, for half the animals, this compound is paired with the black chamber and vehicle with the white chamber, and vice versa for the other half.
-
Typically, animals receive one injection per day, alternating between drug and vehicle.
-
-
Phase 3: Test (Day 10):
-
On the test day, no injections are given.
-
Place the rat in the central chamber with the guillotine doors open, allowing free access to all chambers for 15-20 minutes.
-
Record the time spent in each of the two outer chambers.
-
3. Data Analysis:
-
A CPA score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test phase.
-
Alternatively, the difference in time spent in the drug-paired chamber between the pre-test and the test phase can be calculated.
-
A significant decrease in the time spent in the drug-paired chamber during the test phase compared to the vehicle-paired chamber or the pre-test baseline indicates a conditioned place aversion.
-
Statistical analysis is typically performed using a t-test or ANOVA.
Mandatory Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Conditioned Place Aversion.
Caption: Logical Relationship of this compound Dose to CPA Induction.
References
- 1. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dopamine D(3) receptor-preferring partial agonist BP 897 dose-dependently attenuates the expression of amphetamine-conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The D3R partial agonist, BP 897, attenuates the discriminative stimulus effects of cocaine and D-amphetamine and is not self-administered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating BP-897-Induced Catalepsy in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing catalepsy induced by the dopamine D3 receptor antagonist/partial agonist, BP-897, in rat models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it induce catalepsy at high doses?
A1: this compound is a selective dopamine D3 receptor antagonist/partial agonist with a high affinity for D3 receptors (Ki = 0.92 nM) and a 70-fold lower affinity for D2 receptors.[1] While its primary action is at the D3 receptor, at higher doses, this compound can occupy a significant number of dopamine D2 receptors.[1] Blockade of D2 receptors in the nigrostriatal pathway is a well-established mechanism for inducing catalepsy, a state of motor rigidity and immobility.[2][3][4] Therefore, the cataleptic effects of high-dose this compound are considered an off-target effect resulting from D2 receptor antagonism.
Q2: At what threshold of D2 receptor occupancy is catalepsy typically observed?
A2: Studies with other D2 receptor antagonists, such as haloperidol and raclopride, indicate that catalepsy is generally induced when D2 receptor occupancy exceeds 80% in the striatum.[2][5] It is plausible that high doses of this compound achieve this threshold, leading to the observed cataleptic phenotype.
Q3: My rats are exhibiting severe catalepsy after this compound administration. What are the potential pharmacological strategies to mitigate this?
A3: While direct studies on reversing this compound-induced catalepsy are limited, data from catalepsy induced by potent D2 antagonists like haloperidol suggest several potential strategies:
-
Dopamine Agonists: Co-administration of a dopamine agonist can counteract the D2 receptor blockade. Both D1 and D2 receptor agonists have shown efficacy in reversing catalepsy.[1][6]
-
Serotonergic Agents: Antagonists of the 5-HT2C receptor have been shown to significantly attenuate haloperidol-induced catalepsy, suggesting a modulatory role of the serotonin system.[7]
-
Anticholinergic Agents: Muscarinic acetylcholine receptor antagonists are known to inhibit the induction of catalepsy, indicating an interaction between the dopaminergic and cholinergic systems in mediating this effect.[8][9][10]
Q4: Can I pre-treat animals to prevent the onset of this compound-induced catalepsy?
A4: Yes, pre-treatment with a mitigating agent is a viable strategy. Based on the mechanisms of drug-induced catalepsy, pre-treating with a dopamine agonist, a 5-HT2C antagonist, or an anticholinergic agent prior to the administration of a high dose of this compound could potentially prevent or reduce the severity of the cataleptic response. The optimal timing of pre-treatment will depend on the pharmacokinetic profile of the chosen mitigating agent.
Troubleshooting Guide
Issue: Unexpectedly high incidence or severity of catalepsy at a given dose of this compound.
-
Possible Cause 1: Dosing Error. Double-check all calculations for drug concentration and injection volumes. Ensure the stock solution of this compound is correctly prepared and has not precipitated.
-
Possible Cause 2: Animal Strain and Sex Differences. Sensitivity to drug-induced catalepsy can vary between different rat strains and sexes.[11] Ensure consistency in the animal model used. If using a new strain, a dose-response study may be necessary.
-
Troubleshooting Action: Review and verify all dosing procedures. If the issue persists, consider running a pilot study with a lower dose of this compound or titrating the dose to determine the cataleptic threshold in your specific animal model.
Issue: Co-administered mitigating agent is not reducing catalepsy.
-
Possible Cause 1: Inappropriate Dose of Mitigating Agent. The dose of the counteracting drug may be insufficient to overcome the D2 receptor blockade by this compound.
-
Possible Cause 2: Pharmacokinetic Mismatch. The timing of administration of the mitigating agent may not align with the peak effect of this compound. The mitigating agent may have a shorter half-life and be cleared before this compound reaches its maximum cataleptogenic concentration.
-
Troubleshooting Action: Consult the literature for effective dose ranges of the chosen mitigating agent against potent D2 antagonists like haloperidol. Adjust the dose accordingly. Also, review the pharmacokinetic profiles of both this compound and the mitigating agent to optimize the timing of co-administration.
Quantitative Data on Catalepsy Mitigation
Table 1: Dose-Response of Haloperidol-Induced Catalepsy in Rats
| Haloperidol Dose (mg/kg, i.p.) | Catalepsy Score (Mean Time on Bar in seconds ± SEM) | Percentage of Rats Exhibiting Catalepsy |
| Vehicle | 0 | 0% |
| 0.1 | Low | Variable |
| 0.25 | Moderate | Sensitization dependent[12][13][14] |
| 0.5 | High | Significant catalepsy[13][14] |
| 1.0 | ~120 seconds | 100%[3] |
| 2.0 | >180 seconds | 100%[3] |
Data compiled from multiple sources and should be used as a general reference. Actual scores may vary based on specific experimental conditions.
Table 2: Efficacy of Mitigating Agents Against Haloperidol-Induced Catalepsy
| Mitigating Agent | Dose (mg/kg) | Route | Effect on Haloperidol-Induced Catalepsy | Reference |
| Dopamine Agonist | ||||
| Apomorphine | 5 | i.p. | Reversal of pilocarpine-enhanced catalepsy | [10] |
| 5-HT2C Antagonist | ||||
| SB-228357 | 0.32 - 10 | p.o. | Significant attenuation | [7] |
| Anticholinergic | ||||
| Atropine | 4 | i.p. | Disruption of catalepsy | [10] |
| Scopolamine | Varies | - | Blocks catalepsy | [8] |
Detailed Experimental Protocols
Protocol 1: Assessment of Catalepsy using the Bar Test
This protocol is a standard method for quantifying the intensity of catalepsy in rats.
Apparatus:
-
A horizontal metal or wooden bar (approximately 1 cm in diameter) is fixed at a height of 9-12 cm above a flat surface.[2][9]
Procedure:
-
Acclimatization: Allow the rats to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
Baseline Measurement: Prior to drug administration, gently place the rat's forepaws on the bar with its hind paws on the surface. Measure the time it takes for the rat to remove both paws from the bar. A non-cataleptic rat will typically move within a few seconds.
-
Drug Administration: Administer this compound at the desired dose (and any mitigating agents) via the appropriate route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Measurement: At specified time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the catalepsy test.[15]
-
Scoring: Record the descent latency, which is the time the rat remains with both forepaws on the bar.[16] A cut-off time (e.g., 180 or 600 seconds) should be established, at which point the rat is removed from the apparatus if it has not moved.[3][9] The test can be repeated multiple times at each time point with a short rest period in between.[16]
Protocol 2: Co-Administration of a Mitigating Agent
This protocol outlines a general procedure for testing the efficacy of a compound in mitigating this compound-induced catalepsy.
Experimental Groups:
-
Vehicle Control: Receives vehicle for both this compound and the mitigating agent.
-
This compound Control: Receives a high dose of this compound and the vehicle for the mitigating agent.
-
Mitigating Agent Control: Receives the vehicle for this compound and the mitigating agent.
-
Test Group: Receives both the high dose of this compound and the mitigating agent.
Procedure:
-
Pre-treatment (if applicable): Administer the mitigating agent or its vehicle at a pre-determined time before this compound administration. This timing should be based on the pharmacokinetic profile of the mitigating agent.
-
This compound Administration: Administer the cataleptogenic dose of this compound or its vehicle to the appropriate groups.
-
Catalepsy Assessment: Following the procedure outlined in Protocol 1, measure catalepsy at various time points after this compound administration.
-
Data Analysis: Compare the catalepsy scores (e.g., mean time on the bar) between the test group and the this compound control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if the mitigating agent significantly reduced the cataleptic response.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound-induced catalepsy and potential mitigation.
Caption: Workflow for a study mitigating drug-induced catalepsy.
References
- 1. Reversal of reserpine-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2 receptor occupancy as a predictor of catalepsy in rats: a pharmacokinetic-pharmacodynamic modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine D2 receptor occupancy predicts catalepsy and the suppression of conditioned avoidance response behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine increase in the prefrontal cortex correlates with reversal of haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-OH-DPAT (5-HT1A agonist) Attenuates 6-Hydroxy- dopamine-induced catalepsy and Modulates Inflammatory Cytokines in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholinergic-dopaminergic interactions in experimental catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalepsy intensifies context-dependently irrespective of whether it is induced by intermittent or chronic dopamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
BP-897 Solution Stability: Technical Support Guide for Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the preparation and stability of BP-897 solutions for chronic experimental studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered in the laboratory.
Disclaimer: Publicly available, peer-reviewed long-term stability studies providing quantitative degradation data for this compound in various solutions are limited. The following recommendations are based on established protocols for benzamide derivatives and practices reported in preclinical studies involving this compound. Researchers should always perform their own validation to ensure solution integrity for the duration of their specific experimental timeline.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for preparing this compound for chronic in vivo studies?
A1: Based on common practices for poorly water-soluble benzamide compounds, a two-step procedure is recommended.[1][2] First, create a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). This stock can then be diluted to the final desired concentration using sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS). It is critical to keep the final concentration of DMSO low (ideally ≤5%, and not exceeding 10%) to minimize potential toxicity in animal models.[3]
Q2: How should I prepare a dosing solution of this compound for intraperitoneal (i.p.) injection?
A2: A standard protocol involves dissolving this compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL). This stock should be clear and fully dissolved. For dosing, the stock solution is diluted with sterile saline. To avoid precipitation, inject the DMSO stock into the saline while vortexing the saline solution.[4] This rapid mixing helps prevent the compound from crashing out of solution as the solvent polarity changes.
Q3: Can I prepare and store this compound solutions for the entire duration of a multi-week chronic study?
A3: Without specific stability data for this compound, it is most prudent to prepare dosing solutions fresh on the day of administration.[2] If preparing solutions in advance is necessary, it is recommended to store high-concentration DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The stability of diluted aqueous solutions for extended periods is unknown and should be validated internally if required.
Q4: My this compound solution shows precipitation after being diluted with saline. What should I do?
A4: Precipitation is a common issue when diluting a DMSO-solubilized compound into an aqueous vehicle.[3][4] Please refer to the Troubleshooting Guide below for detailed steps to address this issue.
Published Preclinical Administration of this compound
The following table summarizes administration routes and dosages from published preclinical research. While these studies confirm the successful administration of this compound, they do not typically provide details on long-term solution stability.
| Species | Route of Administration | Dosage Range | Vehicle | Citation(s) |
| Rat | Intraperitoneal (i.p.) | 0.25 - 2.0 mg/kg | Not explicitly stated in abstract | [5][6] |
| Rat | Intraperitoneal (i.p.) | 1.0 mg/kg | Not explicitly stated in abstract | [7][8] |
| Rhesus Monkey | Intravenous (i.v.) | 0.3 - 30 µg/kg | Not explicitly stated in abstract | [7][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution (1 mg/mL in 5% DMSO/Saline)
-
Prepare Stock Solution (20 mg/mL):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add 100% DMSO to achieve a concentration of 20 mg/mL.
-
Vortex or sonicate gently at room temperature until the powder is completely dissolved, resulting in a clear solution.
-
-
Prepare Dosing Solution (1 mg/mL):
-
Measure 9.5 mL of sterile 0.9% saline into a sterile 15 mL conical tube.
-
While vigorously vortexing the saline, slowly add 0.5 mL of the 20 mg/mL this compound DMSO stock solution.
-
Continue vortexing for an additional 30-60 seconds to ensure homogeneity.
-
-
Final Checks:
-
Visually inspect the final solution for any signs of precipitation.
-
If intended for sterile administration, the final solution can be passed through a 0.22 µm syringe filter. Note that this may cause loss of compound if any non-visible precipitates are present.
-
Prepare this solution fresh before each administration.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution with saline | 1. Poor aqueous solubility of this compound.2. High local concentration during mixing.3. Final concentration is above solubility limit in the chosen vehicle. | 1. Improve Mixing Technique: Add the DMSO stock solution dropwise into the vortexing saline to ensure rapid dispersion.[4]2. Lower Final Concentration: Attempt to prepare a more dilute final solution.3. Consider Alternative Vehicles: For challenging compounds, vehicles containing solubilizing agents like PEG300, Tween 80, or cyclodextrins may be necessary.[3] Perform vehicle toxicity controls. |
| Cloudiness in stored solution | 1. Compound degradation over time.2. Precipitation due to temperature changes. | 1. Prepare Fresh Solutions: This is the safest approach. Discard any cloudy solution.2. Gentle Warming/Sonication: Briefly warm the solution to 37°C or sonicate to see if the precipitate redissolves. If it does not, the solution should be discarded. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dopamine D(3) receptor-preferring partial agonist BP 897 dose-dependently attenuates the expression of amphetamine-conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A dopamine D3 receptor partial agonist blocks the expression of conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The D3R partial agonist, BP 897, attenuates the discriminative stimulus effects of cocaine and D-amphetamine and is not self-administered - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BP-897 Concentration for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing BP-897 in in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective dopamine D3 receptor ligand.[1] It functions as a partial agonist at the D3 receptor, meaning it can produce a response but with lower efficacy than a full agonist.[2][3] It also acts as a weak antagonist at the D2 receptor.[2] This unique pharmacological profile makes it a valuable tool for studying the role of the D3 receptor in various physiological and pathological processes.[1][4]
Q2: What are the binding affinities of this compound for dopamine receptors and other potential off-targets?
A2: this compound exhibits high affinity for the dopamine D3 receptor.[1][2] Its affinity for the D2 receptor is significantly lower, demonstrating its selectivity.[1][2][5] The compound shows moderate to low affinity for other receptors, such as serotonin (5-HT1A) and adrenergic (α1, α2) receptors.[1][5] A summary of its binding profile is provided in the table below.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound will depend on the specific assay and cell type. However, a common starting point for many in vitro studies is in the low nanomolar to micromolar range. For functional assays, such as cAMP accumulation, an EC50 of 1 nM has been reported in NG108-15 cells expressing the human D3 receptor.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is often soluble in organic solvents like dimethyl sulfoxide (DMSO).[6][7] To prepare a stock solution, dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mM). This stock solution can then be stored at -20°C for several months.[7] For experiments, the DMSO stock should be serially diluted in your cell culture medium to the desired final concentrations.[8] It is crucial to keep the final DMSO concentration in your assay below a level that could cause cellular toxicity, typically 0.1% to 0.5%.[8][9][10] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[7]
Troubleshooting Guide
Issue 1: I'm not observing the expected effect of this compound in my assay.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., picomolar to micromolar) to determine the optimal effective range for your specific cell line and assay conditions.
-
-
Possible Cause 2: Compound Precipitation.
-
Possible Cause 3: Cell Line Unresponsive.
-
Solution: Verify that your cell line expresses the dopamine D3 receptor at a sufficient level to elicit a measurable response. You can confirm this through techniques like qPCR, Western blotting, or radioligand binding assays.
-
-
Possible Cause 4: Incorrect Assay Conditions.
-
Solution: Review your experimental protocol, paying close attention to incubation times, temperature, and the health of your cells. Ensure that your cells are not over-confluent, as this can affect their responsiveness.
-
Issue 2: I'm observing high background or off-target effects.
-
Possible Cause 1: Cytotoxicity at High Concentrations.
-
Solution: High concentrations of this compound or the solvent (DMSO) may be toxic to your cells.[9] Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound and DMSO in your cell line.[11][12] Ensure your experimental concentrations are well below these toxic levels.
-
-
Possible Cause 2: Interaction with Other Receptors.
-
Solution: While this compound is selective for the D3 receptor, at higher concentrations it may interact with other receptors like D2, 5-HT1A, or adrenergic receptors.[1][5] If you suspect off-target effects, consider using a selective antagonist for the potential off-target receptor to see if it blocks the observed effect.
-
Quantitative Data Summary
| Parameter | Receptor | Value | Reference |
| Ki (Binding Affinity) | Dopamine D3 | 0.92 nM | [1][2][5] |
| Dopamine D2 | 61 nM | [2][5] | |
| 5-HT1A | 84 nM | [1][5] | |
| Adrenergic α1 | 60 nM | [1][5] | |
| Adrenergic α2 | 83 nM | [1][5] | |
| EC50 (Functional Potency) | Dopamine D3 (cAMP accumulation) | 1 nM | [2] |
| pIC50 (Antagonist Potency) | Dopamine D3 (agonist-induced effects) | 9.43 - 9.51 | [1][5] |
Experimental Protocols
Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the D3 receptor.
Materials:
-
Cell membranes expressing the dopamine D3 receptor
-
Radioligand (e.g., [3H]-Spiperone or [3H]-7-OH-DPAT)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.[13]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[13]
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.[13]
cAMP Accumulation Assay
This protocol outlines a method to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels, a common downstream signaling molecule of D3 receptor activation.
Materials:
-
Cells expressing the dopamine D3 receptor (e.g., CHO-D3 or HEK-D3)
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
Starve the cells in serum-free medium for a few hours before the assay.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a short period.
-
Stimulate the cells with forskolin to induce cAMP production. The effect of this compound as a partial agonist will be to inhibit this forskolin-stimulated cAMP accumulation.[2]
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Plot the cAMP levels against the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes how to assess the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), another downstream signaling pathway that can be modulated by D3 receptor activation.[14][15][16]
Materials:
-
Cells expressing the dopamine D3 receptor
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to approximately 80-90% confluency and then serum-starve overnight.
-
Treat the cells with different concentrations of this compound for various time points (e.g., 5, 15, 30 minutes).[16]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.[17]
Visualizations
Caption: Dopamine D3 receptor signaling pathway and modulation by this compound.
Caption: General workflow for an in vitro assay using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BP 897, partial dopamine D3 receptor agonists and cocaine [cocaine.wiki]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. G-protein biased signaling agonists of Dopamine D3 receptor promote distinct activation patterns of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. G Protein-Dependent Activation of the PKA-Erk1/2 Pathway by the Striatal Dopamine D1/D3 Receptor Heteromer Involves Beta-Arrestin and the Tyrosine Phosphatase Shp-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
BP-897 Technical Support Center: Navigating Behavioral Effect Variability
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing BP-897 in experimental settings. It provides a comprehensive resource for understanding and addressing the inherent variability in its behavioral effects through detailed FAQs, troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective ligand for the dopamine D3 receptor.[1][2] It exhibits high affinity for the D3 receptor, with a 70-fold greater selectivity over the D2 receptor.[1][2] this compound also shows moderate affinity for serotonin 5-HT1A, α1-adrenergic, and α2-adrenergic receptors.[1][2] Its functional activity is complex and a significant source of experimental variability.
Q2: Why are the behavioral effects of this compound variable across studies?
The variability in this compound's behavioral effects stems from several key factors:
-
Dual Agonist/Antagonist Profile: this compound can act as a partial agonist or a functional antagonist at the D3 receptor depending on the experimental system and the underlying dopaminergic tone.[3][4] In systems with low dopamine levels, it may show agonist properties, while in the presence of a full agonist like dopamine, it can act as an antagonist.
-
Dose-Dependency: The behavioral outcomes are highly dependent on the administered dose. Low doses may be ineffective, moderate doses can reduce drug-seeking behavior, and high doses can lead to adverse effects such as catalepsy or conditioned place avoidance.[1][5]
-
Reward-Context Specificity: this compound's effects are most pronounced in modulating the rewarding and reinforcing properties of psychostimulants like cocaine and amphetamine.[5][6] It has been shown to be largely ineffective in altering the motivation for natural rewards (e.g., food) or other drugs of abuse like morphine.[5]
-
Behavioral Paradigm: The drug's efficacy can differ based on the experimental model. For instance, it is often more effective at blocking the expression (reinstatement) of a learned behavior rather than the initial acquisition of it.[6]
-
Species Differences: There may be pharmacokinetic and pharmacodynamic differences between species, leading to varied behavioral responses. For example, its effects on L-DOPA-induced dyskinesia differ between macaque and squirrel monkey models.[7]
Q3: Is this compound itself rewarding or aversive?
Studies have shown that this compound is not self-administered in rhesus monkeys, suggesting it lacks intrinsic reinforcing properties.[1][8] However, at higher doses (e.g., 1 mg/kg in rats), it can induce conditioned place avoidance (CPA), indicating potential aversive effects at supratherapeutic concentrations.[5][9]
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Issue 1: No significant effect on cocaine-seeking behavior.
-
Possible Cause 1: Inappropriate Dose.
-
Troubleshooting: The effect of this compound is dose-dependent. A dose of 1 mg/kg (i.p.) has been shown to reduce cocaine-seeking in rats, while a dose of 3 mg/kg was required to inhibit cue-induced reinstatement in another study.[1] A full dose-response curve should be established for your specific paradigm.
-
-
Possible Cause 2: Timing of Administration.
-
Troubleshooting: Consider the pharmacokinetics of this compound in your chosen species and route of administration. The pre-treatment time should be optimized to ensure the drug has reached its target at the time of the behavioral test.
-
-
Possible Cause 3: Behavioral Paradigm.
-
Troubleshooting: this compound may be more effective in reinstatement models (expression) than in acquisition or self-administration paradigms. Ensure your experimental design is appropriate for testing the intended hypothesis.
-
Issue 2: Observation of catalepsy or other motor impairments.
-
Possible Cause: Dose is too high.
-
Troubleshooting: High doses of this compound have been reported to induce catalepsy in rats.[1][2] If motor side effects are observed, reduce the dose. It is crucial to differentiate between a specific effect on motivation and a general motor deficit. Include appropriate control measures to assess locomotor activity.
-
Issue 3: Conflicting results compared to published literature.
-
Possible Cause 1: Differences in functional activity.
-
Troubleshooting: The partial agonist/antagonist nature of this compound means that local concentrations of endogenous dopamine can influence its effect. Consider the specific brain region and neuronal population being studied, as this can impact the functional outcome.
-
-
Possible Cause 2: Reward-context specificity.
-
Troubleshooting: Verify that the behavioral paradigm uses a psychostimulant reward. This compound has shown limited efficacy in modulating the rewarding effects of food or opioids.[5]
-
Quantitative Data Summary
The following tables summarize the pharmacological and behavioral data for this compound to aid in experimental design and interpretation.
Table 1: Receptor Binding Affinity of this compound
| Receptor | K_i_ (nM) | Species/System | Reference |
| Dopamine D3 | 0.92 | Human | [1][2] |
| Dopamine D2 | ~64 | Human | [1][2] |
| Serotonin 5-HT1A | 84 | Not Specified | [1][2] |
| Adrenergic α1 | 60 | Not Specified | [1][2] |
| Adrenergic α2 | 83 | Not Specified | [1][2] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Effect | Potency | Cell Line | Reference |
| Forskolin-stimulated cAMP | Partial Agonist (Inhibition) | EC_50_ = 1 nM | NG108-15 (human D3) | [1][10] |
| Mitogenesis ([3_H]thymidine) | Partial Agonist | EC_50 = 3 nM | NG108-15 (human D3) | [10] |
| Agonist-induced Acidification | Antagonist | pIC_50_ = 9.43 | CHO (human D3) | [1][2] |
| GTPγS Binding | Antagonist | pIC_50_ = 9.51 | CHO (human D3) | [2][4] |
| Agonist-induced Firing Rate | Antagonist | DID_50_ = 1.1 mg/kg (i.v.) | Rat Substantia Nigra | [2][4] |
Table 3: Effective Doses of this compound in Behavioral Paradigms
| Behavioral Model | Species | Effective Dose Range | Effect | Reference |
| Cocaine-Seeking Behavior | Rat | 1 mg/kg (i.p.) | Reduction | [1] |
| Cocaine Self-Administration | Rhesus Monkey | up to 30 µg/kg (i.v.) | Reduction | [1] |
| Cocaine CPP (Expression) | Rat | 0.5 - 1 mg/kg (i.p.) | Impairment | [5] |
| Amphetamine CPP (Expression) | Rat | 1 - 2 mg/kg (i.p.) | Blockade | [6] |
| Cue-Induced Reinstatement (Cocaine) | Rat | 3 mg/kg (i.p.) | Inhibition | |
| Cue-Induced Reinstatement (Ethanol) | Rat | 0.1 - 3 mg/kg (i.p.) | Dose-dependent reduction | [11] |
| Conditioned Place Avoidance | Rat | 1 mg/kg (i.p.) | Induction | [5] |
| Catalepsy | Rat | High Doses | Induction | [1][2] |
Experimental Protocols & Visualizations
Signaling Pathway of this compound at the D3 Receptor
The following diagram illustrates the dual functional nature of this compound at the dopamine D3 receptor, which is a G_i/o_-coupled receptor that inhibits adenylyl cyclase.
Experimental Workflow: Cocaine Reinstatement Model
This diagram outlines a typical workflow for a cue-induced reinstatement experiment to test the efficacy of this compound.
Troubleshooting Logic for Unexpected Results
This decision tree provides a logical framework for troubleshooting unexpected outcomes in behavioral experiments involving this compound.
References
- 1. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BP 897, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Bioprojet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D3 receptor partial agonist, BP 897, is an antagonist at human dopamine D3 receptors and at rat somatodendritic dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dopamine D(3) receptor-preferring partial agonist BP 897 dose-dependently attenuates the expression of amphetamine-conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the D3 dopamine receptor partial agonist BP897 [N-[4-(4-(2-methoxyphenyl)piperazinyl)butyl]-2-naphthamide] on L-3,4-dihydroxyphenylalanine-induced dyskinesias and parkinsonism in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The D3R partial agonist, BP 897, attenuates the discriminative stimulus effects of cocaine and D-amphetamine and is not self-administered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Unexpected Motor Side Effects of BP-897 Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected motor side effects during experiments with BP-897.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological characteristics?
This compound is a potent and selective partial agonist for the dopamine D3 receptor, exhibiting a 70-fold higher affinity for D3 over D2 receptors.[1][2] It also has a moderate affinity for serotonin 5-HT1A and adrenergic α1 and α2 receptors.[1][2] Its primary therapeutic indication is for the treatment of cocaine addiction.[1][3]
Q2: What are the potential unexpected motor side effects of this compound administration?
Preclinical studies have revealed several potential motor side effects associated with this compound administration, including:
-
Catalepsy: At high doses, this compound has been reported to induce catalepsy in rats, a state of muscular rigidity and immobility.[1][2]
-
Worsening of Parkinsonian Symptoms: In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated non-human primate models of Parkinson's disease, this compound has been shown to provoke a return of parkinsonian symptoms.[1][2]
-
Interaction with L-DOPA: In a study with MPTP-lesioned squirrel monkeys, this compound reduced L-DOPA-induced dyskinesias but at the expense of worsening the underlying parkinsonian motor deficits.[4]
Q3: What is the proposed mechanism behind this compound-induced motor side effects?
The motor side effects of this compound are believed to be primarily mediated by its action on dopamine D3 receptors, which are involved in the regulation of motor function.[5][6] As a partial agonist, this compound can act as either an agonist or an antagonist depending on the endogenous dopamine levels. In situations of high dopaminergic tone (like during L-DOPA therapy), it may act as an antagonist, dampening the therapeutic effect and worsening motor symptoms. Conversely, its intrinsic agonistic activity at D3 receptors might contribute to catalepsy at high doses. The D3 receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][5][7] This modulation of the cAMP signaling pathway in brain regions associated with motor control is thought to be a key molecular mechanism underlying these side effects.
Troubleshooting Guides for Common Motor Function Assays
Catalepsy Bar Test in Rats
Issue: Observing catalepsy-like behavior in rats administered with high doses of this compound.
Experimental Goal: To quantify the cataleptic effects of this compound.
dot
Troubleshooting:
| Problem | Possible Cause | Solution |
| High variability in baseline latency | Inconsistent handling of animals. | Handle rats gently and consistently across all trials. Ensure all experimenters use the same technique for placing the animal on the bar. |
| Environmental stressors (e.g., noise, light). | Conduct the test in a quiet, dimly lit room to minimize stress. | |
| Rats do not remain on the bar at all | Bar height is inappropriate for the size of the rats. | Adjust the bar height. A common height is around 10-12 cm.[8][9] The rat should be in a "praying" position with its hind paws on the base. |
| The bar surface is too slippery. | Ensure the bar has a texture that allows for a secure grip. A metal or wooden dowel is often used. | |
| Inconsistent scoring of latency | Ambiguous definition of the endpoint. | Clearly define the endpoint. It is recommended to record the time until both forepaws are removed from the bar and placed on the floor.[9][10] |
| Observer bias. | The experimenter scoring the latency should be blinded to the treatment groups. |
Assessment of Motor Deficits in MPTP-Lesioned Non-Human Primates
Issue: Worsening of parkinsonian symptoms or emergence of dyskinesias after this compound administration in MPTP-treated monkeys.
Experimental Goal: To evaluate the effect of this compound on motor function and dyskinesias in a primate model of Parkinson's disease.
dot
Troubleshooting:
| Problem | Possible Cause | Solution |
| High inter-animal variability in MPTP lesion | Differences in MPTP metabolism or administration. | Ensure consistent MPTP administration route and dosage. Allow sufficient time for the lesion to stabilize before starting the experiment. |
| Difficulty in distinguishing between parkinsonian symptoms and dyskinesias | Lack of a standardized scoring system. | Use a validated rating scale for both parkinsonian motor deficits and dyskinesias. Train observers to reliably differentiate between these behaviors. |
| Stress-induced motor changes | The presence of observers or a novel environment. | Acclimatize the animals to the testing environment and the presence of observers. Use remote video recording to minimize disturbance. |
| Variable drug absorption/metabolism | Inconsistent drug administration. | Use a consistent route of administration (e.g., gavage, injection) and ensure accurate dosing.[4] |
Cylinder Test for Forelimb Asymmetry in Unilaterally Lesioned Rats
Issue: Suspected motor impairment or asymmetry following this compound administration in a rat model of unilateral dopamine depletion (e.g., 6-OHDA lesion).
Experimental Goal: To quantify forelimb use asymmetry as an indicator of motor deficit.
dot
Troubleshooting:
| Problem | Possible Cause | Solution |
| Rat is inactive and does not explore the cylinder | The animal is stressed or habituated to the cylinder. | Do not pre-expose the rat to the cylinder before testing. Handle the animal gently. |
| The testing environment is too bright or noisy. | Conduct the test in a quiet, dimly lit room. | |
| Difficulty in observing and scoring paw touches | The rat moves too quickly. | Record the session and score the video in slow motion.[11] |
| The view of the paws is obstructed. | Use a transparent cylinder and consider placing mirrors behind it for a 360-degree view.[12][13] | |
| Inconsistent results across animals | Variability in the 6-OHDA lesion. | Confirm the extent of the lesion post-mortem through tyrosine hydroxylase (TH) immunohistochemistry. |
| The definition of a "touch" is not standardized. | Clearly define what constitutes a wall touch (e.g., full paw contact, weight-bearing). Score touches made with the ipsilateral, contralateral, and both paws.[13] |
Quantitative Data Summary
| Parameter | Animal Model | This compound Dose | Observed Effect | Reference |
| Catalepsy | Rat | High doses | Induction of catalepsy | [1][2] |
| Parkinsonian Symptoms | MPTP-treated monkey | Not specified | Provoked a return of parkinsonian symptoms | [1][2] |
| L-DOPA-Induced Dyskinesia | MPTP-treated squirrel monkey | Not specified | Reduced LIDs but worsened parkinsonism | [4] |
| Cocaine Seeking Behavior | Rat | 1 mg/kg, i.p. | Reduced cocaine-seeking behavior | [1] |
| Self-Administration | Rhesus monkey | Up to 30 µg/kg, i.v. | Not self-administered | [1] |
| Conditioned Place Preference | Rat | 1 mg/kg, i.p. | Produced conditioned place avoidance | [14] |
Detailed Experimental Protocols
Catalepsy Bar Test
-
Apparatus: A horizontal wooden or metal bar (approximately 1 cm in diameter) is fixed at a height of 10-12 cm above a flat surface.[8][9]
-
Procedure:
-
Administer this compound or vehicle to the rats. A positive control group receiving a cataleptogenic agent like haloperidol (e.g., 0.5-2 mg/kg, s.c. or i.p.) should be included.[8][9][15]
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the bar.
-
Start a stopwatch immediately.
-
Measure the latency for the rat to remove both of its forepaws from the bar and place them on the surface below.
-
A cut-off time (e.g., 180 seconds) is typically used.[16]
-
-
Data Analysis: The mean latency to descend is calculated for each treatment group and time point.
Cylinder Test for Forelimb Asymmetry
-
Apparatus: A transparent glass or plexiglass cylinder (e.g., 19-30 cm in diameter and 20 cm in height for rats).[12][17]
-
Procedure:
-
Data Analysis:
-
Review the video recording and count the number of times the rat touches the cylinder wall with its left forepaw, right forepaw, or both forepaws simultaneously during rearing.
-
Calculate the percentage of contralateral (impaired) forelimb use using the formula: (% Contralateral Use) = (Contralateral Touches + 0.5 * Both Touches) / (Total Touches) * 100.
-
Signaling Pathway Diagram
dot
References
- 1. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BP 897, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BP 897, partial dopamine D3 receptor agonists and cocaine [cocaine.wiki]
- 4. Effect of the D3 dopamine receptor partial agonist BP897 [N-[4-(4-(2-methoxyphenyl)piperazinyl)butyl]-2-naphthamide] on L-3,4-dihydroxyphenylalanine-induced dyskinesias and parkinsonism in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Activation of D3 Dopamine Receptors Ameliorates DOI-Induced Head Twitching Accompanied by Changes in Corticostriatal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D3 Receptor Specifically Modulates Motor and Sensory Symptoms in Iron-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalepsy test in rats [protocols.io]
- 11. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencerepository.org [sciencerepository.org]
- 13. Frontiers | Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice [frontiersin.org]
- 14. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. archive.measuringbehavior.org [archive.measuringbehavior.org]
Validation & Comparative
A Comparative Analysis of BP-897 and SB-277011A in Preclinical Addiction Models
For Researchers, Scientists, and Drug Development Professionals
The dopamine D3 receptor has emerged as a significant target in the development of pharmacotherapies for substance use disorders. Its preferential expression in limbic brain regions associated with reward and motivation suggests that modulating its activity could attenuate the reinforcing effects of drugs of abuse and reduce craving and relapse. This guide provides a detailed comparison of two key research compounds targeting the D3 receptor: BP-897, a D3 receptor partial agonist, and SB-277011A, a selective D3 receptor antagonist. We will objectively evaluate their performance in various preclinical addiction models, supported by experimental data, to inform future research and drug development efforts.
Molecular Profile and Pharmacokinetics
A fundamental distinction between this compound and SB-277011A lies in their intrinsic activity at the D3 receptor. This compound acts as a partial agonist, meaning it produces a submaximal response compared to a full agonist, and can also competitively block the binding of full agonists.[1][2] In some experimental systems, it has even demonstrated antagonist properties.[3] In contrast, SB-277011A is a selective antagonist, binding to the D3 receptor without activating it and thereby blocking the effects of endogenous dopamine or other D3 agonists.[4][5]
The receptor binding affinities and pharmacokinetic profiles of these compounds are crucial for interpreting their effects in vivo.
| Compound | Receptor Binding Affinity (Ki, nM) | Selectivity (D2 vs. D3) | Oral Bioavailability | Reference |
| This compound | D3: 0.92, D2: 61, 5-HT1A: 84, α1: 60, α2: 83 | ~70-fold for D3 over D2 | Not published | [1][6] |
| SB-277011A | D3: ~10 (human), D2: ~1000 (human) | ~80-120-fold for D3 over D2 | Rat: 35%, Dog: 43%, Cynomolgus Monkey: 2% | [4][6][7] |
Table 1: Comparative molecular and pharmacokinetic profiles of this compound and SB-277011A.
Performance in Stimulant Addiction Models
Both compounds have been extensively studied for their potential to treat addiction to psychostimulants like cocaine and methamphetamine.
Cocaine Addiction Models
In models of cocaine addiction, both this compound and SB-277011A have demonstrated efficacy in reducing drug-seeking behaviors. This compound has been shown to inhibit cocaine-seeking behavior in rats without producing reinforcement on its own.[1][8] It also reduces cocaine self-administration in rhesus monkeys.[1] SB-277011A has been found to significantly attenuate cocaine self-administration and cocaine-induced reinstatement of drug-seeking behavior.[4][9]
| Experimental Model | Compound | Dose Range | Key Findings | Reference |
| Cocaine Self-Administration (Rats) | SB-277011A | 6-24 mg/kg, i.p. | Dose-dependently lowered the break-point for cocaine self-administration under a progressive-ratio schedule. | [9][10] |
| Cocaine-Seeking Behavior (Rats) | This compound | 1 mg/kg, i.p. | Reduced cocaine-seeking behavior without being self-administered. | [1] |
| Cue-Induced Reinstatement of Cocaine Seeking (Rats) | SB-277011A | 6-24 mg/kg, i.p. | Dose-dependently inhibited cue-induced reinstatement. | [11] |
| This compound | 3 mg/kg, i.p. | Inhibited cue-induced reinstatement. | [11] | |
| Cocaine-Induced Conditioned Place Preference (Rats) | SB-277011A | 3-12 mg/kg, i.p. | Blocked the acquisition of cocaine-induced CPP. | [12] |
| This compound | 1 mg/kg, i.p. | Prevented the establishment of cocaine CPP and impaired its expression. | [13] |
Table 2: Effects of this compound and SB-277011A in preclinical models of cocaine addiction.
Methamphetamine Addiction Models
The efficacy of these compounds extends to methamphetamine addiction models. SB-277011A has been shown to inhibit methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats.[4] Both SB-277011A and this compound have been found to attenuate methamphetamine-enhanced brain stimulation reward.[14][15]
| Experimental Model | Compound | Dose Range | Key Findings | Reference |
| Methamphetamine Self-Administration (Rats) | SB-277011A | Not specified | Significantly lowered the break-point for methamphetamine self-administration under a progressive-ratio schedule. | [4] |
| Methamphetamine-Enhanced Brain Stimulation Reward (Rats) | SB-277011A | 12 mg/kg, i.p. | Attenuated methamphetamine-enhanced BSR. | [14][15] |
| This compound | 0.1-5 mg/kg, i.p. | Dose-dependently attenuated methamphetamine-enhanced BSR. | [14][15] |
Table 3: Effects of this compound and SB-277011A in preclinical models of methamphetamine addiction.
Performance in Nicotine and Opioid Addiction Models
The utility of targeting the D3 receptor has also been explored in nicotine and opioid addiction.
Nicotine Addiction Models
SB-277011A has shown promise in animal models of nicotine dependence, where it has been found to reduce nicotine-enhanced brain reward and the motivational effects of nicotine-paired cues.[16] Interestingly, one study found that SB-277011A, but not this compound, was effective in blocking cue-induced reinstatement of nicotine-seeking, suggesting a potential advantage for a pure antagonist in this context.[17]
| Experimental Model | Compound | Dose Range | Key Findings | Reference |
| Nicotine-Enhanced Brain Stimulation Reward (Rats) | SB-277011A | 1-12 mg/kg, i.p. | Dose-dependently reduced nicotine-enhanced BSR. | [16] |
| Cue-Induced Reinstatement of Nicotine Seeking (Rats) | SB-277011A | 1-10 mg/kg, i.p. | Blocked cue-induced reinstatement. | [17] |
| This compound | Not specified | Did not block cue-induced reinstatement. | [17] |
Table 4: Effects of this compound and SB-277011A in preclinical models of nicotine addiction.
Opioid Addiction Models
The role of D3 receptors in opioid addiction is also an active area of research. Preclinical studies suggest that D3 receptor antagonists may have therapeutic potential. For instance, SB-277011A has been shown to block the expression of heroin-induced conditioned place preference.[18] In contrast, this compound did not significantly alter the establishment or expression of morphine-induced CPP.[13]
| Experimental Model | Compound | Dose Range | Key Findings | Reference |
| Heroin-Induced Conditioned Place Preference (Rats) | SB-277011A | Not specified | Blocked the expression of heroin-induced CPP. | [18] |
| Morphine-Induced Conditioned Place Preference (Rats) | This compound | up to 1 mg/kg, i.p. | Did not significantly alter the establishment or expression of morphine CPP. | [13] |
Table 5: Effects of this compound and SB-277011A in preclinical models of opioid addiction.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of common experimental protocols used to evaluate this compound and SB-277011A.
Self-Administration Paradigm
This model assesses the reinforcing properties of a drug. Animals, typically rats or monkeys, are trained to perform an operant response (e.g., lever pressing) to receive an intravenous infusion of a drug. The rate of responding and the total number of infusions are used as measures of the drug's reinforcing efficacy. To test the effects of this compound or SB-277011A, the compounds are administered prior to the self-administration session. A reduction in responding for the drug of abuse suggests that the test compound has attenuated its reinforcing effects.
Conditioned Place Preference (CPP)
CPP is a model of the rewarding and motivational effects of drugs. The apparatus consists of two or more distinct compartments. During conditioning sessions, animals are confined to one compartment after receiving the drug of abuse and to another compartment after receiving a vehicle injection. On the test day, the animals are allowed to freely explore all compartments, and the time spent in the drug-paired compartment is measured. An increased time spent in the drug-paired compartment indicates a conditioned preference. This compound or SB-277011A can be administered before the conditioning sessions to assess their effect on the acquisition of CPP, or before the test session to evaluate their impact on the expression of CPP.
Reinstatement of Drug-Seeking Behavior
This paradigm models relapse to drug use. Animals are first trained to self-administer a drug. Then, the drug-seeking behavior is extinguished by replacing the drug infusions with saline. Once the responding has decreased to a low level, relapse is triggered by a priming injection of the drug, presentation of drug-associated cues, or exposure to stress. The ability of this compound or SB-277011A to block this reinstated drug-seeking behavior is then assessed.
Visualizing Pathways and Protocols
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.
Conclusion
Both this compound and SB-277011A show considerable promise in preclinical models of addiction, particularly for stimulant use disorders. The partial agonism of this compound and the selective antagonism of SB-277011A offer distinct mechanisms for modulating the dopamine D3 receptor, both of which appear effective in reducing drug-seeking and the rewarding effects of drugs of abuse. However, some studies suggest that the antagonist profile of SB-277011A may be more broadly effective, particularly in models of nicotine and opioid addiction. The choice between a partial agonist and a selective antagonist for clinical development will likely depend on the specific substance of abuse and the desired therapeutic outcome. Further research, including clinical trials, is necessary to translate these promising preclinical findings into effective treatments for addiction in humans.[1][6] It is important to note that while SB-277011A has been a valuable research tool, its poor bioavailability in primates and predicted short half-life have precluded its development for human use.[6]
References
- 1. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. Evidence for antagonist activity of the dopamine D3 receptor partial agonist, BP 897, at human dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BP 897, partial dopamine D3 receptor agonists and cocaine [cocaine.wiki]
- 9. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost-variable-payoff fixed-ratio cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute Administration of SB-277011A, NGB 2904, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistthis compound attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonist this compound attenuate methamphetamine-enhanced brain stimulation reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The selective dopamine D3 receptor antagonist SB-277011A reduces nicotine-enhanced brain reward and nicotine-paired environmental cue functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
BP-897 versus pramipexole for D3 receptor activation
A Comparative Guide to BP-897 and Pramipexole for Dopamine D3 Receptor Activation
Introduction
In the field of neuropharmacology, the dopamine D3 receptor has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. Among the numerous ligands developed to interact with this receptor, this compound and pramipexole are two prominent compounds that exhibit high affinity for the D3 subtype. While both are used extensively in research, they possess distinct pharmacological profiles that dictate their therapeutic potential and experimental applications.
This guide provides an objective comparison of this compound and pramipexole, focusing on their performance in D3 receptor activation. It includes a detailed examination of their binding affinities, functional activities, and the downstream signaling pathways they modulate, supported by experimental data and protocols for key assays.
Data Presentation: Binding Affinity and Functional Activity
The interaction of a ligand with a receptor is characterized by its binding affinity (often expressed as the inhibition constant, Ki) and its functional effect upon binding (agonist, partial agonist, or antagonist). This compound is recognized as a D3-preferring partial agonist or antagonist, depending on the functional assay, while pramipexole is a D3-preferring full agonist.[1][2]
Binding Affinity at Dopamine Receptors
The binding affinities of this compound and pramipexole for human dopamine D2 and D3 receptors are summarized below. A lower Ki value indicates a higher binding affinity.
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2/D3) | References |
| This compound | 0.92 | 61 | ~70-fold | [3][4][5] |
| Pramipexole | 0.5 - 0.97 | 2.2 - 3.9 | ~5 to 8-fold | [6][7][8] |
This compound also displays low affinities for D1 and D4 receptors (Ki > 300 nM) and moderate affinity for certain adrenergic and serotonin receptors.[3][4] Pramipexole is highly selective for the D2 subfamily of receptors with minimal interaction with other receptor types.[2]
Functional Activity Profile
The functional activity of these compounds at the D3 receptor is a key differentiator. Pramipexole acts as a full agonist, meaning it robustly activates the receptor to produce a maximal biological response.[2][9] In contrast, the functional profile of this compound is more complex. It has been described as a partial agonist in some in vitro assays, such as those measuring cAMP inhibition or mitogenesis.[4][5] However, in other functional assays like GTPγS binding, it behaves as an antagonist, potently blocking the effects of full agonists like dopamine.[4][5] This dual characteristic is a critical consideration in its therapeutic application, particularly in contexts like addiction where partial agonism or antagonism is desirable to modulate, rather than fully activate, the dopamine system.[10]
Signaling Pathways
Both this compound and pramipexole exert their effects by binding to the D3 receptor, which is a G protein-coupled receptor (GPCR) belonging to the D2-like family. These receptors are primarily coupled to the Gαi/o class of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and modulates downstream cellular functions.
Caption: D3 receptor Gαi/o-coupled signaling pathway.
Experimental Protocols
The data presented in this guide are typically derived from standardized in vitro assays. Below are detailed methodologies for two key experiments used to characterize D3 receptor ligands.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Objective: To determine the inhibitory constant (Ki) of this compound and pramipexole at the D3 receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone, a common antagonist radioligand for D2-like receptors.[11]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[11]
-
Non-specific binding control: A high concentration (e.g., 1 µM) of a non-labeled, potent D3 antagonist like Haloperidol.[12]
-
Test compounds: Serial dilutions of this compound and pramipexole.
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI).[13]
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Spiperone (typically near its Kd value, e.g., 1-2 nM), and varying concentrations of the test compound (e.g., pramipexole).
-
For total binding wells, no test compound is added. For non-specific binding wells, the non-specific control (Haloperidol) is added.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[11][12]
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.[12]
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cAMP, providing a direct readout of Gαi/o-coupled receptor activation.
-
Objective: To determine the functional potency (EC50) and efficacy of this compound and pramipexole at the D3 receptor.
-
Materials:
-
A whole-cell system, such as CHO-K1 cells stably expressing the human D3 receptor.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA).
-
Forskolin: An adenylyl cyclase activator used to elevate basal cAMP levels, making inhibition by Gαi/o activation easier to measure.[5]
-
Test compounds: Serial dilutions of this compound and pramipexole.
-
A commercial cAMP detection kit (e.g., TR-FRET, AlphaScreen, or ELISA-based).[14][15]
-
A microplate reader compatible with the chosen detection method.
-
-
Procedure:
-
Culture the D3-expressing cells in a suitable microplate (e.g., 384-well) until they reach the desired confluency.
-
Replace the culture medium with the stimulation buffer.
-
Add the test compounds at various concentrations to the wells.
-
Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase.
-
Incubate the plate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for changes in intracellular cAMP levels.[14]
-
Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence or luminescence) proportional to the amount of cAMP present.
-
Read the plate using the appropriate microplate reader.
-
-
Data Analysis:
-
The signal generated is inversely proportional to the D3 receptor activation (since activation inhibits cAMP production).
-
Plot the signal (or calculated % inhibition of the forskolin response) against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the EC50 (potency) and the maximal effect (efficacy) for each compound. A full agonist like pramipexole will produce a large decrease in the cAMP signal, while a partial agonist like this compound will produce a submaximal response. An antagonist would show no effect on its own but would block the effect of an agonist.
-
Conclusion
This compound and pramipexole are both high-affinity ligands for the dopamine D3 receptor, but they differ significantly in their functional activity and selectivity. Pramipexole is a potent, full agonist with moderate selectivity for D3 over D2 receptors, making it an effective therapeutic for conditions associated with dopamine deficiency, such as Parkinson's disease.[16] In contrast, this compound exhibits higher selectivity for the D3 receptor and displays a complex profile of partial agonism and antagonism.[3][4][5] This unique profile makes this compound a valuable research tool and a potential therapeutic for conditions like substance abuse, where modulating rather than fully activating the D3 receptor is hypothesized to be beneficial.[4][10] The choice between these two compounds for research or drug development depends critically on the desired functional outcome at the D3 receptor.
References
- 1. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BP 897, partial dopamine D3 receptor agonists and cocaine [cocaine.wiki]
- 11. mdpi.com [mdpi.com]
- 12. ricerca.uniba.it [ricerca.uniba.it]
- 13. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Pre-clinical studies of pramipexole: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of BP-897 and Other D3 Receptor Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dopamine D3 receptor ligand BP-897 with other notable D3 receptor ligands. This document synthesizes experimental data on binding affinities, functional efficacies, and outlines detailed methodologies for key experimental assays. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of D3 receptor pharmacology.
Introduction to D3 Receptor Ligands and this compound
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in the development of therapeutics for neuropsychiatric disorders, including substance use disorder and schizophrenia. This compound is a well-characterized ligand that exhibits high affinity and selectivity for the D3 receptor. It has been described as a partial agonist or an antagonist depending on the experimental system, highlighting the complexity of its pharmacological profile.[1][2] This guide compares the in vitro pharmacological properties of this compound with a range of other D3 receptor ligands, including agonists, partial agonists, and antagonists, to provide a comprehensive resource for researchers in the field.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of this compound and a selection of other D3 receptor ligands. The data has been compiled from various sources to provide a broad comparative overview.
Table 1: Binding Affinities (Ki, nM) of D3 Receptor Ligands
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 vs D2 Selectivity (fold) |
| This compound | 0.92[1] | 61[1] | ~70[1] |
| Pramipexole | 0.5 - 0.97[3] | 2.2 - 3.9[3] | ~4-8[4] |
| Ropinirole | 2.9 | 29 | 10 |
| 7-OH-DPAT | 0.57[5] | >114[5] | >200[5] |
| Quinpirole | 5.1[6] | 4.8 (high affinity state)[6] | ~1 |
| SB-277011-A | ~11.2 (pKi = 7.95)[7] | ~1120 (pKi = 5.95)[7] | ~100[7][8] |
| Eticlopride | 0.78 - 1.5[9] | 0.23 - 0.26[9] | ~0.3 (higher affinity for D2)[9] |
Note: Ki values can vary between studies depending on the experimental conditions.
Table 2: Functional Efficacy of D3 Receptor Ligands
| Compound | Functional Assay | Receptor | Potency (EC50/IC50, nM) | Efficacy (% of full agonist) | Classification |
| This compound | cAMP Inhibition (forskolin-stimulated) | Human D3 | - | Partial Agonist[1] | Partial Agonist |
| This compound | GTPγS Binding | Human D3 | pIC50 = 9.51[2] | Antagonist[2] | Antagonist |
| Pramipexole | Various functional assays | Human D3 | - | Full Agonist | Full Agonist |
| Ropinirole | Various functional assays | Human D3 | - | Full Agonist | Full Agonist |
| 7-OH-DPAT | Various functional assays | Human D3 | - | Full Agonist | Full Agonist |
| Quinpirole | Various functional assays | Human D3 | - | Full Agonist | Full Agonist |
| SB-277011-A | Microphysiometer | Human D3 | pKb = 8.3[7] | Antagonist[7] | Antagonist |
| Eticlopride | Various functional assays | Human D3 | - | Antagonist/Inverse Agonist[9] | Antagonist/Inverse Agonist |
Note: Functional efficacy data can be highly dependent on the specific assay and cell system used.
D3 Receptor Signaling Pathways
Dopamine D3 receptors primarily couple to the Gi/o family of G proteins. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway is a primary mechanism for measuring the functional activity of D3 receptor ligands.
Beyond the inhibition of cAMP, D3 receptor activation can also lead to the modulation of other signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) and the recruitment of β-arrestin. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.
Caption: Dopamine D3 Receptor Signaling Cascade.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the pharmacological profiles of D3 receptor ligands.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the D3 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-7-OH-DPAT) for binding to the D3 receptor in a cell membrane preparation.
Materials:
-
Cell membranes expressing the human D3 receptor.
-
Radioligand (e.g., [³H]-Spiperone).
-
Non-specific binding control (e.g., Haloperidol or Eticlopride at a high concentration).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Test compounds (serial dilutions).
-
96-well plates.
-
Glass fiber filters (pre-treated with polyethylenimine).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound. For total binding, add only the assay buffer.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Binding Assay.
cAMP Accumulation Assay
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of a test compound at the D3 receptor.
Principle: D3 receptors are Gi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, adenylyl cyclase is stimulated with forskolin, and the ability of a test compound to inhibit this forskolin-stimulated cAMP production is measured.
Materials:
-
Cells stably expressing the human D3 receptor.
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Assay buffer.
-
Test compounds (serial dilutions).
-
384-well plates.
-
Plate reader compatible with the detection kit.
Procedure:
-
Seed the D3 receptor-expressing cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
For agonist testing: Add the test compound at various concentrations to the cells and incubate for a specified time.
-
For antagonist testing: Pre-incubate the cells with the test compound before adding a known D3 receptor agonist (at its EC80 concentration).
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 30-60 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit and plate reader.
-
Data Analysis: For agonists, plot the cAMP levels against the compound concentration to determine the EC50 and maximal efficacy. For antagonists, determine the IC50 by measuring the inhibition of the agonist response.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the D3 receptor upon ligand binding.
Principle: This assay utilizes engineered cell lines that co-express the D3 receptor fused to one component of a reporter enzyme and β-arrestin fused to the complementary component. Ligand-induced receptor activation brings the two components into proximity, reconstituting the enzyme activity, which is then measured.
Materials:
-
Engineered cell line co-expressing a tagged D3 receptor and tagged β-arrestin (e.g., PathHunter® cells).
-
Assay buffer and substrate for the reporter enzyme.
-
Test compounds (serial dilutions).
-
384-well white, solid-bottom plates.
-
Luminometer or other appropriate plate reader.
Procedure:
-
Seed the engineered cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Add the test compounds to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagent containing the enzyme substrate.
-
Incubate at room temperature in the dark for a specified time (e.g., 60 minutes).
-
Measure the luminescence or other signal using a plate reader.
-
Data Analysis: Plot the signal against the compound concentration to generate a dose-response curve and determine the EC50 and maximal efficacy for β-arrestin recruitment.
Conclusion
This compound is a high-affinity D3 receptor ligand with a complex functional profile, exhibiting partial agonism or antagonism depending on the cellular context and signaling pathway being investigated. Its high selectivity for the D3 over the D2 receptor makes it a valuable tool for dissecting the roles of the D3 receptor in various physiological and pathological processes. This guide provides a comparative framework for researchers to evaluate the efficacy of this compound in relation to other D3 receptor ligands. The provided experimental protocols and pathway diagrams serve as a foundational resource for the design and interpretation of studies aimed at further characterizing the pharmacology of the dopamine D3 receptor.
References
- 1. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D3 receptor partial agonist, BP 897, is an antagonist at human dopamine D3 receptors and at rat somatodendritic dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptors labelled by [3H]quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
Validating BP-897's Selectivity for the Dopamine D3 Receptor Over the Serotonin 5-HT1A Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BP-897's activity at the dopamine D3 receptor versus the serotonin 5-HT1A receptor. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to comprehensively validate this compound's D3 receptor selectivity.
Data Presentation: A Quantitative Comparison
The selectivity of this compound for the dopamine D3 receptor over the serotonin 5-HT1A receptor is substantiated by a significant difference in its binding affinity and functional potency. The following table summarizes the key quantitative data from in vitro pharmacological assays.
| Parameter | Dopamine D3 Receptor | Serotonin 5-HT1A Receptor | Selectivity (D3 vs. 5-HT1A) |
| Binding Affinity (Ki) | 0.92 nM[1][2][3] | 84 nM[1][2][3] | ~91-fold |
| Functional Activity | Partial Agonist / Antagonist[1][2][3] | Data not available | - |
| Functional Potency (pIC50) | 9.51 (in GTPγS binding assay)[2][3] | Data not available | - |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human dopamine D3 and serotonin 5-HT1A receptors.
General Protocol Outline:
-
Membrane Preparation:
-
Crude membranes are prepared from cell lines stably expressing the recombinant human dopamine D3 receptor (e.g., CHO or HEK293 cells) or the human 5-HT1A receptor.[4][5]
-
Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[6]
-
-
Competitive Binding Assay:
-
A fixed concentration of a specific radioligand (e.g., [³H]spiperone for the D3 receptor) is incubated with the receptor-containing membranes.[4][5]
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 30°C) for a set duration (e.g., 60 or 120 minutes) to reach equilibrium.[4][5]
-
Non-specific binding is determined in the presence of a high concentration of a known, potent ligand for the target receptor (e.g., haloperidol or (+)-butaclamol for the D3 receptor).[4][5]
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.[6]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[6]
-
The radioactivity retained on the filters is quantified using a scintillation counter.[6]
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays: GTPγS Binding and cAMP Accumulation
Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or partial agonist at a receptor and to quantify its potency (EC50 or IC50). Both the dopamine D3 and serotonin 5-HT1A receptors are Gαi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
1. [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins following receptor stimulation.
Objective: To assess the functional activity and potency of this compound at the dopamine D3 receptor.
General Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing the D3 receptor are prepared as described for the radioligand binding assay.
-
Assay Procedure:
-
Membranes are incubated in an assay buffer containing GDP, MgCl₂, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[7]
-
For agonist-mode testing, increasing concentrations of this compound are added.
-
For antagonist-mode testing, a fixed concentration of a known D3 agonist (e.g., quinpirole) is added along with increasing concentrations of this compound.[2]
-
The reaction is incubated at 30°C for 60 minutes.[7]
-
-
Termination and Detection: The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.[7]
-
Data Analysis: The data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values. For this compound at the D3 receptor, it was found to inhibit the agonist-induced stimulation of [³⁵S]GTPγS binding, indicating antagonist activity in this assay format.[2][3]
2. Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the downstream effect of Gαi/o-coupled receptor activation.
Objective: To determine the functional effect of this compound at the 5-HT1A receptor.
General Protocol Outline:
-
Cell Culture: Whole cells expressing the 5-HT1A receptor are used.
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin, a direct activator of adenylyl cyclase, is added to stimulate cAMP production.[8]
-
Increasing concentrations of the test compound (this compound) are added. An agonist would inhibit forskolin-stimulated cAMP accumulation, while an antagonist would block the inhibitory effect of a known 5-HT1A agonist.
-
The incubation is carried out for a specified time at 37°C.[8]
-
-
Detection: The reaction is stopped, and the intracellular cAMP levels are measured using various detection technologies, such as HTRF, AlphaScreen, or ELISA.[9][10]
-
Data Analysis: The concentration-response curves are plotted to determine the EC50 or IC50 values.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for determining receptor selectivity.
Caption: Signaling pathways of D3 and 5-HT1A receptors.
Caption: Experimental workflow for selectivity validation.
References
- 1. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BP 897, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of BP-897 and Ropinirole on Motor Function: A Guide for Researchers
An objective comparison of the dopamine D3 receptor partial agonist BP-897 and the D2/D3 receptor agonist ropinirole, focusing on their distinct effects on motor control in preclinical and clinical models of Parkinson's disease.
This guide provides a detailed comparative analysis of this compound and ropinirole, two dopamine receptor ligands with differing pharmacological profiles and consequently, divergent effects on motor function. While ropinirole is an established therapy for improving motor symptoms in Parkinson's disease (PD), preclinical evidence suggests this compound may exacerbate these symptoms, despite showing potential in mitigating treatment-induced side effects. This analysis is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for Parkinson's disease and related motor disorders.
Executive Summary: Contrasting Effects on Motor Function
The fundamental difference between this compound and ropinirole lies in their mechanism of action and resultant impact on motor control.
-
Ropinirole , a full agonist at D2 and D3 dopamine receptors, effectively mimics the action of dopamine to alleviate motor deficits.[1][2] Preclinical studies in primate models of Parkinson's disease demonstrate its ability to reverse motor and behavioral deficits, while extensive clinical data confirms its efficacy in improving motor function in patients with both early and advanced PD.[3][4][5]
-
This compound , a partial agonist with high selectivity for the D3 dopamine receptor, presents a more complex profile. Preclinical studies in primate models indicate that while this compound can reduce L-DOPA-induced dyskinesias (a common side effect of long-term levodopa therapy), this benefit comes at the cost of worsening the underlying parkinsonian motor symptoms.[6] This suggests that this compound lacks intrinsic antiparkinsonian efficacy and may even interfere with the therapeutic effects of standard treatments.
Data Presentation: Preclinical and Clinical Findings
The following tables summarize the quantitative data from key preclinical and clinical studies, highlighting the opposing effects of this compound and ropinirole on motor function and side effects.
Table 1: Preclinical Efficacy in MPTP-Treated Primate Models of Parkinson's Disease
| Compound | Model | Dosage | Effect on Parkinsonian Motor Symptoms | Effect on L-DOPA-Induced Dyskinesia (LID) | Citation(s) |
| This compound | MPTP-treated squirrel monkeys | Not specified | Worsened antiparkinsonian effect of L-DOPA | Significantly reduced overall dyskinesia (AUC) | [6] |
| Ropinirole | MPTP-treated common marmosets | 0.1-3 mg/kg, PO | Dose-dependently increased motor activity and reversed akinesia | Did not induce obvious dyskinesia with chronic administration | [1] |
| Ropinirole | VMT-lesioned cynomolgus monkeys | ED₅₀: 0.18 mg/kg | Potent inhibitor of parkinsonian tremors | Not specified | [3][7] |
MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a neurotoxin used to induce parkinsonism in animal models. VMT: Ventromedial Tegmentum. AUC: Area Under the Curve. ED₅₀: Half maximal effective dose.
Table 2: Clinical Efficacy of Ropinirole in Parkinson's Disease Patients
| Study | Patient Population | Ropinirole Dosage | Primary Outcome Measure | Result | Citation(s) |
| STRONG Study | Advanced PD (adjunct to levodopa) | Mean: 7.12 mg/day | Mean reduction in UPDRS Total Motor Score | -9.5 (Ropinirole) vs. -4.5 (Placebo); P = 0.00001 | [3] |
| Ropinirole Study Group | Early PD (monotherapy) | Titrated up to 8 mg tid | Percentage improvement in UPDRS Motor Score | +24% (Ropinirole) vs. -3% (Placebo); P < 0.001 |
UPDRS: Unified Parkinson's Disease Rating Scale.
Signaling Pathways and Mechanisms of Action
The divergent effects of this compound and ropinirole can be attributed to their distinct interactions with the dopamine receptor system, particularly the D2 and D3 subtypes, which are critical for motor control.
-
Ropinirole acts as a full agonist at both D2 and D3 receptors. By robustly stimulating these receptors in the striatum, it compensates for the dopamine deficiency characteristic of Parkinson's disease, thereby restoring motor function.[2]
-
This compound is a partial agonist at D3 receptors. In a dopamine-depleted state, a partial agonist provides only a sub-maximal response compared to a full agonist like dopamine or ropinirole. This limited stimulation is insufficient to produce an antiparkinsonian effect. Furthermore, when co-administered with L-DOPA, this compound may compete with the more efficacious dopamine (derived from L-DOPA) for receptor binding, leading to a net reduction in dopaminergic signaling and a worsening of motor symptoms.
Figure 1. Signaling pathways of Ropinirole and this compound.
Experimental Protocols
MPTP-Induced Parkinsonism in Non-Human Primates
This is the gold-standard preclinical model for evaluating antiparkinsonian therapies as it closely mimics the motor symptoms and neurochemical deficits of human Parkinson's disease.[8]
-
Subjects: Commonly used species include macaques (Macaca mulatta), squirrel monkeys (Saimiri sciureus), and common marmosets (Callithrix jacchus).[9]
-
Induction of Parkinsonism: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered systemically (intravenously, intramuscularly, or subcutaneously) over a period of days to weeks.[8] This leads to the selective destruction of dopaminergic neurons in the substantia nigra.
-
Behavioral Assessment: Motor deficits are quantified using a standardized parkinsonian rating scale for primates. This involves scoring animals on posture, gait, bradykinesia (slowness of movement), tremor, and balance.[9]
-
Drug Administration: Test compounds (e.g., this compound, ropinirole) and/or L-DOPA are administered orally (gavage) or via injection.
-
Evaluation of Efficacy: Behavioral assessments are conducted at baseline (post-MPTP, pre-drug) and at multiple time points after drug administration to determine the extent and duration of motor symptom improvement or worsening. For studies on dyskinesia, animals are first primed with chronic L-DOPA treatment to induce abnormal involuntary movements, which are then rated on a specific dyskinesia scale.[6]
Figure 2. Workflow for testing compounds in MPTP primates.
Unified Parkinson's Disease Rating Scale (UPDRS)
The UPDRS is the most widely used clinical scale to assess the severity and progression of Parkinson's disease. The Motor Examination (Part III) is critical for evaluating the efficacy of motor-targeted therapies.
-
Administration: The scale is administered by a trained clinician who scores the patient on 18 items related to motor function.
-
Scoring: Each item is scored on a 5-point scale (0-4), where 0 represents normal function and 4 represents severe impairment.
-
Key Motor Items Assessed:
-
Speech
-
Facial Expression
-
Rest Tremor (amplitude and constancy)
-
Action or Postural Tremor
-
Rigidity (neck and limbs)
-
Finger Taps (speed and amplitude)
-
Hand Movements
-
Pronation-Supination Movements of Hands
-
Leg Agility
-
Arising from Chair
-
Gait and Posture
-
Postural Stability
-
Body Bradykinesia and Hypokinesia
-
The total motor score is the sum of all item scores, with a lower score indicating better motor function.
Conclusion and Future Directions
The available evidence clearly delineates the opposing effects of this compound and ropinirole on motor function in the context of Parkinson's disease.
-
Ropinirole is a proven, effective antiparkinsonian agent that improves motor function by acting as a full agonist at D2/D3 receptors.
-
This compound , a D3 partial agonist, lacks antiparkinsonian efficacy and can antagonize the motor benefits of L-DOPA. Its potential utility in reducing dyskinesia is overshadowed by its detrimental effect on core motor symptoms.
This comparative analysis underscores the critical importance of receptor subtype selectivity and the nature of agonist activity (full vs. partial) in the development of therapies for Parkinson's disease. While targeting the D3 receptor remains an area of interest, particularly for non-motor symptoms or mitigating side effects, compounds with a pharmacological profile similar to this compound are unlikely to be viable for improving the primary motor deficits of the disease. Future research should focus on developing D3-selective compounds that do not compromise the essential D2-mediated motor benefits of current dopaminergic therapies.
References
- 1. Procedure for assessing the behavioral effects of novel anti-parkinsonian drugs in normal and MPTP-treated marmosets following central microinfusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of ropinirole on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. Ropinirole therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the D3 dopamine receptor partial agonist BP897 [N-[4-(4-(2-methoxyphenyl)piperazinyl)butyl]-2-naphthamide] on L-3,4-dihydroxyphenylalanine-induced dyskinesias and parkinsonism in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative evaluation of MPTP-treated nonhuman parkinsonian primates in the HALLWAY task - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: BP-897 vs. Buspirone in Models of Anxiety
For researchers and drug development professionals, the quest for novel anxiolytics with improved efficacy and tolerability is a continuous endeavor. This guide provides a detailed, objective comparison of the preclinical profiles of BP-897, a dopamine D3 receptor partial agonist, and buspirone, a clinically established anxiolytic acting primarily on the serotonin 5-HT1A receptor. By examining their performance in established rodent models of anxiety and elucidating their distinct mechanisms of action, this document aims to provide valuable insights for further research and development.
At a Glance: Key Pharmacological Distinctions
| Feature | This compound | Buspirone |
| Primary Mechanism | Partial agonist at dopamine D3 receptors | Partial agonist at serotonin 5-HT1A receptors |
| Receptor Selectivity | High selectivity for D3 over D2 receptors | Also shows weak antagonist activity at dopamine D2 receptors |
| Anxiolytic Profile | Demonstrated in elevated plus-maze and conflict tests | Variable efficacy in elevated plus-maze; effective in light-dark box and other models |
Performance in Preclinical Anxiety Models
The anxiolytic potential of both this compound and buspirone has been evaluated in various behavioral paradigms in rodents. These models are designed to elicit anxiety-like behaviors that can be modulated by anxiolytic compounds.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Quantitative Data from Representative Studies:
| Compound | Species | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Citation |
| Vehicle | Rat | - | 15.8 ± 4.3 | 19.7 ± 2.6 | [1] |
| This compound | Rat | 0.5 | Data not explicitly provided as percentage, but showed significant anxiolytic-like effects | Data not explicitly provided as percentage, but showed significant anxiolytic-like effects | |
| Vehicle | Mouse | - | ~20 | ~25 | [2] |
| Buspirone | Mouse | 2.0 | ~35 | ~35 | [2] |
| Buspirone | Mouse | 4.0 | ~40 | ~40 | [2] |
Note: Data for this compound and buspirone in the EPM are collated from different studies and should be interpreted with caution due to variations in experimental conditions.
Light-Dark Box Test
This model is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment.
Quantitative Data from a Representative Study:
| Compound | Species | Dose (mg/kg, i.p.) | Time in Light Compartment (s, Mean) | Citation |
| Vehicle | Mouse | - | ~75 | [3] |
| Buspirone | Mouse | 3.16 | ~125 | [3] |
| Buspirone | Mouse | 10.0 | ~150 | [3] |
| Buspirone | Mouse | 17.8 | ~160 | [3] |
Note: Specific quantitative data for this compound in the light-dark box test was not available in the searched literature.
Vogel Conflict Test
This test assesses anxiolytic activity by measuring the ability of a drug to reinstate drinking behavior in water-deprived rats that is suppressed by punishment (electric shock).
Quantitative Data from a Representative Study:
| Compound | Species | Dose (mg/kg) | Number of Shocks Accepted (Mean) | Citation |
| Vehicle | Rat | - | ~5 | [4] |
| This compound | Rat | 0.5 | ~12 | [4] |
| Diazepam (Reference) | Rat | 5.0 | ~15 | [4] |
Note: Buspirone has been reported to be inactive in the Vogel conflict test in some studies.[5]
Experimental Protocols
Elevated Plus-Maze Test
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed by high walls. The dimensions for rats are approximately 50 cm long and 10 cm wide for each arm, with the closed arms having 40 cm high walls. For mice, the dimensions are proportionally smaller.[6][7]
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
The drug (this compound, buspirone, or vehicle) is administered at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Each animal is placed in the center of the maze, facing an open arm.[6]
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded using a video camera mounted above the maze.
-
The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in both arm types. An increase in these parameters is indicative of an anxiolytic effect.[1]
-
The maze is cleaned thoroughly between each trial to eliminate olfactory cues.[6]
Light-Dark Box Test
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment. The compartments are connected by an opening allowing free passage. The light compartment is typically illuminated to around 400 lux.[8][9]
Procedure:
-
Animals are habituated to the testing room prior to the experiment.
-
The drug or vehicle is administered at a predetermined time before testing.
-
Each animal is placed in the center of the light compartment, facing away from the opening to the dark compartment.[10]
-
The animal is allowed to explore the apparatus for a 5 to 10-minute period.[10]
-
A video camera records the session for later analysis.
-
The primary measure of anxiety is the time spent in the light compartment. Anxiolytic compounds are expected to increase this duration. Other measures include the number of transitions between compartments and locomotor activity.[8]
-
The apparatus is cleaned between each animal.
Mechanisms of Action and Signaling Pathways
The anxiolytic effects of this compound and buspirone are mediated by distinct neurochemical pathways.
This compound: A Dopamine D3 Receptor Partial Agonist
This compound exhibits high affinity and selectivity for the dopamine D3 receptor, where it acts as a partial agonist. D3 receptors are predominantly located in limbic brain regions associated with emotion and reward. As a partial agonist, this compound provides a modulatory effect on dopaminergic signaling. In states of low dopamine, it can increase signaling, while in states of excessive dopamine, it can act as a functional antagonist. This modulation of the mesolimbic dopamine system is thought to underlie its anxiolytic and anti-addictive properties. The D3 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12]
Buspirone: A Serotonin 5-HT1A Receptor Partial Agonist
Buspirone's primary mechanism of action is as a partial agonist at serotonin 5-HT1A receptors. These receptors are found both presynaptically on serotonergic neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions, including the hippocampus and amygdala. As a partial agonist, buspirone's effect depends on the ambient level of serotonin. In high serotonin states, it acts as a functional antagonist, while in low serotonin states, it has a net agonistic effect. The 5-HT1A receptor is coupled to Gi/o proteins, and its activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This results in hyperpolarization and reduced firing of the neuron.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. if-pan.krakow.pl [if-pan.krakow.pl]
- 5. Effects of psychoactive drugs in the Vogel conflict test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light-dark box test - Wikipedia [en.wikipedia.org]
- 9. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of BP-897 and Aripiprazole: A Head-to-Head Examination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of BP-897 and aripiprazole, two compounds with significant interactions at dopamine receptors. While both exhibit partial agonist activity, their distinct receptor affinity profiles and functional characteristics suggest different therapeutic potentials. This document synthesizes available preclinical data to offer an objective comparison of their performance, supported by detailed experimental methodologies.
At a Glance: Key Pharmacological Distinctions
This compound is a potent and selective partial agonist for the dopamine D3 receptor, with significantly lower affinity for the D2 receptor.[1][2] In contrast, aripiprazole is a well-established atypical antipsychotic that acts as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the 5-HT2A receptor.[3][4][5] These fundamental differences in their primary targets underpin their varying pharmacological effects and potential clinical applications.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and aripiprazole at key dopamine and serotonin receptors. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | This compound | Aripiprazole |
| Dopamine D2 | 61[6] | 0.34[3] |
| Dopamine D3 | 0.92[1][6] | 0.8[3] |
| Serotonin 5-HT1A | 84[1] | 1.7[3] |
| Serotonin 5-HT2A | >1000 | 3.4[3] |
| Serotonin 5-HT2B | >1000 | 0.36[3] |
| Adrenergic α1 | 60[1] | - |
| Adrenergic α2 | 83[1] | - |
Table 2: Functional Activity (EC50/IC50, nM and % Intrinsic Activity)
| Assay | Compound | Receptor | EC50/pEC50 | Intrinsic Activity (% of full agonist) |
| [³⁵S]GTPγS Binding | Aripiprazole | Dopamine D2L | pEC50: 8.56[7] | 25.6% (relative to apomorphine)[7] |
| [³⁵S]GTPγS Binding | This compound | Dopamine D3 | pIC50: 9.51 (inhibits agonist binding)[1][2] | Partial agonist/antagonist activity reported[1][2] |
| Ca²⁺ Signaling | Aripiprazole | Serotonin 5-HT2C (VNI isoform) | EC50: 1070, IC50: 281[8] | Dual agonist/antagonist profile[8] |
In Vivo Efficacy: Preclinical Models of Cocaine Seeking
Both this compound and aripiprazole have been investigated for their potential to modulate the reinforcing effects of cocaine.
Table 3: Effects on Cocaine Self-Administration in Rodents
| Compound | Dose Range | Effect |
| This compound | 0.5 - 1 mg/kg | Impaired expression of cocaine-induced conditioned place preference (CPP)[9] |
| This compound | 1 mg/kg | Reduced cocaine-seeking behavior[1] |
| Aripiprazole (acute) | 0.2 - 0.4 mg/kg (oral) | Dose-dependently decreased cocaine self-administration in mice[10] |
| Aripiprazole (acute) | 0.56 mg/kg/hr (infusion) | Significantly reduced cocaine self-administration in rats[11] |
| Aripiprazole (chronic) | - | Failed to decrease cocaine self-administration in rats[11][12] |
Experimental Protocols
Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from cells expressing the target receptor (e.g., CHO or HEK cells) or from specific brain regions.[13]
-
Assay Setup: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2/D3 receptors) and varying concentrations of the unlabeled test compound (this compound or aripiprazole).[14]
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[14]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.[13]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding, determined in the presence of a high concentration of an unlabeled standard, is subtracted from total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To measure the functional activity of a compound (agonist, partial agonist, or antagonist) at a G-protein coupled receptor (GPCR).
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.[15]
-
Assay Setup: In a 96-well plate, membranes are incubated with the test compound at various concentrations in the presence of GDP.[16]
-
Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[16]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding to G-proteins.[16]
-
Termination and Filtration: The assay is terminated by rapid filtration through filter plates to separate bound from free [³⁵S]GTPγS.[16]
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.[17]
-
Data Analysis: The data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax) relative to a full agonist.[17]
Cocaine Self-Administration and Reinstatement Model in Rats
Objective: To evaluate the effect of a test compound on the motivation to take cocaine and on relapse-like behavior.
Methodology:
-
Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein.[18]
-
Acquisition of Self-Administration: Rats are placed in operant chambers equipped with two levers. Pressing the "active" lever results in an intravenous infusion of cocaine, often paired with a cue (e.g., a light and/or tone). The "inactive" lever has no programmed consequences. Sessions are typically conducted daily.[18]
-
Extinction: Once a stable pattern of self-administration is established, the cocaine and associated cues are withheld. Lever pressing typically decreases over several sessions.
-
Reinstatement (Testing): After extinction, relapse-like behavior is triggered by a priming injection of cocaine, presentation of the conditioned cues, or a stressor. The test compound (this compound or aripiprazole) is administered before the reinstatement session to assess its ability to block the resumption of lever pressing.[19]
-
Data Collection: The number of presses on the active and inactive levers is recorded throughout all phases of the experiment.
Visualizations
Caption: Simplified signaling pathways for this compound and aripiprazole at D3 and D2 receptors.
Caption: General experimental workflow for preclinical evaluation.
Caption: Logical relationship of partial agonism at dopamine receptors.
References
- 1. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BP 897, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aripiprazole - Wikipedia [en.wikipedia.org]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. Partial agonist properties of the antipsychotics SSR181507, aripiprazole and bifeprunox at dopamine D2 receptors: G protein activation and prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct functional profiles of aripiprazole and olanzapine at RNA edited human 5-HT2C receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aripiprazole blocks acute self-administration of cocaine and is not self-administered in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of acute and chronic aripiprazole treatment on choice between cocaine self-administration and food under a concurrent schedule of reinforcement in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of acute and chronic aripiprazole treatment on choice between cocaine self-administration and food under a concurrent schedule of reinforcement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jove.com [jove.com]
A Cross-Species Comparative Analysis of BP-897 Efficacy in Models of Cocaine and Nicotine Seeking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of BP-897, a selective dopamine D3 receptor partial agonist, across different animal species in models of cocaine and nicotine addiction. The data presented herein is intended to offer an objective overview of this compound's performance against alternative compounds, supported by detailed experimental methodologies.
Mechanism of Action and Rationale
This compound exhibits a high affinity and selectivity for the dopamine D3 receptor over the D2 receptor.[1][2][3] Its unique profile as a partial agonist suggests it may modulate dopamine signaling in the brain's reward pathways, which are critically implicated in substance use disorders. The rationale for its use in addiction is to reduce the rewarding effects of drugs of abuse and to mitigate craving and relapse, without producing significant intrinsic rewarding effects itself.[1][2]
Quantitative Efficacy Comparison
The following tables summarize the dose-dependent efficacy of this compound and comparator compounds in rodent models of cocaine and nicotine seeking.
Table 1: Efficacy in Attenuating Cue-Induced Reinstatement of Cocaine-Seeking Behavior in Rats
| Compound | Dose (mg/kg, i.p.) | Route of Administration | Inhibition of Reinstatement (%) | Reference |
| This compound | 0.1 | i.p. | No significant effect | [4] |
| 1.0 | i.p. | No significant effect | [4] | |
| 3.0 | i.p. | ~70% | [4] | |
| SB-277011-A | 6.0 | i.p. | ~35% | [4] |
| 12.0 | i.p. | ~65% | [4] | |
| 24.0 | i.p. | ~85% | [4] | |
| NGB 2904 | 0.1 | i.p. | ~45% | [4] |
| 1.0 | i.p. | ~30% | [4] | |
| 5.0 | i.p. | ~70% | [4] |
Table 2: Efficacy in Attenuating Cue-Induced Reinstatement of Nicotine-Seeking Behavior in Rats
| Compound | Dose (mg/kg, i.p.) | Route of Administration | Effect on Reinstatement | Reference |
| This compound | Not specified | i.p. | No significant effect | [5] |
| SB-277011-A | 1.0 - 10.0 | i.p. | Significant blockade | [5] |
Cross-Species Observations
In rats , this compound has been shown to reduce cocaine-seeking behavior, particularly at higher doses.[4] However, its efficacy in nicotine-seeking models appears to be limited compared to D3 receptor antagonists like SB-277011-A.[5]
In rhesus monkeys , this compound was not self-administered, indicating a low abuse potential.[1][2] Furthermore, it has been shown to reduce cocaine self-administration in this species.[1][2] In squirrel monkeys, however, this compound was found to reduce L-DOPA-induced dyskinesias at the cost of diminishing the antiparkinsonian effects of L-dopa.[6]
It is important to note that detailed pharmacokinetic and toxicological data for this compound in these species have not been extensively published.[1][2]
Experimental Protocols
Cocaine Self-Administration and Cue-Induced Reinstatement in Rats
This experimental paradigm is designed to model the voluntary intake of a drug and the subsequent relapse to drug-seeking behavior triggered by environmental cues.
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, a house light, and an infusion pump connected to a swivel for intravenous drug delivery.
Procedure:
-
Catheter Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition of Cocaine Self-Administration:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion) paired with the presentation of a discrete cue complex (e.g., illumination of the cue light and a tone).
-
Pressing the "inactive" lever has no programmed consequences.
-
Training continues for a set number of days (e.g., 14 days) until stable responding is achieved.[7]
-
-
Extinction:
-
Following acquisition, cocaine is no longer available.
-
Pressing the active lever no longer results in cocaine infusion or the presentation of the cue complex.
-
Extinction sessions continue until responding on the active lever decreases to a predefined criterion (e.g., ≤ 15 presses for two consecutive days).[8]
-
-
Cue-Induced Reinstatement Test:
-
After extinction, rats are returned to the operant chambers.
-
Pressing the active lever now results in the presentation of the previously cocaine-paired cues (light and tone) but no cocaine infusion.
-
An increase in responding on the active lever compared to the end of the extinction phase is considered reinstatement of drug-seeking behavior.[4][9]
-
Test compounds (e.g., this compound, SB-277011-A, NGB 2904) are administered prior to the reinstatement test to evaluate their efficacy in blocking cue-induced drug-seeking.
-
Nicotine Self-Administration and Cue-Induced Reinstatement in Rats
This model is similar to the cocaine paradigm but adapted for the self-administration of nicotine.
Procedure:
-
Catheter Implantation: As described for the cocaine model.
-
Acquisition of Nicotine Self-Administration:
-
Extinction:
-
Nicotine and the associated cues are withheld until lever pressing decreases to a stable low level.[8]
-
-
Cue-Induced Reinstatement Test:
-
Presentation of the nicotine-paired cues contingent on active lever pressing is used to reinstate seeking behavior.[5]
-
The effects of pre-treatment with compounds like this compound and SB-277011-A on the level of reinstatement are measured.
-
Cocaine Self-Administration in Rhesus Monkeys
This model provides a translationally relevant paradigm to assess the reinforcing effects of drugs and the potential of therapeutic candidates.
Procedure:
-
Catheter Implantation: Monkeys are surgically fitted with a chronic indwelling intravenous catheter.
-
Training:
-
Monkeys are trained to respond on a lever for food reinforcement under a specific schedule (e.g., Fixed Ratio 30).
-
Once responding is stable, cocaine infusions are substituted for food rewards.
-
-
Cocaine Self-Administration Sessions:
-
Sessions are conducted daily.
-
Responding on the lever delivers an intravenous infusion of cocaine (e.g., 0.1 mg/kg/infusion).[11]
-
A time-out period follows each infusion.
-
-
Testing of Therapeutic Compounds:
-
The effects of a test compound like this compound on the rate of cocaine self-administration are evaluated by administering it before the session.
-
Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Dopamine D3 receptor.
Experimental Workflow for Reinstatement Studies
Caption: General experimental workflow for drug-seeking reinstatement studies.
Logical Relationship of Compound Effects
Caption: Comparative effects of this compound and SB-277011-A on drug-seeking.
References
- 1. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BP 897, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. Acute Administration of SB-277011A, NGB 2904, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective dopamine D3 receptor antagonist SB 277011-A, but not the partial agonist BP 897, blocks cue-induced reinstatement of nicotine-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the D3 dopamine receptor partial agonist BP897 [N-[4-(4-(2-methoxyphenyl)piperazinyl)butyl]-2-naphthamide] on L-3,4-dihydroxyphenylalanine-induced dyskinesias and parkinsonism in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute administration of SB-277011A, NGB 2904, or BP 897 inhibits cocaine cue-induced reinstatement of drug-seeking behavior in rats: role of dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Cocaine Self-Administration in Rhesus Monkeys: Impact on Associative Learning, Cognitive Control, and Working Memory - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key BP-897 Findings in Addiction Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for BP-897, a selective dopamine D3 receptor partial agonist, with alternative D3 receptor antagonists in the context of addiction research. The data presented herein is collated from key studies to facilitate a clear, objective comparison of their performance in established animal models of addiction. Detailed experimental methodologies and signaling pathways are provided to support the replication and extension of these findings.
Executive Summary
This compound has demonstrated efficacy in reducing drug-seeking behavior in preclinical models of cocaine and methamphetamine addiction. Its unique profile as a partial agonist at the dopamine D3 receptor (D3R) has positioned it as a compound of interest for medication development. This guide compares the effects of this compound with those of selective D3R antagonists, such as SB-277011A and NGB 2904, across various behavioral paradigms. The data suggests that while both partial agonists and antagonists at the D3R can attenuate addiction-related behaviors, their pharmacological profiles and dose-response relationships exhibit important differences.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from key comparative studies investigating the effects of this compound and alternative D3R antagonists on addiction-related behaviors.
Table 1: Effect of D3 Receptor Ligands on Methamphetamine-Enhanced Brain Stimulation Reward (BSR) [1][2]
| Compound | Dose (mg/kg, i.p.) | Effect on Methamphetamine-Enhanced BSR | Effect on BSR Alone |
| This compound | 0.1 - 5 | Dose-dependent attenuation | No effect at lower doses; inhibition at 10 mg/kg |
| SB-277011A | 12 | Significant attenuation | No effect |
| 24 | No significant attenuation (U-shaped dose-response) | No effect | |
| NGB 2904 | 0.1 - 1.0 | Significant attenuation | No effect |
| 10 | No significant attenuation (U-shaped dose-response) | No effect |
Table 2: Effect of D3 Receptor Ligands on Cue-Induced Reinstatement of Cocaine-Seeking Behavior [3]
| Compound | Dose (mg/kg, i.p.) | Inhibition of Reinstatement |
| This compound | 0.1 | No significant effect |
| 1 | No significant effect | |
| 3 | ~70% | |
| SB-277011A | 6 | ~35% |
| 12 | ~65% | |
| 24 | ~85% | |
| NGB 2904 | 0.1 | ~45% |
| 1.0 | ~30% | |
| 5.0 | ~70% |
Table 3: Effect of this compound on Cocaine-Induced Conditioned Place Preference (CPP) [4]
| Treatment Condition | Dose (mg/kg, i.p.) | Effect on CPP |
| This compound alone | 0.05 - 2 | Did not induce CPP; 1 mg/kg induced conditioned place aversion |
| This compound + Cocaine (during conditioning) | 1 | Prevented establishment of cocaine CPP |
| This compound + Cocaine (before test) | 0.5 - 1 | Impaired expression of cocaine CPP |
Table 4: Effect of this compound on Cocaine Self-Administration [5][6]
| Animal Model | Dose | Effect |
| Rats | 1 mg/kg, i.p. | Reduces cocaine-seeking behavior |
| Rhesus Monkeys | 0.3 - 30 µg/kg, i.v. | Not self-administered; reduces cocaine self-administration |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to aid in the replication of these findings.
Brain Stimulation Reward (BSR) Paradigm[1]
-
Objective: To assess the effect of compounds on the rewarding properties of methamphetamine.
-
Apparatus: Operant conditioning chambers equipped with a response lever and a stimulating electrode implanted in the medial forebrain bundle.
-
Procedure:
-
Training: Rats are trained to press a lever to receive electrical stimulation.
-
Baseline Determination: A rate-frequency curve is generated to determine the brain-reward threshold (θ₀), the frequency at which the rat will reliably self-stimulate.
-
Drug Administration: Methamphetamine (or saline) is administered, followed by the test compound (this compound, SB-277011A, or NGB 2904) at various doses.
-
Testing: The BSR threshold is redetermined. A decrease in the threshold indicates an enhancement of reward, while an increase indicates a reduction.
-
-
Key Measures: Change in BSR threshold (θ₀).
Cue-Induced Reinstatement of Cocaine-Seeking[3][7]
-
Objective: To model relapse to drug-seeking behavior triggered by drug-associated cues.
-
Apparatus: Standard operant conditioning chambers with two levers (one active, one inactive) and associated cue lights and tones.
-
Procedure:
-
Self-Administration Training: Rats are trained to press the active lever to receive an intravenous infusion of cocaine, which is paired with a discrete cue (e.g., light and tone).
-
Extinction: Lever pressing is no longer reinforced with cocaine or the cue, and the behavior is allowed to extinguish.
-
Reinstatement Test: The drug-associated cues are presented non-contingently upon a lever press. The test compound is administered before the session.
-
-
Key Measures: Number of active lever presses during the reinstatement session.
Conditioned Place Preference (CPP)[4][8][9][10]
-
Objective: To assess the rewarding or aversive properties of a compound.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Baseline): The rat is allowed to freely explore both compartments to determine any initial preference.
-
Conditioning: Over several days, the rat receives injections of the drug (e.g., cocaine) and is confined to one compartment, and saline injections while confined to the other.
-
Test: The rat is placed back in the apparatus with free access to both compartments, and the time spent in each is recorded.
-
-
Key Measures: Difference in time spent in the drug-paired compartment between the pre-conditioning and test phases.
Cocaine Self-Administration[5][6][11]
-
Objective: To measure the reinforcing effects of a drug.
-
Apparatus: Operant conditioning chambers equipped with a lever and an intravenous catheter system.
-
Procedure:
-
Acquisition: Animals are trained to press a lever to receive an infusion of cocaine. A fixed-ratio (FR) schedule of reinforcement is typically used (e.g., FR1, where one press results in one infusion).
-
Maintenance: Once responding is stable, the effect of a test compound on the rate of self-administration can be assessed.
-
-
Key Measures: Number of cocaine infusions self-administered.
Mandatory Visualization
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling pathway.
Experimental Workflow: Cue-Induced Reinstatement Model
References
- 1. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistthis compound attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute Administration of SB-277011A, NGB 2904, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BP 897, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The D3R partial agonist, BP 897, attenuates the discriminative stimulus effects of cocaine and D-amphetamine and is not self-administered - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of BP-897: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of BP-897, a potent and selective dopamine D3 receptor partial agonist.
While a specific Safety Data Sheet (SDS) detailing the decomposition of this compound is not publicly available, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting. These guidelines are designed to minimize risk to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A laboratory coat
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1] Ensure that an eyewash station and safety shower are readily accessible.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through a licensed hazardous waste disposal contractor.[3][4] Adherence to institutional, local, and national regulations is mandatory.[3][5]
-
Waste Identification and Segregation :
-
This compound waste, whether in solid form or in solution, should be treated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.
-
Segregate waste containers by hazard class (e.g., keep away from strong oxidizing agents).[2][6][7]
-
-
Container Selection and Labeling :
-
Use a container that is in good condition, leak-proof, and chemically compatible with this compound and any solvents used.[6][7][8]
-
The container must be clearly labeled with the words "Hazardous Waste".[6][7][8]
-
The label must also include the full chemical name ("this compound" or its IUPAC name), the quantity of the waste, and the date of accumulation.[6][7] Avoid using abbreviations or chemical formulas on the primary label.[7]
-
-
Waste Accumulation and Storage :
-
Keep the hazardous waste container tightly sealed at all times, except when adding waste.[6][7][8] Do not leave a funnel in the container opening.[6]
-
Store the waste container in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory personnel.[6]
-
The storage area should be secure and away from direct sunlight, heat, and ignition sources.[5]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7]
-
Provide the EHS office with all necessary information about the waste stream as required.
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
For small spills, if you are trained and it is safe to do so, contain the spill with an inert absorbent material such as sand or vermiculite.[1][9]
-
Sweep up the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[1][2]
-
For large spills, or if you are unsure how to proceed, contact your institution's emergency response team or EHS office immediately.
-
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of carefully:
-
Triple-rinse the container with a suitable solvent that can dissolve this compound.
-
Collect the rinsate as hazardous waste and add it to your this compound waste stream.[7]
-
After triple-rinsing, deface or remove the original label.[10]
-
The rinsed container may then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound (e.g., decomposition rates under specific conditions) is available in the public domain. The disposal procedure is dictated by regulatory compliance and safety best practices for hazardous chemical waste.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Disposal Method | Licensed Waste Disposal Contractor |
| PPE Requirement | Safety Goggles, Chemical-Resistant Gloves, Lab Coat |
| Handling Location | Chemical Fume Hood |
| Waste Container | Sealed, Labeled, Chemically Compatible |
| Storage | Designated Satellite Accumulation Area |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. broadpharm.com [broadpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. bp.com [bp.com]
- 4. msdspds.bp.com [msdspds.bp.com]
- 5. bp.com [bp.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. msdspds.bp.com [msdspds.bp.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling BP-897
Disclaimer: A specific Safety Data Sheet (SDS) for BP-897 is not publicly available. This guide is based on the compound's known pharmacological properties as a potent and selective dopamine D3 receptor partial agonist and on established safety protocols for handling potent research chemicals. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any new compound and consult with their institution's Environmental Health and Safety (EHS) department.
This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe handling of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is a potent research chemical with high affinity for the dopamine D3 receptor (Ki = 0.92 nM) and approximately 70-fold selectivity over the D2 receptor.[1][2] Although detailed toxicological data are not yet published, its potency necessitates stringent handling procedures to prevent accidental exposure, which could lead to unforeseen physiological effects.[1]
A thorough risk assessment should be conducted before any experiment involving this compound. This assessment should consider the quantity of the compound being used, its physical form (solid or in solution), the experimental procedures, and the potential for aerosol generation.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Disposable lab coat with long sleeves and tight cuffs- Double gloves (e.g., nitrile)- ANSI-approved safety glasses with side shields or chemical splash goggles- N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator - PAPR) within a certified chemical fume hood or ventilated balance enclosure. | High risk of generating and inhaling fine particles. |
| Solution Preparation | - Disposable lab coat with long sleeves- Single pair of chemical-resistant gloves (e.g., nitrile)- ANSI-approved safety glasses with side shields or chemical splash goggles- Work should be conducted in a certified chemical fume hood. | Reduced risk of aerosolization compared to handling solids, but potential for splashes and spills. |
| In Vitro / In Vivo Dosing | - Lab coat- Chemical-resistant gloves appropriate for the solvent being used- ANSI-approved safety glasses with side shields. | Focus on preventing skin and eye contact. |
Experimental Protocols: Safe Handling Procedures
The following step-by-step guidance should be followed for handling this compound:
3.1. Preparation and Weighing:
-
Designated Area: All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Weighing: Use a tared weigh boat or paper. Handle the compound gently to minimize dust generation.
-
Cleaning: After weighing, carefully clean the balance and surrounding surfaces with a damp wipe to remove any residual powder. Dispose of the wipe as hazardous waste.
3.2. Solution Preparation:
-
Fume Hood: All solution preparation should be performed in a certified chemical fume hood.
-
Solvent Addition: Slowly add the solvent to the solid this compound to avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
3.3. Spills and Decontamination:
-
Small Spills (Solid): Gently cover the spill with damp paper towels to avoid raising dust. Carefully wipe the area, and dispose of the cleaning materials as hazardous waste.
-
Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite or sand). Collect the absorbed material in a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, puncture-resistant container labeled as hazardous waste. |
| Contaminated PPE (e.g., gloves, lab coats) | Place in a sealed bag labeled as hazardous chemical waste. |
| Liquid Waste (solutions containing this compound) | Collect in a sealed, properly labeled hazardous waste container. |
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
Signaling Pathway and Workflow Diagrams
Dopamine D3 Receptor Signaling Pathway
This compound acts as a partial agonist at the dopamine D3 receptor, which is coupled to inhibitory Gαi/o proteins.[3] Activation of this pathway can lead to various cellular responses.
Caption: Dopamine D3 receptor signaling pathway activated by this compound.
Experimental Workflow for Handling this compound
This diagram outlines the key steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
